ICG-amine
Description
Properties
Molecular Formula |
C51H64N4O4S |
|---|---|
Molecular Weight |
829.1 g/mol |
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C51H64N4O4S/c1-50(2)45(54(43-32-30-39-23-14-16-25-41(39)48(43)50)36-20-10-13-29-47(56)53-35-19-9-8-18-34-52)27-11-6-5-7-12-28-46-51(3,4)49-42-26-17-15-24-40(42)31-33-44(49)55(46)37-21-22-38-60(57,58)59/h5-7,11-12,14-17,23-28,30-33H,8-10,13,18-22,29,34-38,52H2,1-4H3,(H-,53,56,57,58,59) |
InChI Key |
WKCQFHIAPMFCGN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fluorescence Properties and Spectrum of ICG-Amine
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG)-amine is a derivative of the near-infrared (NIR) fluorescent dye, indocyanine green. The introduction of a primary amine group allows for its covalent conjugation to biomolecules, making it a valuable tool for a wide range of applications in biomedical imaging and diagnostics. This guide provides a comprehensive overview of the core fluorescence properties of ICG-amine, its spectral characteristics, and detailed protocols for its use.
Core Fluorescence and Photophysical Properties
This compound exhibits strong fluorescence in the near-infrared spectrum, a region where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[1] Its fluorescence properties are influenced by its concentration and the surrounding microenvironment.
Spectral Properties
The excitation and emission spectra of this compound are key to its application in fluorescence imaging. The peak spectral absorption is close to 800 nm.[2][3]
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~789 nm | DMSO |
| Emission Maximum (λem) | ~814 nm | DMSO |
| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | Plasma (for ICG) |
| Quantum Yield (ΦF) | ~0.14 | Plasma (for ICG) |
| Fluorescence Lifetime (τ) | ~0.4 ns | In-vitro (for ICG) |
| ~0.68 ns | In-vivo, bound to albumin (for ICG) |
Experimental Protocols
Protein Labeling with this compound
This protocol describes the conjugation of this compound to a protein via its primary amine group, typically targeting available carboxyl groups on the protein after activation. For direct labeling of primary amines on a protein, an NHS-ester derivative of ICG would be used.
Materials:
-
This compound
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 1 M sodium carbonate, pH ~9.0)
-
Sephadex G-25 column for purification
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in a buffer that does not contain primary amines (e.g., Tris). The protein concentration should ideally be >2 mg/mL.
-
For a 1 mL reaction, mix 900 µL of the protein solution with 100 µL of the reaction buffer to achieve a pH of 8.5 ± 0.5.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
While gently stirring, add the this compound stock solution to the protein solution. A common starting molar ratio of dye to protein is 10:1. This ratio may need optimization depending on the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Separate the this compound-protein conjugate from the free dye using a Sephadex G-25 column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for ICG).
-
Calculate the degree of labeling (DOL), which is the molar ratio of ICG to protein. An optimal DOL for antibodies is typically between 2 and 10.
-
Measurement of this compound Fluorescence Spectrum
Materials:
-
This compound solution of known concentration
-
Fluorometer with near-infrared detection capabilities
-
Quartz cuvette
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation and emission monochromators to the appropriate wavelength ranges for this compound (e.g., excitation scan from 700-800 nm, emission scan from 780-900 nm).
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the solvent of interest (e.g., DMSO, PBS). The concentration should be in a range where fluorescence intensity is linearly proportional to concentration to avoid quenching effects.
-
-
Measurement:
-
Place the cuvette with the this compound solution in the fluorometer.
-
Acquire the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the peak emission wavelength (~814 nm).
-
Acquire the emission spectrum by exciting the sample at the peak excitation wavelength (~789 nm) and scanning the emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus wavelength to obtain the excitation and emission spectra.
-
Identify the peak excitation and emission wavelengths.
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling a protein with this compound.
Workflow for Fluorescence-Guided Surgery
Caption: Workflow for fluorescence-guided surgery using an this compound conjugate.
References
An In-depth Technical Guide to ICG-amine: Water Solubility and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indocyanine green (ICG)-amine is a functionalized near-infrared (NIR) fluorescent dye derived from indocyanine green, a well-established diagnostic agent approved by the FDA. The introduction of a primary amine group enhances its utility in bioconjugation, allowing for the covalent labeling of biomolecules such as antibodies, peptides, and nanoparticles. This modification aims to improve its applicability in targeted drug delivery, intraoperative imaging, and photodynamic therapy. This technical guide provides a comprehensive overview of the water solubility and biocompatibility of ICG-amine, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Indocyanine green (ICG) has a long history of safe clinical use in applications such as determining cardiac output and hepatic function[1][2]. Its fluorescence in the near-infrared window (700-900 nm) allows for deep tissue penetration of light, making it an ideal candidate for in vivo imaging[1]. The amine derivative of ICG (this compound) retains these favorable optical properties while introducing a reactive functional group for covalent attachment to various biomolecules, thereby expanding its potential in targeted therapies and diagnostics. This guide focuses on two critical parameters for its biomedical application: water solubility and biocompatibility.
Water Solubility of this compound
The addition of an amine functional group is intended to improve the aqueous solubility of the otherwise hydrophobic ICG backbone. However, quantitative data suggests that its solubility in water remains limited without assistance.
Table 1: Quantitative Solubility Data for this compound and Parent ICG
| Compound | Solvent | Solubility | Method |
| This compound | Water | 5 mg/mL | With ultrasonication and warming to 60°C |
| This compound | DMSO | 31.25 mg/mL | With ultrasonication |
| ICG (parent) | PBS (pH 7.2) | ~0.5 mg/mL | Direct dissolution |
| ICG (parent) | Water | Freely soluble | Qualitative description |
| ICG (parent) | Ethanol | ~1 mg/mL | - |
| ICG (parent) | DMSO | ~10 mg/mL | - |
| ICG (parent) | DMF | ~10 mg/mL | - |
Data for this compound and ICG are compiled from multiple sources. It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of salts.
Biocompatibility of this compound
The biocompatibility of this compound is a critical factor for its use in drug development and clinical applications. This is typically assessed through in vitro cytotoxicity assays, hemocompatibility studies, and in vivo toxicity evaluations. While specific data for this compound is limited, the extensive clinical use of its parent compound, ICG, provides a strong indication of its low toxicity profile.
In Vitro Cytotoxicity
Table 2: In Vitro Cytotoxicity of Indocyanine Green (ICG) on Various Cell Lines
| Cell Line | Concentration (µg/mL) | Incubation Time | Cell Viability (%) | Assay |
| Neuroblastoma (SH-SY5Y) | 25 | 24 hours | Decreased | XTT |
| Neuroblastoma (SH-SY5Y) | 50 | 24 hours | Further Decreased | XTT |
| Human Pancreatic Normal (HPNE) | up to 100 | 24 hours | No significant toxicity | MTS |
| Human Kidney Normal (HEK-293) | up to 100 | 24 hours | No significant toxicity | MTS |
| Retinal Pigment Epithelium (ARPE-19) | 500 | 3 minutes | 92.8 | Mitochondrial Dehydrogenase |
| Retinal Pigment Epithelium (ARPE-19) | 5000 | 3 minutes | 26.1 | Mitochondrial Dehydrogenase |
Note: The data presented is for the parent compound, Indocyanine Green (ICG), and not this compound directly. These values should be considered as indicative of the general cytotoxic profile of this class of molecules.
Hemocompatibility
Hemocompatibility is the assessment of the interaction of a material with blood. A key measure is the hemolysis assay, which quantifies the extent of red blood cell (RBC) lysis.
Table 3: Hemolysis Assay Results for Free ICG and PEGylated ICG Polymer Micelles
| Concentration of ICG (µg/mL) | Free ICG Hemolysis Ratio (%) | PEG-PTyr(¹²⁵I)-ICG PMs Hemolysis Ratio (%) |
| 10 | ~2 | ~1.5 |
| 20 | ~2.5 | ~1.8 |
| 50 | ~3 | ~2 |
| 100 | ~4 | ~2.5 |
| 200 | ~5 | ~3 |
Data adapted from a study on free ICG and a PEGylated ICG derivative, indicating low hemolytic activity. The hemolysis ratio is relative to a positive control (Triton X-100)[3].
In Vivo Toxicity
While a specific LD50 (lethal dose, 50%) for this compound has not been established in the reviewed literature, the parent molecule, ICG, has a long history of safe clinical use with a very low incidence of adverse reactions[4]. In vivo studies in mice with encapsulated ICG have not reported toxicity concerns, suggesting a favorable safety profile for ICG-based formulations.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Hemolysis Assay
This protocol determines the hemolytic potential of a compound on red blood cells.
-
RBC Preparation: Obtain fresh whole blood with an anticoagulant. Centrifuge at 1000 x g for 10 minutes to pellet the RBCs. Wash the RBC pellet three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare different concentrations of this compound in PBS. Use PBS as a negative control and a solution of 0.1% Triton X-100 as a positive control for 100% hemolysis.
-
Incubation: Add 100 µL of the RBC suspension to 100 µL of each this compound concentration and the controls in microcentrifuge tubes. Incubate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Collection: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm, which corresponds to the hemoglobin release.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Signaling Pathways and Experimental Workflows
This compound's primary role in a biological context is not as a modulator of specific signaling pathways but rather as a labeling agent for targeted delivery and imaging. Its effects are often mediated by its physical properties upon external stimulation (e.g., light).
Cellular Uptake of ICG-Conjugates
Studies on ICG and its derivatives suggest that their uptake into tumor cells is often enhanced compared to normal cells, a phenomenon attributed to the enhanced permeability and retention (EPR) effect and potentially through endocytosis.
Caption: Cellular uptake of an this compound-antibody conjugate.
Mechanism of Photodynamic Therapy (PDT)
Upon irradiation with NIR light, ICG can generate reactive oxygen species (ROS), which are cytotoxic and can induce apoptosis or necrosis in targeted cancer cells.
Caption: Simplified mechanism of ICG-mediated photodynamic therapy.
Experimental Workflow: Antibody Conjugation
The primary amine on this compound allows for its conjugation to carboxyl groups on proteins, such as antibodies, typically using a carbodiimide crosslinker like EDC.
Caption: Workflow for conjugating this compound to an antibody.
Conclusion
This compound presents a valuable tool for researchers in drug development and biomedical imaging. Its enhanced water solubility compared to the parent ICG, coupled with a generally high degree of biocompatibility, makes it suitable for a range of in vitro and in vivo applications. The presence of a primary amine facilitates straightforward conjugation to targeting moieties, enabling the development of next-generation theranostics. While further studies are warranted to establish a more detailed toxicological profile, including specific IC50 and LD50 values, the existing data on ICG provides a strong foundation for the continued exploration of this compound in preclinical and potentially clinical settings. This guide provides a foundational understanding of its key properties and methodologies for its application in research.
References
An In-depth Technical Guide to ICG-Amine Derivatives for Biomedical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Indocyanine Green (ICG) in Biomedical Applications
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the U.S. Food and Drug Administration (FDA) for clinical use for over six decades.[1][2] Its applications in medical diagnostics are well-established, including determining cardiac output, assessing hepatic function, and in ophthalmic angiography.[3] The key advantage of ICG lies in its peak spectral absorption and emission within the NIR window (700-1100 nm), a range where biological tissues exhibit minimal absorption and light scattering. This property allows for deep tissue penetration of light, making ICG an excellent candidate for in vivo imaging.
While clinically approved, standard ICG has limitations, including poor stability in aqueous solutions, rapid clearance from the body, and a low fluorescence quantum yield. To overcome these drawbacks and expand its utility, particularly in targeted therapies and advanced imaging, various derivatives have been synthesized. ICG-amine derivatives, which incorporate a primary amine functional group, are of particular interest. This amine group provides a reactive handle for covalent conjugation to a wide array of biomolecules, such as antibodies, peptides, and nanoparticles, without compromising the dye's favorable optical properties. These bioconjugates transform ICG from a non-specific imaging agent into a targeted probe for theranostics—a field that combines diagnostics and therapeutics.
This guide provides a comprehensive overview of this compound derivatives, focusing on their chemical properties, applications in biomedical research, and detailed protocols for their use.
Core Properties of ICG and Its Derivatives
ICG is an amphiphilic, water-soluble tricarbocyanine dye. Its derivatives are designed to enhance stability, targeting specificity, and therapeutic efficacy. Amine-reactive derivatives, such as ICG-NHS esters or ICG-sulfo-OSu, are commonly used to label proteins and other amine-containing molecules. The introduction of an amine group in this compound itself allows for conjugation to molecules with carboxyl groups via carbodiimide chemistry.
Quantitative Data
The photophysical properties of ICG and its derivatives are highly dependent on the solvent and their concentration, as they tend to form aggregates in aqueous solutions which can quench fluorescence. When bound to proteins or encapsulated in nanoparticles, their fluorescence intensity and stability are often significantly enhanced.
| Property | ICG (Free) | ICG Derivatives (Amine-Reactive) | Notes |
| Molecular Weight | ~775 g/mol | ICG-Sulfo-EG8-OSu: 1353.57 g/mol ICG Xtra-OSu: 1232.62 g/mol | Varies by specific derivative structure. |
| Max Absorption (λabs) | ~780-800 nm | ~780-785 nm | Dependent on solvent and aggregation state. |
| Max Emission (λem) | ~810-830 nm | ~800-811 nm | Red-shifted in biological media compared to water. |
| Molar Extinction Coefficient (ε) | ~1.9 - 2.5 x 105 M-1cm-1 | ~2.3 x 105 M-1cm-1 (in DMSO) | A high value indicates strong light absorption. |
| Fluorescence Quantum Yield (ΦF) | 0.027-0.13 | 0.113 (in DMSO) | Highly solvent-dependent; values range from ~2.7% in water to ~13% in DMSO/Ethanol. |
Applications in Biomedical Research
This compound derivatives are pivotal in advancing theranostics, enabling targeted imaging and therapy.
Molecular Imaging
By conjugating ICG derivatives to targeting ligands like antibodies or affibodies, researchers can create probes that specifically accumulate in pathological tissues, such as tumors. This allows for high-contrast NIR fluorescence imaging to visualize tumor margins, detect sentinel lymph nodes, or monitor therapeutic response in vivo.
Photodynamic and Photothermal Therapy (PDT/PTT)
ICG is a potent photosensitizer. Upon irradiation with NIR light, it can generate reactive oxygen species (ROS) that induce localized cell death, a process known as photodynamic therapy (PDT). Alternatively, the absorbed light energy can be converted into heat, leading to hyperthermia and photothermal therapy (PTT). Encapsulating ICG derivatives in nanoparticles enhances their accumulation in tumors via the enhanced permeability and retention (EPR) effect, thereby improving the efficacy and specificity of PDT and PTT.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound derivatives.
Protocol for Antibody Conjugation with Amine-Reactive ICG-NHS Ester
This protocol describes the covalent conjugation of an amine-reactive ICG derivative (e.g., ICG-sulfo-OSu or ICG-NHS ester) to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Antibody/Protein solution (>2 mg/mL)
-
Amine-reactive ICG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-9.0. (Avoid buffers containing primary amines like Tris or glycine).
-
Purification column (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Prepare Protein Solution (Solution A):
-
If the protein is in a buffer like PBS, adjust the pH to 8.5 ± 0.5 using a concentrated sodium bicarbonate solution. The recommended final protein concentration is between 2-10 mg/mL for optimal labeling.
-
If the buffer contains amines (e.g., Tris), the protein must be dialyzed against an amine-free buffer like PBS before adjusting the pH.
-
-
Prepare Dye Stock Solution (Solution B):
-
Just before use, dissolve the amine-reactive ICG ester in anhydrous DMSO to a concentration of 10-20 mM. Vortex to ensure it is fully dissolved. This solution is sensitive to moisture and should be used promptly.
-
-
Conjugation Reaction:
-
Slowly add a calculated volume of the dye stock solution (Solution B) to the protein solution (Solution A) while gently vortexing.
-
The molar ratio of dye to protein is critical and should be optimized. Start with ratios of 5:1, 10:1, and 20:1. A 10:1 to 15:1 ratio is often a good starting point.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.
-
-
Purification:
-
Separate the ICG-antibody conjugate from unreacted free dye using size-exclusion chromatography (e.g., a NAP-5 column).
-
Collect the fractions containing the labeled antibody, which will be visibly colored and elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~785 nm (for the ICG dye). The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL is typically between 4-6 dyes per protein.
-
Protocol for In Vitro PDT Efficacy Assay
This protocol outlines a method to assess the cytotoxicity of an ICG-based agent upon light irradiation in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116, HT29)
-
Cell culture medium and supplements
-
ICG-derivative agent (e.g., sCA-ICG)
-
96-well cell culture plates
-
NIR laser (808 nm) with adjustable power density
-
MTT assay kit for cell viability assessment
Procedure:
-
Cell Seeding:
-
Seed 1 x 104 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Incubation with ICG Agent:
-
Remove the culture medium and replace it with a medium containing the ICG agent at various concentrations (e.g., 10-20 µg/mL). Include control wells with no agent.
-
Incubate for 3 hours to allow for cellular uptake.
-
-
Laser Irradiation:
-
Irradiate the designated wells with an 808 nm laser at a power density of 1 W/cm2 for varying durations (e.g., 1, 3, or 5 minutes).
-
Maintain the plate at 37°C during irradiation, for example, by placing it on a digital water bath. Include non-irradiated control groups.
-
-
Cell Viability Assessment:
-
After irradiation, incubate the cells for another 24 hours.
-
Perform an MTT assay according to the manufacturer's instructions to quantify the viability of the cells in each treatment group.
-
Read the absorbance on a plate reader to determine the percentage of cell viability relative to untreated controls.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Workflow for ICG-NHS ester conjugation to an antibody.
Caption: Mechanism of ICG-mediated photodynamic therapy (PDT).
Caption: General workflow for in vivo tumor imaging with an ICG probe.
Conclusion
This compound derivatives represent a versatile and powerful platform for advancing biomedical research. Their ability to be conjugated to targeting moieties has unlocked new possibilities in precision imaging and site-specific cancer therapy. By converting a clinically approved dye into a sophisticated theranostic agent, these derivatives bridge the gap between diagnostics and treatment. The protocols and data presented in this guide offer a foundational resource for researchers aiming to harness the potential of this compound chemistry to develop novel solutions for challenging diseases. As nanotechnology and bioconjugation techniques continue to evolve, the applications for these NIR agents are poised to expand even further into the realm of personalized medicine.
References
The Multifaceted Role of ICG-Amine in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG), a tricarbocyanine dye with near-infrared (NIR) fluorescence properties, has long been a staple in clinical diagnostics. The introduction of a primary amine functional group to create ICG-amine has unlocked a new era of research applications, transforming this imaging agent into a versatile tool for targeted therapies and advanced diagnostics. This technical guide provides an in-depth exploration of the core research uses of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to empower researchers in drug development and biomedical discovery.
Core Applications of this compound
This compound's primary advantage lies in its reactive primary amine group, which allows for straightforward covalent conjugation to a wide array of molecules, including antibodies, peptides, and nanoparticles.[1] This bio-conjugation capability transforms the non-specific ICG dye into a targeted agent, enabling researchers to precisely deliver its imaging or therapeutic properties to specific cells or tissues. The main research applications of this compound and its derivatives revolve around three key areas:
-
Targeted Fluorescence Imaging: By attaching this compound to targeting moieties, researchers can visualize specific cell populations, such as cancer cells, or track the biodistribution of therapeutic agents in real-time in vivo.[2]
-
Photothermal and Photodynamic Therapy (PTT/PDT): Upon NIR light irradiation, ICG generates heat (photothermal effect) and reactive oxygen species (ROS) (photodynamic effect), which can be harnessed to selectively destroy targeted cells.[3][4]
-
Theranostics: The combination of targeted imaging and therapy in a single agent allows for the simultaneous diagnosis, treatment, and monitoring of therapeutic response.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ICG and its derivatives, providing a valuable resource for experimental design and comparison.
Table 1: Physicochemical and Spectral Properties of ICG and its Amine-Reactive Derivatives
| Property | ICG | This compound | ICG-Sulfo-OSu | Reference(s) |
| Molecular Weight ( g/mol ) | 774.96 | ~818 | 1151.32 | |
| Excitation Maximum (nm) | ~780 | ~789 | ~780 | |
| Emission Maximum (nm) | ~810 | ~814 | ~800 | |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~200,000 | Not specified | ~230,000 | |
| Solubility | Water, DMSO | DMSO | DMSO |
Table 2: Quantitative Data for Therapeutic Applications of ICG Conjugates
| Application | Cell Line | ICG Conjugate/Formulation | IC50 / Efficacy | Laser Parameters | Reference(s) |
| Photodynamic Therapy | A549 (Lung Cancer) | ICG with Perftoran® | IC50: 37.21 µM | Not specified | |
| Photodynamic Therapy | Oral Squamous Cancer Cells | ICG | IC50: 10 µM | 785 nm, 50 mW/cm² | |
| Photothermal Therapy | Colon 26 (Colon Cancer) | ICG | Tumor growth rate reduction vs. control | Broadband light | |
| Photothermal Therapy | B16F10 (Melanoma) | PEG-BSA-AgNP/ICG | Significant tumor growth inhibition | 885 nm, 0.9 W | |
| Photothermal Therapy | MCF-7 (Breast Cancer) | ICG₄–GS-Au₂₅ | Complete tumor eradication | 808 nm, 0.8 W/cm² for 8 min |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments involving this compound and its derivatives.
Protocol 1: Bioconjugation of this compound Derivative (NHS-Ester) to an Antibody
This protocol describes the covalent attachment of an amine-reactive ICG derivative (N-hydroxysuccinimide ester) to an antibody, a common technique for creating targeted imaging probes.
Materials:
-
Antibody solution (2-10 mg/mL in PBS, pH 7.2-7.4, free of amine-containing buffers like Tris)
-
Amine-reactive ICG derivative (e.g., ICG-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution, pH 8.5-9.5
-
Sephadex G-25 column or other desalting column
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Antibody Solution:
-
Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS (pH 7.2-7.4).
-
Adjust the antibody solution to a pH of 8.5-9.0 using 1 M sodium bicarbonate. This is crucial for efficient conjugation to primary amines.
-
-
Prepare ICG Stock Solution:
-
Dissolve the amine-reactive ICG derivative in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the ICG stock solution to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1. This ratio may need to be optimized for different antibodies.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the ICG-antibody conjugate from unconjugated dye using a Sephadex G-25 column pre-equilibrated with PBS (pH 7.2-7.4).
-
Collect the first colored band, which corresponds to the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of ICG (~780 nm).
-
Protocol 2: In Vitro Cytotoxicity Assay for Photodynamic Therapy
This protocol outlines the steps to assess the efficacy of an this compound conjugate in killing cancer cells upon light activation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound conjugate
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
NIR laser source with appropriate wavelength (~808 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of the this compound conjugate. Include control wells with no conjugate.
-
Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Irradiation:
-
Wash the cells with PBS to remove any unbound conjugate.
-
Add fresh medium to each well.
-
Irradiate the designated wells with an NIR laser at a specific power density and for a defined duration. Keep a set of non-irradiated wells as a "dark toxicity" control.
-
-
Viability Assessment (MTT Assay):
-
After a further incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value, the concentration of the conjugate that causes 50% cell death upon irradiation.
-
Protocol 3: In Vivo Tumor Imaging in a Murine Model
This protocol details the procedure for visualizing tumors in a mouse model using an this compound targeted conjugate.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound conjugate sterile solution
-
In vivo fluorescence imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
-
Agent Administration:
-
Administer the this compound conjugate via intravenous (tail vein) injection. The dose will depend on the specific conjugate and should be optimized. A typical dose might be in the range of 1-10 mg/kg.
-
-
Fluorescence Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal time for tumor visualization and to assess biodistribution.
-
The imaging system should be equipped with appropriate excitation and emission filters for ICG.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the tumor region and in other organs to determine the tumor-to-background ratio.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and to perform more detailed biodistribution analysis.
-
Visualizing the Processes: Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of this compound in research.
Conclusion
This compound and its derivatives represent a powerful and versatile platform for a wide range of research applications, from high-resolution in vivo imaging to targeted cancer therapy. The ability to conjugate ICG to specific targeting molecules has overcome the limitations of the free dye, enabling researchers to develop sophisticated theranostic agents. By understanding the quantitative properties and mastering the experimental protocols outlined in this guide, researchers can effectively leverage this compound to advance their studies in drug development, cancer biology, and beyond. The continued exploration of novel this compound conjugates holds immense promise for the future of personalized medicine and targeted therapeutics.
References
- 1. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]
- 2. Effect of Combined Perftoran and Indocyanine Green-Photodynamic Therapy on HypoxamiRs and OncomiRs in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of photodynamic hyperthermal therapy with indocyanine green on tumor growth in a colon 26 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICG-Conjugated magnetic graphene oxide for dual photothermal and photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cancer Photothermal Therapy with ICG-Conjugated Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
ICG-amine CAS number and molecular weight
An In-Depth Technical Guide to ICG-Amine for Researchers and Drug Development Professionals
Indocyanine green (ICG) and its derivatives have become indispensable tools in biomedical research and clinical diagnostics, primarily for near-infrared (NIR) fluorescence imaging. This compound, a key derivative, incorporates a primary amine group, enabling its conjugation to molecules of interest for targeted imaging applications. This guide provides a comprehensive overview of this compound's properties, experimental applications, and the cellular mechanisms governing its uptake.
Core Properties of this compound
This compound is a tricarbocyanine dye characterized as a near-infrared fluorescent probe. A primary advantage of its amine functionality is the ability to bind to amino acid residues or other carboxyl-containing molecules, often without the need for condensing agents[1].
Physicochemical and Spectral Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 1686147-55-6 | [2][3][4] |
| Molecular Weight | 829.14 g/mol | [3] |
| Molecular Formula | C₅₁H₆₄N₄O₄S | |
| Appearance | Green to dark green solid/powder | |
| Solubility | Soluble in DMSO, DMF, methanol, chloroform; slightly soluble in water | |
| Excitation (λex) max | ~785 nm | |
| Emission (λem) max | ~812 nm |
Experimental Protocols: Bioconjugation
The primary amine group on this compound makes it suitable for conjugation to molecules containing carboxyl groups (e.g., via carbodiimide-mediated chemistry) or for reacting with amine-reactive reagents after modification. A common application for ICG derivatives is the labeling of proteins, such as antibodies, to create targeted imaging agents. Below is a generalized protocol for the conjugation of an amine-reactive ICG derivative (e.g., ICG-NHS ester) to a protein, which is a standard method for creating ICG-protein bioconjugates.
General Protocol for Protein Labeling with Amine-Reactive ICG
This protocol is a composite based on standard bioconjugation techniques for amine-reactive dyes. Optimization is recommended for specific proteins and applications.
1. Preparation of Reagents:
-
Protein Solution (Solution A):
-
The protein (e.g., an antibody) should be dissolved in a buffer free of primary amines, such as 1X phosphate-buffered saline (PBS) at pH 7.2-7.4. If the buffer contains Tris or glycine, dialysis against PBS is required.
-
For optimal labeling, the protein concentration should be between 2-10 mg/mL.
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using a reaction buffer like 1 M sodium bicarbonate. This ensures that the lysine residues' primary amines are deprotonated and reactive.
-
-
Amine-Reactive ICG Stock Solution (Solution B):
-
Dissolve the amine-reactive ICG derivative (e.g., ICG-NHS ester) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM.
-
This solution should be prepared immediately before use, as the reactive ester is susceptible to hydrolysis.
-
2. Conjugation Reaction:
-
While gently stirring, add a calculated amount of the ICG stock solution (Solution B) to the protein solution (Solution A). A starting molar ratio of 10:1 (dye:protein) is often recommended, but this should be optimized (e.g., trying ratios of 5:1, 15:1, and 20:1).
-
Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.
3. Purification of the Conjugate:
-
Separate the ICG-protein conjugate from unreacted, free dye.
-
Size-exclusion chromatography, such as a Sephadex G-25 column, is a common and effective method.
-
Filtration tubes can also be used to remove excess small ICG molecules.
4. Characterization of the Conjugate:
-
Determine the Degree of Substitution (DOS), which is the average number of dye molecules per protein.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of ICG (~785-800 nm).
-
The DOS can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOS for antibodies is typically between 2 and 10.
Cellular Uptake and Retention Mechanisms
This compound and other ICG derivatives do not target cells through a specific signaling pathway. Instead, their accumulation in pathological tissues, particularly tumors, is governed by a combination of physiological and cellular phenomena.
After intravenous injection, ICG rapidly binds to plasma proteins like lipoproteins. Its accumulation in diseased tissue is largely attributed to the Enhanced Permeability and Retention (EPR) effect . Tumors often have leaky blood vessels and poor lymphatic drainage, causing macromolecules and ICG-protein complexes to extravasate and be retained in the tumor microenvironment.
At the cellular level, several mechanisms contribute to ICG uptake:
-
Endocytosis: For sarcoma cells, the primary mechanism of ICG uptake has been identified as clathrin-mediated endocytosis. The rate of uptake has been shown to correlate with the proliferation rate of cancer cells.
-
Membrane Interaction: As an amphiphilic molecule, ICG can interact with the phospholipid bilayer of cell membranes, which may facilitate its internalization. This can lead to its uptake by both viable and necrotic cells.
-
Impaired Efflux: In certain tumor cells, such as hepatocellular carcinoma, ICG is retained due to impaired cellular efflux pathways, including a lack of specific cell transporters that would normally clear the dye.
-
Inflammatory Cell Uptake: In tumor and inflammatory environments, ICG can be taken up by macrophages through phagocytosis.
References
An In-depth Technical Guide to Indocyanine Green (ICG)-Amine Reactivity with Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA), has garnered significant attention in biomedical research and clinical applications. Its utility extends from diagnostic imaging to therapeutic interventions such as photodynamic therapy (PDT). The ability to conjugate ICG to various biomolecules is crucial for targeted delivery and enhanced efficacy. This technical guide provides a comprehensive overview of the reactivity of ICG derivatives, with a particular focus on ICG-amine, and their interactions with various functional groups.
I. Reactivity of ICG with Amine Functional Groups
The most prevalent method for conjugating ICG to biomolecules involves the reaction of an amine-reactive ICG derivative, typically an N-hydroxysuccinimide (NHS) ester of ICG, with primary amine groups present on proteins, antibodies, and other molecules.
I.I. The Amine-Reactive ICG-NHS Ester Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of ICG-NHS ester with a primary amine.
This reaction is highly dependent on pH, with an optimal range of 8.0-9.0. [cite: 21] At lower pH, the amine group is protonated and thus less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis. [cite: 21]
Table 1: Key Parameters for ICG-NHS Ester Conjugation to Amines
| Parameter | Recommended Condition/Value | Rationale |
| pH | 8.0 - 9.0 | Balances amine nucleophilicity and NHS ester stability. [cite: 21] |
| Buffer | Carbonate or Borate buffer | Avoids primary amine-containing buffers like Tris. [cite: 30] |
| Temperature | Room temperature or 4°C | Room temperature for faster reaction; 4°C for sensitive proteins. |
| Reaction Time | 1 - 2 hours | Generally sufficient for completion. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Optimized for desired degree of labeling. [cite: 3, 22] |
I.II. Experimental Protocol: ICG-NHS Ester Conjugation to an Antibody
This protocol provides a general guideline for labeling an antibody with an ICG-NHS ester.
An In-Depth Technical Guide to ICG-Amine for Near-Infrared Fluorescence Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Indocyanine Green (ICG)-amine, a near-infrared (NIR) fluorescent dye derivative, for its application in biomedical imaging. This document details its chemical and physical properties, bioconjugation methodologies, and established protocols for in vitro and in vivo imaging, serving as a critical resource for researchers in drug development and molecular imaging.
Introduction to ICG-Amine
Indocyanine Green (ICG) is a tricarbocyanine dye approved by the FDA for clinical use in diagnostics, including cardiac output determination and ophthalmic angiography.[1] Its favorable safety profile and spectral properties in the near-infrared window (700-900 nm), where tissue autofluorescence is minimal and light penetration is maximal, make it an attractive candidate for in vivo imaging.[2] this compound is a derivative of ICG that incorporates a primary amine group, enabling its covalent conjugation to various biomolecules, such as antibodies, peptides, and nanoparticles, for targeted fluorescence imaging. This modification allows for the development of specific probes for a wide range of biomedical research and clinical applications, including cancer imaging and therapy.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅₁H₆₄N₄O₄S | |
| Molecular Weight | 829.14 g/mol | |
| Appearance | Black powder | |
| Purity | >95% (via HPLC) | |
| Solubility | Freely soluble in methanol, chloroform, DMSO, DMF; slightly soluble in water. | |
| Storage Conditions | -20°C, protected from light. |
Table 2: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~788 nm | |
| Emission Wavelength (λem) | ~815 nm | |
| Molar Extinction Coefficient (ε) | ~230,000 L·mol⁻¹·cm⁻¹ |
Bioconjugation Strategies and Protocols
The primary amine group on this compound allows for its conjugation to various functional groups on targeting moieties. The most common strategy involves the formation of a stable amide bond with a carboxylic acid group on the target molecule, often facilitated by a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Experimental Protocol: Conjugation of this compound to an Antibody
This protocol provides a general guideline for labeling antibodies with this compound. Optimization may be required for specific antibodies.
Materials:
-
Antibody solution (>2 mg/mL in PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (1 M sodium carbonate or phosphate buffer, pH ~9.0)
-
Sephadex G-25 column or dialysis tubing (for purification)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Protein Stock Solution (Solution A):
-
Mix 100 µL of the reaction buffer with 900 µL of the target antibody solution to achieve a final labeling buffer pH of 8.5 ± 0.5.
-
Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.
-
-
Prepare Dye Stock Solution (Solution B):
-
Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM. This solution should be prepared fresh and used promptly.
-
-
Conjugation Reaction:
-
Add the appropriate volume of Solution B to Solution A with gentle vortexing. A molar ratio of 10:1 (dye:protein) is a common starting point.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with continuous mixing.
-
-
Purification of the Conjugate:
-
Separate the ICG-antibody conjugate from unreacted dye and other small molecules using a Sephadex G-25 column or dialysis against PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the Degree of Substitution (DOS), which is the number of ICG molecules per antibody, by measuring the absorbance at 280 nm (for the protein) and ~785 nm (for ICG). An optimal DOS for most antibodies is typically between 2 and 10.
-
-
Storage:
-
Store the purified conjugate at >0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% BSA) at 4°C for up to two months or at -20°C to -80°C for long-term storage. Protect from light.
-
Near-Infrared Fluorescence Imaging Applications
This compound conjugates have been successfully employed in a variety of preclinical and clinical imaging applications.
Table 3: In Vivo Performance of this compound Conjugates
| Application | Targeting Ligand | Animal Model | Signal-to-Background Ratio (SBR) / Contrast-to-Noise Ratio (CNR) | Reference |
| Oral Cancer Imaging | N/A (passive accumulation) | Human | SBR of 2.06 ± 0.23 at 6 hours post-injection | |
| Breast Cancer Imaging | Panitumumab (anti-HER1 mAb) | Mouse (xenograft) | Superior tumor-to-background ratio at days 3 and 7 post-injection | |
| Glioblastoma Imaging | N/A (passive accumulation) | Mouse (orthotopic) | SBR increased over time, peaking at later time points. | |
| General Surgery | N/A | Human | Intensity-to-background ratio used for perfusion assessment. |
Experimental Protocol: In Vivo Imaging in a Murine Tumor Model
This protocol outlines a general procedure for NIR fluorescence imaging of tumors in mice using an this compound conjugate.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Sterile this compound conjugate solution in PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo NIR fluorescence imaging system
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the mouse on the imaging stage and maintain anesthesia throughout the imaging session.
-
-
Image Acquisition (Pre-injection):
-
Acquire a baseline fluorescence image of the tumor region to determine the level of autofluorescence.
-
-
Administration of Imaging Agent:
-
Administer the this compound conjugate via intravenous (tail vein) injection. The optimal dose will depend on the specific conjugate and should be determined empirically.
-
-
Image Acquisition (Post-injection):
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral normal tissue area.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the signal-to-background ratio (SBR) or contrast-to-noise ratio (CNR) to assess the targeting efficacy.
-
Experimental Protocol: In Vitro Cell Labeling
This protocol describes a general method for labeling cells with ICG for in vitro fluorescence microscopy.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
ICG solution (in water or PBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope with appropriate NIR filters
Procedure:
-
Cell Seeding:
-
Seed cells on a suitable imaging dish or plate and allow them to adhere overnight.
-
-
ICG Labeling:
-
Prepare a working solution of ICG in complete cell culture medium. The optimal concentration and incubation time should be determined to achieve sufficient labeling without cytotoxicity.
-
Remove the old medium from the cells and add the ICG-containing medium.
-
Incubate the cells for the determined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the ICG-containing medium and wash the cells several times with warm PBS to remove any unbound dye.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a NIR laser/light source and an appropriate emission filter.
-
Signaling Pathways and Logical Relationships
The application of this compound conjugates for targeted imaging relies on the specific interaction between the targeting ligand and its corresponding receptor on the cell surface, leading to the accumulation of the fluorescent probe at the site of interest.
Conclusion
This compound is a versatile and valuable tool for near-infrared fluorescence imaging. Its primary amine functionality allows for straightforward conjugation to a wide array of targeting molecules, enabling the development of highly specific imaging agents. The favorable spectral properties of the ICG core, combined with the targeting capabilities of its conjugates, have led to significant advancements in preclinical and clinical imaging, particularly in the field of oncology. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in biomedical research and development. Further optimization of conjugation and imaging protocols for specific applications will continue to expand the utility of this powerful imaging agent.
References
In-Depth Technical Guide to the Storage and Handling of ICG-Amine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling Indocyanine Green (ICG)-amine stock solutions. Adherence to these protocols is essential to ensure the integrity, stability, and performance of this near-infrared fluorescent probe in research and development applications.
Core Principles of ICG-Amine Handling
This compound, a derivative of the clinically approved dye Indocyanine Green, is a versatile tool for fluorescent labeling of molecules containing carbonyl groups, such as carboxylic acids or aldehydes.[1][2] Its utility is contingent on its chemical stability, which is sensitive to solvent, temperature, light, and moisture. Proper handling from initial receipt to final experimental use is paramount.
Solubility and Preparation of Stock Solutions
The primary solvent for dissolving this compound and other ICG derivatives is anhydrous Dimethyl Sulfoxide (DMSO).[3] Water solubility is limited, though it can be achieved with sonication and warming for immediate use.[4]
Experimental Protocol: Preparation of an this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add anhydrous DMSO to the vial to achieve a desired stock concentration, typically between 10-20 mM.[3] Use a gas-tight syringe to dispense the DMSO.
-
Dissolution: Mix thoroughly by vortexing or pipetting until the solid is completely dissolved.
-
Usage: The freshly prepared stock solution should be used promptly to minimize degradation.
The following table provides volumes of DMSO needed to prepare common stock solution concentrations.
| Mass of this compound | 1 mM Stock Solution | 5 mM Stock Solution | 10 mM Stock Solution |
| 0.1 mg | 99.9 µL | 20.0 µL | 10.0 µL |
| 0.5 mg | 499.5 µL | 99.9 µL | 49.9 µL |
| 1.0 mg | 998.9 µL | 199.8 µL | 99.9 µL |
| 5.0 mg | 4.99 mL | 998.9 µL | 499.5 µL |
| 10.0 mg | 9.99 mL | 1.99 mL | 998.9 µL |
| Calculations are based on a molecular weight of approximately 1001.08 g/mol for this compound. |
Storage and Stability of this compound
Both the solid form and stock solutions of this compound are susceptible to degradation. Key factors influencing stability are temperature and exposure to light and moisture.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 12 months | Store in a desiccator, protected from light. |
| DMSO Stock Solution | < -15°C | Up to 2 weeks | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light and moisture. |
| -20°C | Up to 1 month | ||
| -80°C | Up to 6 months | ||
| Aqueous Solution | 4°C | Not recommended for > 1 day | Significant degradation occurs. If used, prepare fresh. |
| Protein Conjugate | 4°C | Up to 2 months | Store at > 0.5 mg/mL with a carrier protein (e.g., 0.1% BSA) and 2 mM sodium azide. Protect from light. |
| ≤ -60°C | Long-term | Lyophilize or store in single-use aliquots. |
Quantitative Stability Data (for ICG as a proxy):
| Solvent/Condition | Temperature | Stability | Notes |
| Water | 4°C (in dark) | Stable for 3 days with ~20% loss of fluorescence. | It is recommended to use aqueous solutions within one to two days. |
| Water | 22°C | 25% degradation of monomers after 96 hours. | |
| Water | 40°C | 42% degradation of monomers after 96 hours. | |
| Whole Blood | 37°C (light exposure) | Stable for 5 hours. | |
| DMSO/Methanol | Room Temperature | No significant thermal degradation observed over 10 days. |
Experimental Protocols and Application Workflow
This compound is primarily used to label molecules containing carboxylic acid groups through a carbodiimide-mediated coupling reaction. This involves activating the carboxylic acid with a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.
Experimental Protocol: Labeling a Carboxylic Acid-Containing Molecule with this compound
-
Activate Carboxylic Acid:
-
Dissolve the molecule to be labeled in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add EDC and NHS to the solution. A typical molar ratio is 1:2:5 (molecule:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Prepare this compound:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Section 2.
-
-
Conjugation Reaction:
-
Adjust the pH of the activated molecule solution to 7.2-8.0 by adding a suitable buffer (e.g., PBS).
-
Add the this compound stock solution to the activated molecule. A typical starting molar ratio of this compound to the target molecule is 10:1. This should be optimized for each specific application. The final concentration of DMSO in the reaction mixture should be below 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Elute with a suitable buffer, such as PBS (pH 7.2-7.4).
-
Collect the fractions containing the fluorescently labeled conjugate.
-
Caption: Workflow for labeling a carboxylic acid-containing molecule with this compound.
Safety and Handling Precautions
As a cyanine dye, this compound requires careful handling to minimize exposure and ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid powder and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Light and Moisture: Protect the solid and solutions from light and moisture at all times by using amber vials and desiccators.
-
Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.
Caption: Logical relationships in the handling and degradation of this compound solutions.
By following this technical guide, researchers can ensure the reliable and effective use of this compound in their experimental workflows, leading to more accurate and reproducible results in fluorescent labeling and imaging applications.
References
Methodological & Application
Application Notes and Protocols for ICG-Amine Bioconjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely utilized in medical diagnostics and imaging.[1][2] Its peak spectral absorption and emission in the NIR window (approximately 780 nm and 810 nm, respectively) allow for deep tissue penetration of light, making it an ideal candidate for in vivo imaging applications.[2][3][4] For targeted imaging, ICG can be conjugated to antibodies that specifically recognize biomarkers on the surface of cells or tissues of interest. This is commonly achieved by using an amine-reactive derivative of ICG, such as ICG-NHS ester, which forms a stable covalent bond with primary amines (e.g., lysine residues) on the antibody.
This document provides a detailed protocol for the bioconjugation of amine-reactive ICG to antibodies, guidance on optimizing the reaction conditions, and methods for characterizing the final conjugate.
Principles of ICG-Amine Bioconjugation
The most common strategy for labeling antibodies with ICG involves the use of an N-hydroxysuccinimide (NHS) ester derivative of ICG (ICG-NHS). This amine-reactive group readily reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond. The reaction is typically carried out in a buffer with a slightly alkaline pH (8.0-9.0) to ensure the amino groups are deprotonated and thus nucleophilic.
Experimental Protocols
Materials and Reagents
-
Antibody of interest (BSA-free, in a suitable buffer like PBS)
-
Amine-reactive ICG (e.g., ICG-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0) or 1 M Phosphate Buffer (pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25 or other size-exclusion chromatography column)
-
Spectrophotometer
-
Centrifugal filters (optional)
Experimental Workflow
Caption: Workflow for ICG-Antibody Conjugation.
Step-by-Step Protocol
1. Preparation of Antibody Solution
-
Ensure the antibody solution is free of bovine serum albumin (BSA) and other proteins containing primary amines, as these will compete with the antibody for conjugation.
-
If necessary, buffer exchange the antibody into a suitable reaction buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of at least 2 mg/mL.
-
Just before conjugation, adjust the pH of the antibody solution to 8.5 - 9.0 using the 1 M Sodium Bicarbonate or Phosphate Buffer. A common method is to add 1 part of 1 M buffer to 9 parts of the antibody solution.
2. Preparation of ICG Stock Solution
-
Amine-reactive ICG dyes are moisture-sensitive and should be stored at ≤ -15°C, protected from light.
-
Warm the vial of ICG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Dissolve the ICG-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL. The reconstituted DMSO stock solution can be stored at ≤ -15°C for a few weeks.
3. Conjugation Reaction
-
The molar ratio of ICG to antibody is a critical parameter that needs to be optimized for each specific antibody. A starting point is to use a 5:1 to 20:1 molar excess of ICG to the antibody.
-
Add the calculated volume of the ICG stock solution to the pH-adjusted antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
4. Purification of the ICG-Antibody Conjugate
-
Following incubation, it is crucial to remove unconjugated ICG and any reaction byproducts. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the ICG-antibody conjugate, while the later fractions will contain the unconjugated dye.
-
Alternatively, centrifugal filters can be used for purification.
5. Characterization of the ICG-Antibody Conjugate
-
Degree of Substitution (DOS): The DOS, which is the average number of ICG molecules conjugated to each antibody, is a key parameter for quality control. An optimal DOS is typically between 2 and 10.
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance of ICG (around 785 nm).
-
The concentration of the antibody and the ICG can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
The DOS can then be calculated using the following formula:
DOS = [Concentration of ICG] / [Concentration of Antibody]
A correction factor may be needed for the absorbance at 280 nm from the ICG dye.
-
Data Presentation
Table 1: Recommended Starting Molar Ratios for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Molar Ratio (ICG:Antibody) | 5:1 | 10:1 | 15:1 | 20:1 |
Table 2: Typical Physicochemical Properties of ICG-NHS Ester
| Property | Value | Reference |
| Excitation Maximum (nm) | ~785 | |
| Emission Maximum (nm) | ~811 | |
| Molecular Weight ( g/mol ) | ~828 | |
| Reactive Group | NHS ester | |
| Reacts With | Primary amines |
Optimization and Troubleshooting
The optimal ICG-to-antibody ratio can vary depending on the specific antibody and the desired application.
-
Low DOS: If the degree of substitution is too low, the fluorescent signal will be weak. To increase the DOS, consider increasing the molar excess of ICG in the reaction, increasing the reaction time, or ensuring the pH of the reaction buffer is optimal.
-
High DOS and Aggregation: Over-labeling can lead to antibody aggregation and reduced immunoreactivity. If aggregation is observed (e.g., precipitation or presence of high molecular weight species in size-exclusion chromatography), reduce the molar excess of ICG. Some ICG derivatives are known to be amphiphilic and can promote aggregation.
-
Instability: ICG is susceptible to photobleaching and degradation in aqueous solutions. Store the final conjugate at 4°C, protected from light, and for long-term storage, consider adding a carrier protein like BSA (0.1%) and storing at -20°C or -80°C.
Signaling Pathway and Logical Relationships
Caption: Amine-Reactive Conjugation Chemistry.
References
Application Notes and Protocols: ICG-Amine Labeling of Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various medical diagnostic applications.[1][2] Its peak spectral absorption and emission in the NIR window (around 800 nm) allows for deep tissue penetration of light, making it an ideal candidate for in vivo imaging.[1][3] By conjugating ICG to specific proteins and peptides, such as antibodies or therapeutic molecules, researchers can create targeted probes for fluorescence-guided surgery, tumor localization, and tracking of drug delivery.[4]
This document provides detailed protocols for the labeling of proteins and peptides with amine-functionalized ICG derivatives. While direct labeling of primary amines on proteins is commonly achieved with ICG-NHS esters, this guide will also cover the use of ICG-amine for conjugation to carboxyl groups, a useful technique for proteins or peptides where primary amines are limited or need to be preserved for function.
Principle of this compound Labeling
There are two primary strategies for labeling proteins and peptides using ICG derivatives that target common functional groups:
-
Labeling of Primary Amines with ICG-NHS Ester: This is the most common method for labeling proteins, as they typically have abundant primary amines on the side chains of lysine residues and at the N-terminus. The N-hydroxysuccinimide (NHS) ester of ICG reacts directly with these primary amines under mild alkaline conditions to form a stable amide bond.
-
Labeling of Carboxyl Groups with this compound: This method is employed when targeting carboxyl groups on aspartic acid, glutamic acid residues, or the C-terminus of a protein or peptide. It requires a two-step reaction involving the activation of the carboxyl group with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated intermediate then readily reacts with the primary amine of this compound to form a stable amide bond.
Materials and Reagents
-
Protein or peptide of interest
-
Amine-reactive ICG derivative (e.g., ICG-NHS ester or this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M sodium bicarbonate or 1 M phosphate buffer (pH 8.5-9.0) for ICG-NHS ester labeling.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 for EDC/NHS activation.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification column (e.g., size-exclusion chromatography spin column or gel filtration column)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Spectrophotometer
-
Microcentrifuge
Experimental Protocols
Protocol 1: Labeling of Protein/Peptide Primary Amines with ICG-NHS Ester
This protocol is optimized for labeling primary amines on proteins such as antibodies.
1. Preparation of Protein Solution:
-
Dissolve the protein in 1X PBS at a concentration of 2-10 mg/mL.
-
Important: Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA, gelatin), as these will compete for reaction with the ICG-NHS ester. If necessary, dialyze the protein solution against 1X PBS.
2. Preparation of ICG-NHS Ester Stock Solution:
-
Allow the vial of ICG-NHS ester to equilibrate to room temperature before opening.
-
Add anhydrous DMSO to the vial to prepare a 10-20 mM stock solution. Vortex briefly to ensure the dye is fully dissolved.
-
Note: This solution should be used promptly as the NHS ester is susceptible to hydrolysis.
3. Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.5 ± 0.5 by adding 1/10th volume of 1 M sodium bicarbonate or phosphate buffer (pH 9.0).
-
Add the ICG-NHS ester stock solution to the protein solution at a starting molar ratio of 10:1 (dye:protein). This ratio may need to be optimized for your specific protein.
-
Incubate the reaction for 1 hour at room temperature or 10 minutes at 37°C, with gentle mixing and protected from light.
4. Purification of the ICG-Protein Conjugate:
-
Following incubation, purify the conjugate from unreacted dye using a size-exclusion chromatography spin column or a gel filtration column (e.g., Sephadex G-25) equilibrated with 1X PBS.
-
Collect the fractions containing the labeled protein, which will be visibly green and will elute first.
Protocol 2: Labeling of Protein/Peptide Carboxyl Groups with this compound and EDC/NHS
This protocol is for labeling carboxyl groups on proteins or peptides.
1. Preparation of Protein/Peptide Solution:
-
Dissolve the protein or peptide in Activation Buffer (0.1 M MES, pH 4.5-6.0) at a suitable concentration.
2. Activation of Carboxyl Groups:
-
Add EDC and NHS to the protein/peptide solution. A 2- to 10-fold molar excess of EDC and NHS over the number of carboxyl groups is a good starting point.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
3. Preparation of this compound Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
4. Conjugation Reaction:
-
Add the this compound solution to the activated protein/peptide solution. A 2- to 5-fold molar excess of this compound relative to the activated carboxyl groups is recommended.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding a suitable buffer (e.g., PBS).
-
Incubate the reaction for 2 hours at room temperature, protected from light.
5. Quenching and Purification:
-
Quench the reaction by adding a solution containing a primary amine (e.g., Tris-HCl or hydroxylamine).
-
Purify the ICG-conjugate as described in Protocol 1, Step 4.
Characterization of ICG-Protein/Peptide Conjugates
The degree of substitution (DOS), which is the average number of ICG molecules per protein/peptide molecule, is a critical parameter to determine.
1. Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of ICG (~785 nm, Amax).
2. Calculation of Degree of Substitution (DOS):
The DOS can be calculated using the following equations:
-
Protein Concentration (M): [Protein] = (A280 - (Amax × CF)) / εprotein where:
-
CF is the correction factor for the absorbance of ICG at 280 nm (typically ~0.05-0.07).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M): [Dye] = Amax / εdye where:
-
εdye is the molar extinction coefficient of ICG at its Amax (approximately 230,000 M-1cm-1).
-
-
Degree of Substitution (DOS): DOS = [Dye] / [Protein]
An optimal DOS for most antibodies is between 2 and 10. Higher DOS can lead to reduced fluorescence due to quenching and may affect the biological activity of the protein.
Data Presentation
| Parameter | ICG-NHS Ester Labeling | This compound Labeling (with EDC/NHS) |
| Target Functional Group | Primary amines (-NH2) | Carboxyl groups (-COOH) |
| Protein Concentration | 2-10 mg/mL | Dependent on protein |
| Reaction pH | 8.0-9.0 | Activation: 4.5-6.0; Conjugation: 7.2-8.0 |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | 2:1 to 5:1 (this compound to activated carboxyls) |
| Reaction Time | 1 hour at RT or 10 min at 37°C | 2 hours at RT |
| Optimal DOS (Antibodies) | 2-10 | Dependent on application |
Storage and Stability
-
ICG Dyes: Store at ≤ -15°C, protected from light and moisture. Reconstituted DMSO stock solutions can be stored at ≤ -15°C for up to two weeks.
-
ICG-Protein Conjugates: Store at 4°C for up to two months in the presence of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 2 mM sodium azide), protected from light. For long-term storage, aliquot and store at ≤ -60°C.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Presence of interfering substances (Tris, glycine, azide). | Dialyze protein against PBS before labeling. |
| Low protein concentration. | Concentrate protein to >2 mg/mL. | |
| Incorrect pH. | Ensure reaction buffer pH is optimal (8.0-9.0 for NHS ester). | |
| Inactive dye. | Use freshly prepared dye solution. | |
| Protein Precipitation | High degree of labeling. | Reduce the dye:protein molar ratio. |
| High concentration of DMSO. | Keep DMSO concentration below 10% in the final reaction mix. | |
| Poor Separation of Free Dye | Inappropriate purification method. | Use a size-exclusion column with the correct molecular weight cutoff. |
Visualizations
References
Application Note: A Step-by-Step Guide to Indocyanine Green (ICG)-Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use in applications such as determining cardiac output, hepatic function, and ophthalmic angiography.[1][2] Its peak spectral absorption and emission in the NIR window (750-950 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging.[2][3]
To achieve targeted imaging of specific biological entities like tumors or inflamed tissues, ICG can be covalently conjugated to targeting molecules such as antibodies, peptides, or nanoparticles.[1] The most common and robust method for this is the conjugation of an amine-reactive ICG derivative, typically an N-hydroxysuccinimide (NHS) ester (ICG-NHS or ICG-sulfo-OSu), to primary amine groups (-NH₂) present on the targeting molecule. These primary amines are readily available on the ε-amino groups of lysine residues in proteins and antibodies. The reaction forms a stable, covalent amide bond, linking the ICG dye to the biomolecule.
This document provides a detailed, step-by-step protocol for the conjugation of ICG-NHS ester to amine-containing molecules, purification of the resulting conjugate, and its subsequent characterization.
Reaction Principle and Workflow
The conjugation chemistry is based on the reaction of an ICG N-hydroxysuccinimide ester with a primary amine. The NHS ester is an excellent leaving group, facilitating the formation of a stable amide bond between the ICG molecule and the protein. The reaction is pH-dependent and is most efficient at a slightly basic pH of 8.0-9.0, which ensures that the primary amine is deprotonated and thus nucleophilic.
Caption: Chemical reaction scheme for ICG-NHS ester conjugation to a primary amine.
The overall experimental process follows a logical sequence of preparation, reaction, purification, and analysis.
Caption: General experimental workflow for ICG-amine conjugation.
Detailed Protocols
Materials and Reagents
-
Amine-Reactive ICG (e.g., ICG-NHS Ester or ICG-sulfo-OSu)
-
Amine-containing molecule (e.g., IgG antibody, protein, or peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.0-9.0
-
Purification Column: Desalting column (e.g., Sephadex G-25, PD-10)
-
Elution Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
UV-Vis Spectrophotometer
-
Storage Additives (optional): Bovine Serum Albumin (BSA), Sodium Azide
Protocol 1: Preparation of Reagents
-
Prepare the Protein Solution (Solution A):
-
The protein must be in an amine-free buffer. Buffers containing Tris or glycine will compete with the reaction and must be removed by dialysis or buffer exchange into PBS.
-
For optimal labeling, the protein concentration should be at least 2 mg/mL. Lower concentrations can significantly reduce labeling efficiency.
-
Adjust the pH of the protein solution to 8.5 ± 0.5. This can be done by adding 1/10th the volume of 1 M sodium bicarbonate (pH ~9.0) to the protein solution. Confirm the final pH.
-
-
Prepare the ICG-NHS Ester Stock Solution (Solution B):
-
ICG-NHS ester is moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
-
This stock solution should be used promptly. Extended storage, even at -20°C, can reduce its reactivity.
-
Protocol 2: The Conjugation Reaction
-
Determine Molar Ratio: The optimal molar ratio of ICG-NHS ester to protein depends on the protein and the desired Degree of Substitution (DOS). A starting point of a 10:1 molar ratio of dye to protein is recommended. This can be optimized by testing ratios from 5:1 to 20:1.
-
Caution: High molar ratios can lead to protein aggregation and precipitation.
-
-
Perform the Reaction:
-
While gently vortexing, add the calculated volume of ICG-NHS stock solution (Solution B) to the protein solution (Solution A).
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%, as higher concentrations can denature the protein.
-
Incubate the reaction mixture for 60-120 minutes at room temperature, protected from light. Gentle shaking or rotation during incubation can improve efficiency.
-
Protocol 3: Purification of the ICG-Conjugate
Unreacted ICG-NHS ester must be removed from the conjugate. The most common method for this is size exclusion chromatography using a desalting column.
-
Prepare the Column: Equilibrate a Sephadex G-25 (or similar) desalting column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.
-
Load the Sample: Apply the entire reaction mixture from Protocol 2 to the top of the equilibrated column.
-
Elute the Conjugate: As the sample enters the resin, begin adding PBS buffer to the top of the column. The ICG-protein conjugate, being larger, will elute first and typically appears as the first colored band. The smaller, unconjugated ICG molecules will be retained longer and elute in later fractions.
-
Collect Fractions: Collect the fractions containing the green-colored conjugate. Combine the fractions that contain the desired product. For more precise purification and removal of aggregates, size-exclusion HPLC (SE-HPLC) is recommended.
Protocol 4: Characterization (Degree of Substitution)
The Degree of Substitution (DOS), or the average number of ICG molecules per protein molecule, is a critical parameter. It can be determined using UV-Vis spectrophotometry.
-
Measure Absorbance: Dilute a sample of the purified conjugate in PBS to a concentration where the absorbance values are within the linear range of the spectrophotometer (typically 0.1 to 0.9). Measure the absorbance at 280 nm (A₂₈₀, for protein) and at the absorbance maximum for ICG (Aₘₐₓ, typically ~785 nm).
-
Calculate Protein Concentration: ICG also absorbs light at 280 nm. To get an accurate protein concentration, you must correct the A₂₈₀ reading.
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
The Correction Factor (CF) is the ratio of ICG's absorbance at 280 nm to its absorbance at its λₘₐₓ. This value is often provided by the dye manufacturer (e.g., 0.05 for ICG-NHS from BioActs).
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the ICG at its λₘₐₓ (e.g., ~218,000 M⁻¹cm⁻¹ to 230,000 M⁻¹cm⁻¹).
-
-
Calculate DOS:
-
DOS = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOS for most antibodies is between 2 and 10.
-
Protocol 5: Storage and Handling
-
Store the purified conjugate at 4°C, protected from light. For short-term storage, adding a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02% sodium azide) can improve stability.
-
For long-term storage, the conjugate can be divided into single-use aliquots and stored at -20°C or -80°C. Adding a cryoprotectant like glycerol to a final concentration of 50% is recommended for frozen storage.
Quantitative Data Summary
The following tables summarize key quantitative parameters for a typical ICG-antibody conjugation.
Table 1: Recommended Reaction and Storage Conditions
| Parameter | Recommended Value/Condition | Notes |
|---|---|---|
| Reaction pH | 8.0 - 9.0 | Ensures primary amines are deprotonated and reactive. |
| Reaction Time | 60 - 120 minutes | Longer times may not significantly increase yield. |
| Reaction Temperature | Room Temperature (~25°C) | Convenient and generally sufficient. |
| Protein Concentration | > 2 mg/mL | Critical for achieving good labeling efficiency. |
| DMSO in Reaction | < 10% (v/v) | Higher concentrations may cause protein denaturation. |
| Short-Term Storage | 4°C with 0.1% BSA, 0.02% NaN₃ | Protect from light. Stable for weeks to months. |
| Long-Term Storage | -20°C or -80°C with 50% glycerol | Aliquot to avoid freeze-thaw cycles. |
Table 2: Example Molar Ratios and Resulting Conjugation Outcomes
| Input Molar Ratio (Dye:Protein) | Typical Yield of Desired Conjugate | Observations | Reference |
|---|---|---|---|
| 5:1 | 72% | Low level of aggregation observed. | |
| 10:1 | 53% | Moderate level of aggregation. A good starting point. |
| 20:1 | 19% | Significant formation of high molecular weight aggregates. | |
Table 3: Spectrophotometric Data for DOS Calculation
| Parameter | Symbol | Typical Value | Notes |
|---|---|---|---|
| ICG Absorbance Max | λₘₐₓ | ~785 - 800 nm | Can shift depending on conjugation and environment. |
| ICG Molar Extinction Coeff. | ε_dye | ~220,000 M⁻¹cm⁻¹ | Check manufacturer's data sheet for specific value. |
| IgG Molar Extinction Coeff. | ε_protein | ~210,000 M⁻¹cm⁻¹ | For a typical IgG at 280 nm. |
| ICG Correction Factor at 280 nm | CF | ~0.05 | Varies by supplier; essential for accurate protein measurement. |
References
Application Notes and Protocols: ICG-Amine for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1][2][3] Its strong absorbance and fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging.[4][5] The amine-reactive derivative, ICG-amine, provides a versatile tool for conjugation to various molecules and nanoparticles, enabling the development of sophisticated targeted drug delivery systems. These systems can combine diagnostic imaging with therapeutic modalities like photothermal therapy (PTT) and photodynamic therapy (PDT) for a theranostic approach to cancer treatment and other diseases.
This compound's primary amine group allows for covalent linkage to molecules containing carboxylic acids or aldehydes, facilitating its integration into drug delivery platforms. This modification enhances the stability and circulation time of ICG, which otherwise suffers from rapid clearance and concentration-dependent aggregation in aqueous solutions. By incorporating this compound into nanoparticles, researchers can achieve passive tumor targeting through the enhanced permeability and retention (EPR) effect or active targeting by functionalizing the nanoparticle surface with specific ligands.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in the formulation and evaluation of targeted drug delivery systems.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1001.08 g/mol | |
| Appearance | Dark green solid | |
| Solubility | Soluble in DMSO | |
| Excitation Wavelength | ~780-789 nm | |
| Emission Wavelength | ~814-825 nm |
Key Applications
-
Fluorescence Imaging: Real-time, non-invasive visualization of drug distribution and tumor accumulation.
-
Photothermal Therapy (PTT): Upon NIR laser irradiation, ICG generates heat, leading to localized hyperthermia and tumor cell death.
-
Photodynamic Therapy (PDT): In the presence of oxygen, irradiated ICG can produce reactive oxygen species (ROS) that induce apoptosis and necrosis in cancer cells.
-
Image-Guided Surgery: Delineation of tumor margins for more precise surgical resection.
-
Lymph Node Mapping: Visualization of lymphatic drainage for sentinel lymph node biopsy.
Experimental Protocols
Protocol 1: Synthesis of this compound Conjugates
This protocol describes the conjugation of this compound to a carboxyl-containing molecule, such as a polymer or a protein, via amide bond formation.
Materials:
-
This compound
-
Carboxyl-containing molecule (e.g., PLGA-COOH, Hyaluronic Acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO appropriate for the conjugate)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in an appropriate solvent (e.g., DMSO or a mixture of DMSO and water).
-
Add EDC and NHS to the solution in a molar excess (typically 2-5 fold) relative to the carboxyl groups.
-
Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Dissolve this compound in DMSO to prepare a stock solution.
-
Add the this compound solution to the activated carboxyl-containing molecule solution. The molar ratio of this compound to the molecule will depend on the desired degree of labeling.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against deionized water or PBS for 24-48 hours with frequent changes of the dialysis buffer to remove unreacted EDC, NHS, and this compound.
-
Lyophilize the purified conjugate to obtain a solid product.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as UV-Vis-NIR spectroscopy, fluorescence spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
-
Determine the concentration of conjugated ICG by measuring the absorbance at its characteristic peak (~780 nm) and using a standard curve.
-
Protocol 2: Formulation of ICG-Loaded Nanoparticles
This protocol details the preparation of ICG-loaded polymeric nanoparticles using the oil-in-water (O/W) emulsion-solvent evaporation method.
Materials:
-
This compound conjugate or free ICG
-
Polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., dichloromethane (DCM), acetone)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80)
-
Deionized water
-
Probe sonicator or homogenizer
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the polymer in the organic solvent.
-
Dissolve the this compound conjugate or free ICG in the same organic solvent or a co-solvent like methanol and add it to the polymer solution.
-
-
Emulsification:
-
Add the organic phase to the aqueous surfactant solution.
-
Emulsify the mixture using a probe sonicator or homogenizer on an ice bath to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent. This will lead to the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated ICG.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.
-
Lyophilize the nanoparticles for long-term storage or for characterization in a dry state.
-
Quantitative Data for ICG-Loaded Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| ICG-loaded PLGA NPs | 120 - 200 | Increases with ICG concentration | - | - | |
| ICG-loaded H-ferritin (HFn) | 12 (outer diameter) | - | - | 40.4 ± 4.5 | |
| ICG-loaded HLA-PBA NPs | 80 - 150 | - | - | - | |
| ICG-loaded HLA-5βCA NPs | 80 - 150 | - | - | - | |
| ICG-loaded HLA-ODA NPs | 80 - 150 | - | - | - |
Protocol 3: In Vitro Evaluation of Photothermal Therapy (PTT) Efficacy
This protocol outlines the steps to assess the PTT effect of ICG-loaded nanoparticles on cancer cells in culture.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, 4T1)
-
Cell culture medium and supplements
-
ICG-loaded nanoparticles
-
Free ICG solution (as a control)
-
PBS
-
96-well plates
-
NIR laser (e.g., 808 nm)
-
MTT or WST-1 cell viability assay kit
-
Live/Dead cell staining kit (e.g., Calcein-AM/Propidium Iodide)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare different concentrations of ICG-loaded nanoparticles and free ICG in fresh cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions.
-
Incubate the cells for a predetermined time (e.g., 2-4 hours) to allow for nanoparticle uptake.
-
-
Laser Irradiation:
-
Wash the cells with PBS to remove any nanoparticles that have not been internalized.
-
Add fresh medium to each well.
-
Irradiate the designated wells with the NIR laser at a specific power density (e.g., 0.8 - 2.0 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Include control groups: cells only, cells with nanoparticles but no laser, and cells with laser but no nanoparticles.
-
-
Assessment of Cell Viability:
-
MTT/WST-1 Assay:
-
After a further incubation period (e.g., 24 hours), add the MTT or WST-1 reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader to determine cell viability.
-
-
Live/Dead Staining:
-
At a specific time point post-irradiation, stain the cells with the Live/Dead staining kit.
-
Visualize the live (green fluorescence) and dead (red fluorescence) cells using a fluorescence microscope.
-
-
In Vitro Photothermal Therapy Efficacy Data
| Cell Line | Treatment | Laser Power Density (W/cm²) & Duration | Cell Viability (%) | Reference |
| 4T1 | ICG-conjugated GeNPs (300 µg/mL) | 808 nm, 10 min | 32 | |
| MCF-7 | ZHN/ICG NPs (ICG: 0.025 mg/mL) | 808 nm, 1.5 W/cm², 1 min (2 irradiations) | 41.85 | |
| MCF-7 | Free ICG (ICG: 0.025 mg/mL) | 808 nm, 1.5 W/cm², 1 min (2 irradiations) | 81.37 | |
| B16F10 | PEG-BSA-AgNP/ICG (30 µM as Ag) | 20 min, to reach 50°C | Significantly decreased | |
| HeLa | ICG@PSMA NPs | 808 nm | ~30 (PTT efficiency ~70%) |
Protocol 4: In Vivo Fluorescence Imaging and Biodistribution
This protocol describes the use of ICG-loaded nanoparticles for in vivo imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
ICG-loaded nanoparticles
-
Free ICG solution (as a control)
-
Sterile PBS
-
In vivo imaging system (IVIS) or similar NIR fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
Acquire a pre-injection (baseline) fluorescence image.
-
-
Administration:
-
Intravenously inject the ICG-loaded nanoparticles or free ICG solution via the tail vein. A typical dose might be 150 μL of a 3.0 mg/mL suspension.
-
-
Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours). The excitation and emission wavelengths should be set according to the properties of ICG (e.g., excitation at 745 nm and emission at 840 nm).
-
-
Biodistribution Analysis (Ex Vivo):
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using the in vivo imaging system to determine the relative fluorescence intensity in each tissue.
-
Quantify the fluorescence intensity using the imaging software.
-
In Vivo Photothermal Therapy Temperature Increase
| Animal Model | Treatment | Laser Power Density (W/cm²) & Duration | Temperature Increase (°C) | Reference |
| 4T1 tumor-bearing mice | ICG-conjugated GeNP suspension (150 µg/mL) | 10 min | Reached 49.4°C | |
| MCF-7 tumor-bearing mice | ZHN/ICG NPs (1.5 mg/mL) | 808 nm, 0.8 W/cm², 10 min | ~55°C | |
| U87-MG tumor-bearing mice | ICG-PL-PEG-mAb | 808 nm, 2 W/cm², 10 min | Reached 55°C | |
| Breast cancer-bearing mice | ICG4–GS-Au25 | 808 nm, 0.8 W/cm², 8 min | >20°C increase to ~55°C |
Visualizations
Caption: Workflow for the development and evaluation of this compound based drug delivery systems.
Caption: Mechanism of photothermal therapy using ICG-loaded nanoparticles.
Caption: Pathways for targeted delivery of ICG-nanoparticles to tumors.
References
- 1. Indocyanine green-incorporating nanoparticles for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Development of Tumor-Targeted Indocyanine Green-Loaded Ferritin Nanoparticles for Intraoperative Detection of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indocyanine green delivery systems for tumour detection and treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ICG-amine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to ICG-amine
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various diagnostic applications.[1][2] Its amine-reactive derivative, this compound, is a valuable tool in fluorescence microscopy, enabling the covalent labeling of biomolecules for targeted imaging.[1] this compound possesses favorable spectral properties, with an absorption maximum around 780 nm and an emission maximum around 810 nm, falling within the NIR window (700-900 nm).[3] This region of the electromagnetic spectrum offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from endogenous molecules, leading to an improved signal-to-background ratio.[4]
The primary amine group on the ICG molecule allows for its conjugation to various biomolecules, such as antibodies, peptides, and nanoparticles, through common cross-linking chemistries. This enables the specific targeting and visualization of cellular structures, proteins, and pathological tissues, such as tumors.
Key Applications in Fluorescence Microscopy
This compound and its conjugates have a wide range of applications in fluorescence microscopy, including:
-
Targeted Cell Imaging: this compound labeled antibodies or ligands can be used to visualize specific cell surface receptors or intracellular proteins.
-
In Vivo Tumor Imaging: The enhanced permeability and retention (EPR) effect, combined with active targeting strategies, allows for the accumulation of this compound conjugates in tumor tissues, enabling their visualization in living organisms.
-
Drug Delivery Tracking: By incorporating this compound into drug delivery systems like nanoparticles, researchers can monitor their biodistribution, cellular uptake, and drug release kinetics.
-
Angiography: The strong binding of ICG to plasma proteins makes it an excellent agent for visualizing vasculature and blood flow.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in fluorescence microscopy, compiled from various studies.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~780 nm | |
| Emission Wavelength (λem) | ~810 nm | |
| Molar Extinction Coefficient (in DMSO) | ~200,000 cm⁻¹M⁻¹ | |
| Quantum Yield (in water) | Low (increases upon binding to proteins) | |
| Table 1: Spectral Properties of this compound. |
| Application | Parameter | Value | Reference |
| In Vivo Tumor Imaging | Signal-to-Background Ratio (SBR) | ≥ 2 considered successful | |
| Maximum Fluorescence Intensity (Fmax) | Varies with dose and imaging system | ||
| Time to Maximum Intensity (Tmax) | Varies with formulation and target | ||
| Cellular Uptake (ICG-Nanoparticles) | Uptake Efficiency | Up to 16-fold higher than free ICG | |
| Table 2: Quantitative Imaging and Uptake Parameters. |
Experimental Protocols
Protocol 1: Bioconjugation of this compound to an Antibody
This protocol describes the labeling of a monoclonal antibody with an amine-reactive ICG derivative.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Amine-reactive ICG (e.g., ICG-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare Antibody Solution:
-
Adjust the concentration of the mAb to 2-10 mg/mL in PBS.
-
Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.5.
-
-
Prepare ICG Stock Solution:
-
Dissolve the amine-reactive ICG in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the ICG stock solution to the antibody solution at a molar ratio of 10:1 (ICG:mAb). The optimal ratio may need to be determined empirically (typically between 5:1 and 20:1).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Separate the ICG-labeled antibody from unconjugated ICG using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions).
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for ICG).
-
Calculate the degree of labeling (DOL), which is the average number of ICG molecules per antibody. An optimal DOL is typically between 2 and 8.
-
Protocol 2: In Vitro Cell Staining with ICG-labeled Nanoparticles
This protocol outlines a method for visualizing the cellular uptake of ICG-labeled nanoparticles.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
ICG-labeled nanoparticles suspended in cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI solution for nuclear counterstaining
-
Fluorescence microscope with appropriate NIR filter sets
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.
-
-
Incubation with Nanoparticles:
-
Prepare a working solution of ICG-labeled nanoparticles in complete cell culture medium at the desired concentration (e.g., 10-100 µg/mL, to be optimized).
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells for a specific time course (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, gently wash the cells three times with warm PBS to remove unbound nanoparticles.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining (Optional):
-
Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope equipped with filter sets for DAPI (Ex/Em: ~358/461 nm) and ICG (Ex/Em: ~780/810 nm).
-
Protocol 3: Fluorescence Imaging of Tissue Sections (Adapted Protocol)
This protocol is an adapted general immunohistochemistry protocol for staining frozen tissue sections with an this compound labeled antibody.
Materials:
-
Frozen tissue sections on slides
-
ICG-labeled antibody
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% Bovine Serum Albumin and 0.1% Triton X-100)
-
DAPI solution
-
Mounting medium
-
Fluorescence microscope with NIR capabilities
Procedure:
-
Tissue Section Preparation:
-
Bring frozen tissue sections to room temperature.
-
Rehydrate the sections in PBS for 5 minutes.
-
-
Permeabilization (for intracellular targets):
-
If targeting an intracellular antigen, permeabilize the tissue sections by incubating with permeabilization buffer for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific binding sites by incubating the sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the ICG-labeled antibody to the desired concentration in blocking buffer.
-
Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the sections three times for 5 minutes each with PBS containing 0.1% Tween 20 to remove unbound antibody.
-
-
Counterstaining:
-
Incubate the sections with DAPI solution for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips using an appropriate mounting medium.
-
Image the sections using a fluorescence microscope with the appropriate filter sets for DAPI and ICG.
-
Visualizations
References
Application Notes and Protocols for ICG-Amine Labeling of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for various diagnostic applications. Its use in targeted drug delivery and imaging has been expanded by conjugating it to nanoparticles. This document provides a detailed protocol for the covalent labeling of carboxylated nanoparticles with ICG-amine through the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond between the carboxyl groups on the nanoparticle surface and the primary amine group of this compound.
Principle of the Reaction
The covalent conjugation of this compound to carboxylated nanoparticles is a two-step process:
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS-Ester: NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS-ester. This step increases the efficiency of the conjugation reaction.
-
Amide Bond Formation: The NHS-ester-activated nanoparticles are then reacted with this compound. The primary amine group of this compound attacks the NHS-ester, resulting in the formation of a stable amide bond and the release of NHS.
Experimental Workflow
Caption: Workflow for this compound Labeling of Nanoparticles.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Carboxylated Nanoparticles | Varies | Varies |
| This compound | Varies | Varies |
| EDC | Thermo Fisher | 22980 |
| NHS/Sulfo-NHS | Thermo Fisher | 24500/24510 |
| MES Buffer | Sigma-Aldrich | M3671 |
| PBS | Gibco | 10010023 |
| Quenching Buffer (e.g., Tris or Glycine) | Sigma-Aldrich | T1503/G7126 |
| DMSO | Sigma-Aldrich | D8418 |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to Carboxylated Nanoparticles
This protocol is a general guideline and may require optimization for specific nanoparticle types and sizes.
1. Preparation of Nanoparticles:
-
Resuspend the carboxylated nanoparticles in MES buffer (0.1 M, pH 5.0-6.0).
-
Wash the nanoparticles twice with MES buffer to remove any storage buffer components. Centrifuge the nanoparticles at a speed appropriate for their size and density to pellet them between washes.
2. Activation of Carboxyl Groups:
-
Resuspend the washed nanoparticle pellet in fresh MES buffer.
-
Prepare fresh solutions of EDC and NHS in MES buffer. A typical starting concentration is 10 mg/mL for each.
-
Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS relative to the carboxyl groups on the nanoparticles is recommended. A starting point is a 5 to 10-fold molar excess.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation with this compound:
-
Centrifuge the activated nanoparticles to remove excess EDC and NHS.
-
Wash the pellet once with PBS (pH 7.2-8.5).
-
Dissolve this compound in DMSO to create a stock solution, and then dilute it in PBS (pH 7.2-8.5) to the desired final concentration.
-
Resuspend the activated nanoparticle pellet in the this compound solution. The molar ratio of this compound to nanoparticles should be optimized, but a 10 to 20-fold molar excess of this compound is a reasonable starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
4. Quenching and Purification:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
Purify the ICG-labeled nanoparticles from unreacted this compound and byproducts. This can be achieved by several rounds of centrifugation and resuspension in PBS or by using size-exclusion chromatography.
Protocol 2: Characterization of ICG-Labeled Nanoparticles
1. Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the ICG-labeled nanoparticles. A characteristic peak for ICG should be observed around 780-800 nm.
-
Fluorescence Spectroscopy: Excite the sample in the NIR range (e.g., 750-780 nm) and measure the emission spectrum. ICG typically emits around 810-830 nm.
2. Quantification of ICG Loading:
-
Prepare a standard curve of known concentrations of free this compound in a suitable solvent.
-
Measure the absorbance or fluorescence of the purified ICG-labeled nanoparticle suspension.
-
To determine the amount of conjugated ICG, the nanoparticles can be dissolved in a suitable organic solvent (if applicable) to release the dye, and the concentration can be determined from the standard curve. Alternatively, the amount of unconjugated ICG in the supernatant after purification can be measured and subtracted from the initial amount.
3. Size and Zeta Potential:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation to assess for aggregation.
-
Zeta Potential: Measure the surface charge of the nanoparticles. A change in zeta potential upon conjugation of this compound can indicate successful surface modification.
Quantitative Data Summary
The following table provides representative data for the characterization of ICG-labeled nanoparticles. Actual values will vary depending on the specific nanoparticle system and reaction conditions.
| Parameter | Unlabeled Nanoparticles | ICG-Labeled Nanoparticles |
| Hydrodynamic Diameter (nm) | 150 ± 5 | 155 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -35 ± 4 | -28 ± 5 |
| ICG Loading Efficiency (%) | N/A | 60 - 80 |
| Dye-to-Nanoparticle Ratio | N/A | Varies |
Signaling Pathway Diagram
While this protocol focuses on the chemical conjugation process, in a biological context, these ICG-labeled nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to interact with specific cellular signaling pathways. The following is a generic representation of a targeted nanoparticle interacting with a cell surface receptor.
Caption: Targeted Nanoparticle-Cell Interaction.
Conclusion
The protocol described provides a robust method for the covalent labeling of carboxylated nanoparticles with this compound. Proper characterization of the resulting conjugates is crucial to ensure their quality and suitability for downstream applications in research and drug development. Optimization of the reaction conditions for each specific nanoparticle system is recommended to achieve the desired labeling efficiency and maintain nanoparticle stability.
Application Notes and Protocols for ICG-Amine in Cell Tracing and Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) and its amine-reactive derivatives, such as ICG-amine (commonly available as an N-hydroxysuccinimide or NHS-ester), are near-infrared (NIR) fluorescent dyes with significant applications in preclinical and clinical research. Their emission in the NIR window (750-950 nm) allows for deep tissue penetration of light, minimizing autofluorescence from biological tissues and enabling sensitive in vivo imaging.[1][2] This makes ICG-based compounds powerful tools for non-invasively tracking the fate of transplanted cells, monitoring cell migration, and studying cellular localization and function in living organisms.[1][2]
These application notes provide an overview of the methodologies and quantitative data associated with using ICG and its amine-reactive counterparts for cell tracing and tracking. Detailed protocols for cell labeling, in vitro characterization, and in vivo imaging are presented to guide researchers in applying this technology to their studies.
Principle of ICG-Based Cell Labeling
There are two primary strategies for labeling cells with ICG-based dyes:
-
Passive Labeling with ICG: In this method, cells are incubated with a solution of ICG. The dye is internalized by the cells, reportedly through mechanisms such as clathrin-mediated endocytosis.[3] This approach is straightforward but may result in less stable labeling as the dye is not covalently bound and can be exocytosed or diluted upon cell division.
-
Covalent Labeling with this compound (ICG-NHS Ester): this compound, typically in the form of an NHS ester, covalently binds to primary amines on the surface of cell membrane proteins. This creates a stable amide bond, leading to robust and long-lasting cell labeling. This method is generally preferred for long-term tracking studies due to the stable attachment of the dye to the cell surface.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing ICG for cell labeling and tracking.
Table 1: In Vitro Cytotoxicity of ICG
| Cell Type | ICG Concentration (mg/mL) | Incubation Time (hours) | Viability (%) | Reference |
| Human Placental MSCs | 0.1 | 24 | ~95 | |
| Human Placental MSCs | 0.2 | 24 | ~90 | |
| Human Placental MSCs | 0.5 | 24 | ~75 | |
| Human Placental MSCs | 1.0 | 24 | ~60 | |
| Human Placental MSCs | 2.0 | 24 | ~40 | |
| Human Retinal Pigment Epithelium | 0.5 | 0.05 (3 minutes) | 92.8 | |
| Human Retinal Pigment Epithelium | 0.5 | 0.017 (1 minute) | 102 |
Table 2: In Vivo Signal Persistence of ICG-Labeled Cells
| Cell Type | Labeling Method | Imaging Modality | Time Point | Signal Intensity (relative to initial) | Reference |
| Human Placental MSCs | Passive (ICG) | NIR Fluorescence | 1 hour | High | |
| Human Placental MSCs | Passive (ICG) | NIR Fluorescence | 24 hours | Significantly elevated | |
| Human Placental MSCs | Passive (ICG) | NIR Fluorescence | 48 hours | Significantly elevated | |
| Human Placental MSCs | Passive (ICG) | NIR Fluorescence | 72 hours | Significantly elevated | |
| Human Placental MSCs | Passive (ICG) | NIR Fluorescence | 120 hours | Returned to baseline | |
| ARPE-19 Cells | Passive (ICG) | NIR Fluorescence | 5 days | Stable | |
| ARPE-19 Cells | Passive (ICG) | NIR Fluorescence | 28 days | Nearly resolved |
Experimental Protocols
Protocol 1: Covalent Cell Surface Labeling with this compound (NHS Ester)
This protocol describes the covalent labeling of cell surface proteins with an amine-reactive ICG-NHS ester.
Materials:
-
Cells of interest in suspension (e.g., 1 x 10^6 cells/mL)
-
ICG-NHS Ester (lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for quenching
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare ICG-NHS Stock Solution:
-
Dissolve the lyophilized ICG-NHS ester in anhydrous DMSO to a stock concentration of 1-10 mg/mL.
-
Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.
-
-
Cell Preparation:
-
Harvest and wash the cells twice with sterile PBS to remove any residual media and serum.
-
Resuspend the cells in the Labeling Buffer at a concentration of 1-10 x 10^6 cells/mL.
-
-
Labeling Reaction:
-
Add the ICG-NHS stock solution to the cell suspension. A typical starting concentration is 10-50 µg of ICG-NHS per 1 x 10^6 cells. The optimal concentration should be determined empirically for each cell type.
-
Incubate for 15-30 minutes at room temperature, protected from light, with gentle agitation.
-
-
Quenching and Washing:
-
Quench the reaction by adding FBS or BSA to a final concentration of 1-2%.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells three times with sterile PBS to remove any unbound dye.
-
-
Cell Counting and Viability Assessment:
-
Resuspend the final cell pellet in the appropriate medium for your downstream application.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Protocol 2: Passive Cell Labeling with ICG
This protocol details the labeling of cells through incubation with ICG, leading to its internalization.
Materials:
-
Cells of interest in culture
-
Indocyanine Green (ICG) solution
-
Cell culture medium (e.g., alpha MEM)
-
Phosphate Buffered Saline (PBS), sterile
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Trypsinize and collect the cells.
-
-
ICG Incubation:
-
Resuspend the cells in culture medium containing the desired concentration of ICG. A starting concentration of 0.1-0.2 mg/mL is recommended to maintain good cell viability.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with sterile PBS to remove excess dye.
-
-
Cell Counting and Viability Assessment:
-
Resuspend the final cell pellet in fresh culture medium.
-
Assess cell concentration and viability.
-
Protocol 3: In Vivo Cell Tracking using Near-Infrared (NIR) Fluorescence Imaging
This protocol outlines the procedure for tracking ICG-labeled cells in a small animal model using an in vivo imaging system (e.g., IVIS).
Materials:
-
ICG-labeled cells, washed and resuspended in sterile PBS or appropriate vehicle.
-
Small animal model (e.g., SCID mice).
-
In vivo imaging system (IVIS or similar) equipped with NIR excitation (710–760 nm) and emission (810–875 nm) filters.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Cell Transplantation:
-
Anesthetize the animal.
-
Inject the ICG-labeled cells into the desired location (e.g., intravenously, subcutaneously, or directly into an organ).
-
-
In Vivo Imaging:
-
Place the anesthetized animal in the imaging chamber of the IVIS system.
-
Acquire NIR fluorescence images at various time points post-injection (e.g., 1 hour, 24 hours, 48 hours, and then every few days).
-
Use a standardized imaging protocol (e.g., consistent exposure time, binning, f/stop) for all imaging sessions to allow for quantitative comparison.
-
-
Data Analysis:
-
Use the accompanying software to draw Regions of Interest (ROIs) over the area where the cells were injected or are expected to migrate.
-
Quantify the fluorescence intensity within the ROIs. The data is often expressed as average radiant efficiency [(photons/s/cm²/sr)/(µW/cm²)].
-
Track the changes in fluorescence intensity over time to monitor cell survival, proliferation, and migration.
-
Visualizations
Caption: Covalent cell labeling workflow with this compound.
Caption: ICG cellular uptake via endocytosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal after labeling | 1. Inefficient labeling reaction. 2. Low concentration of this compound. 3. Presence of primary amines (e.g., Tris buffer, serum) in labeling buffer. | 1. Ensure the pH of the labeling buffer is between 8.3-8.5. 2. Increase the concentration of this compound. 3. Use an amine-free buffer like PBS or sodium bicarbonate for labeling. |
| High cell death after labeling | 1. ICG concentration is too high. 2. Extended incubation time. 3. Harsh cell handling. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of ICG. 2. Reduce the incubation time. 3. Handle cells gently during washing steps. |
| Rapid loss of signal in vivo | 1. Cell death post-transplantation. 2. Dye exocytosis or dilution due to rapid cell proliferation (more common with passive labeling). 3. Photobleaching. | 1. Assess cell viability before injection. 2. Use covalent labeling with this compound for long-term studies. 3. Minimize the exposure time and laser power during imaging. |
| High background signal in vivo | 1. Incomplete removal of unbound dye. 2. Non-specific uptake of dye by other tissues. | 1. Ensure thorough washing of cells after labeling. 2. Image at later time points to allow for clearance of unbound dye from circulation. |
References
- 1. Clathrin-mediated endocytosis | National Institute of General Medical Sciences [nigms.nih.gov]
- 2. Noninvasive Optical Imaging and In Vivo Cell Tracking of Indocyanine Green Labeled Human Stem Cells Transplanted at Superficial or In-Depth Tissue of SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Purification of ICG-Amine Labeled Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, is widely utilized in bioconjugation to label proteins, antibodies, and other biomolecules for various imaging and diagnostic applications. The amine-reactive variants of ICG, such as ICG-NHS ester or ICG-sulfo-OSu, form stable amide bonds with primary amines on the protein surface. A critical step following the conjugation reaction is the purification of the ICG-protein conjugate. Effective purification is essential to remove unconjugated free dye, reaction byproducts, and protein aggregates, all of which can interfere with downstream applications, leading to high background signals, reduced specificity, and potential cytotoxicity.
This document provides detailed protocols for the purification of ICG-amine labeled protein conjugates using common chromatography techniques: Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Affinity Chromatography (AC). It also includes a comparative data summary, troubleshooting guidelines, and quality control measures to ensure the generation of high-purity, functional conjugates.
This compound Labeling of Proteins: A Schematic Overview
The conjugation of amine-reactive ICG to a protein involves the formation of a stable amide bond between the dye's reactive group (e.g., N-hydroxysuccinimide ester) and a primary amine (e.g., the epsilon-amine of a lysine residue) on the protein surface.
Caption: Mechanism of this compound labeling.
Purification Strategy Workflow
The general workflow for purifying ICG-protein conjugates involves selecting an appropriate chromatography method to separate the desired conjugate from unreacted materials and aggregates.
Caption: General purification workflow.
Comparative Data of Purification Methods
The selection of a purification method depends on the specific protein, the scale of the purification, and the required final purity. The following table summarizes typical performance metrics for each technique.
| Purification Method | Principle | Typical Protein Recovery (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | > 95% | > 95% | Mild conditions, preserves protein activity, effective for removing free dye. | Limited resolution for species of similar size, potential for sample dilution. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | 85 - 95% | > 98% | High resolution, high binding capacity, can separate proteins with minor charge differences.[1] | Requires optimization of pH and ionic strength, potential for protein denaturation. |
| Affinity Chromatography (AC) | Separation based on specific binding interactions. | > 90% | > 99% | Highest selectivity and purity, single-step purification possible.[2][3] | Ligands can be expensive, harsh elution conditions may denature the protein.[3] |
Note: The presented values are typical and can vary depending on the specific protein, ICG-labeling conditions, and the chromatographic setup.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This is the most common method for removing unconjugated ICG from the protein conjugate. Gel filtration media like Sephadex G-25 are widely used.[4]
Materials:
-
Sephadex G-25 column (or equivalent desalting column)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Crude ICG-protein conjugate solution
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the Sephadex G-25 column with 5-10 column volumes of PBS (pH 7.2-7.4) at the desired flow rate.
-
Sample Loading: Carefully load the crude ICG-protein conjugate mixture onto the top of the column. Allow the sample to enter the column bed completely.
-
Elution: Begin elution with PBS (pH 7.2-7.4). The ICG-protein conjugate, being larger, will pass through the column more quickly and elute first as a colored band. The smaller, unconjugated ICG molecules will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the elution of the conjugate by eye (the conjugate is colored) or by measuring the absorbance at 280 nm (for protein) and ~785 nm (for ICG).
-
Pooling Fractions: Pool the fractions containing the purified ICG-protein conjugate.
-
Concentration (Optional): If the pooled sample is too dilute, it can be concentrated using an appropriate method such as spin filtration.
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. This method can be effective in separating the ICG-protein conjugate from unlabeled protein, as the conjugation of ICG can alter the protein's isoelectric point (pI).
Materials:
-
Anion-exchange (e.g., DEAE or Q-resin) or Cation-exchange (e.g., CM or SP-resin) column
-
Binding Buffer (low ionic strength, pH chosen to ensure the conjugate binds to the resin)
-
Elution Buffer (high ionic strength, e.g., Binding Buffer with 1 M NaCl)
-
Crude ICG-protein conjugate solution (dialyzed against Binding Buffer)
-
FPLC or chromatography system
Procedure:
-
Buffer Preparation and Column Equilibration:
-
Determine the appropriate IEX resin and buffer pH based on the pI of the protein. For anion-exchange, use a buffer pH above the pI; for cation-exchange, use a buffer pH below the pI.
-
Equilibrate the chosen column with Binding Buffer until the pH and conductivity are stable.
-
-
Sample Preparation and Loading:
-
Ensure the crude conjugate solution is in the Binding Buffer by dialysis or buffer exchange.
-
Load the sample onto the equilibrated column.
-
-
Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules, including some free ICG.
-
Elution: Elute the bound conjugate using a linear gradient of increasing ionic strength (e.g., 0-100% Elution Buffer over 20 column volumes). Alternatively, a step gradient can be used.
-
Fraction Collection and Analysis: Collect fractions throughout the elution and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the pure ICG-protein conjugate.
-
Pooling and Buffer Exchange: Pool the pure fractions and perform buffer exchange into a suitable storage buffer.
Protocol 3: Purification by Affinity Chromatography (AC)
For specific proteins like antibodies, affinity chromatography offers high selectivity. For example, Protein A or Protein G resins can be used to purify ICG-labeled IgG antibodies.
Materials:
-
Protein A or Protein G affinity column
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Crude ICG-antibody conjugate solution
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the Protein A or G column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the crude ICG-antibody conjugate solution onto the column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins and free ICG.
-
Elution: Elute the bound ICG-antibody conjugate with the acidic Elution Buffer.
-
Fraction Collection and Neutralization: Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent acid-induced denaturation of the antibody.
-
Analysis and Pooling: Analyze the fractions for the presence of the purified conjugate and pool the relevant fractions.
-
Buffer Exchange: Perform buffer exchange into a suitable storage buffer.
Decision Tree for Purification Method Selection
Caption: Selecting a purification method.
Quality Control of Purified Conjugates
After purification, it is crucial to characterize the ICG-protein conjugate to ensure its quality and suitability for downstream applications.
Determination of Degree of Substitution (DOS)
The DOS, or dye-to-protein (D/P) ratio, is a critical parameter. It is calculated using the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of ICG (~785 nm).
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~785 nm (Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the ICG's absorbance at 280 nm.
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor (A280 of free ICG / Amax of free ICG) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of ICG at its Amax.
-
-
Calculate the DOS:
-
DOS = Dye Concentration / Protein Concentration
-
An optimal DOS is typically between 2 and 10 for antibodies, as over-labeling can lead to fluorescence quenching and loss of biological activity.
Purity Assessment
-
SDS-PAGE: To confirm the integrity of the protein after conjugation and purification, and to check for the presence of impurities.
-
Size Exclusion High-Performance Liquid Chromatography (SE-HPLC): To assess the presence of aggregates, which can form during the conjugation reaction. A high-purity conjugate should exhibit a single, sharp peak.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Recovery | - Protein precipitation. - Non-specific binding to the column. - Harsh elution conditions (IEX, AC). | - Optimize buffer conditions (pH, ionic strength). - Use a milder elution buffer or a shallower gradient. - Ensure proper column equilibration. |
| High Free Dye Content in Final Product | - Inefficient separation. - Column overloading. | - Use a longer column or a resin with a smaller pore size (SEC). - Reduce the amount of sample loaded onto the column. - Consider a second purification step. |
| Presence of Aggregates | - Over-labeling (high DOS). - Hydrophobic interactions of ICG. | - Optimize the molar ratio of ICG to protein in the conjugation reaction. - Use SE-HPLC for purification to remove aggregates. - Include additives like arginine in the buffers to reduce aggregation. |
| Loss of Biological Activity | - Denaturation during purification (e.g., extreme pH in AC). - Modification of critical amino acid residues. | - Use milder elution conditions. - Immediately neutralize fractions after acidic elution in AC. - Confirm that the labeling reaction does not inactivate the protein's active site. |
Conclusion
The purification of this compound labeled protein conjugates is a critical step to ensure their performance in research and clinical applications. Size exclusion chromatography is a robust and widely used method for removing free dye. For higher purity and resolution, ion-exchange and affinity chromatography are powerful alternatives. The choice of method should be guided by the properties of the protein and the specific requirements of the intended application. Thorough quality control, including the determination of the degree of substitution and assessment of purity, is essential for generating reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ICG-Amine Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Indocyanine Green (ICG)-amine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating ICG-NHS esters to primary amines?
A1: The optimal pH for the reaction between an ICG N-hydroxysuccinimide (NHS) ester and a primary amine on a protein or other molecule is typically between 8.0 and 9.0.[1] A pH range of 8.5 ± 0.5 is often recommended.[1] This slightly alkaline condition is necessary to ensure that the primary amine is deprotonated and thus sufficiently nucleophilic to attack the NHS ester, while minimizing the hydrolysis of the NHS ester, which becomes more rapid at higher pH.[2][3][4]
Q2: What are the best buffers to use for the ICG-amine conjugation reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the ICG-NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, sodium carbonate buffer, or borate buffer, adjusted to the optimal pH range of 8.0-9.0. Buffers containing Tris or glycine should be avoided.
Q3: How should I store my ICG dye and the resulting conjugate?
A3: Proper storage is critical for maintaining the stability and reactivity of ICG and its conjugates.
| Reagent | Storage Condition | Duration |
| ICG-NHS Ester (Lyophilized) | < -15°C, protected from light and moisture. | Refer to manufacturer's specifications. |
| Reconstituted ICG-NHS in DMSO | < -15°C, protected from light and moisture. | Less than two weeks. |
| ICG Aqueous Solution | 4°C, in the dark. | Should be used within one to two days. Significant fluorescence loss can occur after three days. |
| ICG-Protein Conjugate (Solution) | 4°C with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2 mM sodium azide), protected from light. | Up to two months. |
| ICG-Protein Conjugate (Long-term) | ≤ -60°C in single-use aliquots or lyophilized, protected from light. | For extended periods. |
Q4: What is the recommended molar ratio of ICG-NHS ester to my amine-containing molecule?
A4: A molar excess of the ICG-NHS ester is generally used to drive the reaction. For antibodies, a common starting point is a 4- to 10-fold molar excess of ICG to one mole of the antibody. However, the optimal ratio can vary depending on the protein and the desired degree of substitution (DOS), and it may require empirical determination.
Q5: What is the ideal protein concentration for the conjugation reaction?
A5: The concentration of the protein or amine-containing molecule can significantly impact the reaction efficiency. A protein concentration of 2-10 mg/mL is recommended for optimal labeling. Conjugation efficiency is significantly reduced at protein concentrations below 2 mg/mL.
Troubleshooting Guides
Problem: Low Conjugation Efficiency or Low Degree of Substitution (DOS)
If you are observing a low yield of your ICG-conjugate or a lower than expected DOS, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | Ensure the pH of the reaction buffer is between 8.0 and 9.0. Verify the pH of your protein solution before adding the ICG-NHS ester. |
| Presence of Competing Amines | Dialyze the protein against an amine-free buffer like PBS (pH 7.2-7.4) to remove any interfering substances such as Tris, glycine, or ammonium salts. |
| Low Protein Concentration | Concentrate your protein solution to at least 2 mg/mL before starting the conjugation. |
| Hydrolysis of ICG-NHS Ester | Prepare the ICG-NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid introducing excess moisture into the reaction. |
| Degraded ICG-NHS Ester | Use a fresh vial of ICG-NHS ester. Store the dye properly at < -15°C, protected from light and moisture. Reconstituted DMSO stock should be used within two weeks. |
| Insufficient Molar Ratio of ICG | Increase the molar excess of the ICG-NHS ester in the reaction. Perform a titration to find the optimal ratio for your specific molecule. |
| Steric Hindrance | If the amine groups on your molecule are not easily accessible, consider using an ICG-NHS ester with a longer linker arm to overcome steric hindrance. |
Problem: Precipitate Formation During or After Conjugation
The formation of aggregates or precipitate can occur due to several factors.
| Potential Cause | Recommended Solution |
| High Degree of Substitution (DOS) | Over-labeling can alter the protein's properties, leading to aggregation. Reduce the molar excess of the ICG-NHS ester used in the reaction. |
| Solvent Shock | Add the ICG-NHS ester solution (in DMSO or DMF) to the protein solution slowly and with gentle stirring to avoid localized high concentrations of the organic solvent. |
| Change in Protein pI | The conjugation of ICG neutralizes the positive charge of primary amines, which can lower the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, the protein may precipitate. Consider performing the reaction in a buffer with a different pH, if compatible with the reaction chemistry. |
| Poor ICG-NHS Ester Solubility | Ensure the ICG-NHS ester is fully dissolved in anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. |
Experimental Protocols
Protocol 1: Standard this compound Conjugation
This protocol is a general guideline for conjugating an ICG-NHS ester to a protein (e.g., an antibody).
-
Prepare the Protein Solution:
-
Dissolve or dialyze your protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 2-10 mg/mL.
-
Ensure any preservative or stabilizing proteins (like BSA) that could interfere with the reaction are removed.
-
-
Prepare the ICG-NHS Ester Solution:
-
Immediately before use, dissolve the lyophilized ICG-NHS ester in anhydrous DMSO or high-quality DMF to create a 10-20 mM stock solution. Mix well by vortexing.
-
-
Perform the Conjugation Reaction:
-
Add the calculated amount of the ICG-NHS ester stock solution to the protein solution while gently stirring. A 4- to 10-fold molar excess is a good starting point for antibodies.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Remove the unreacted ICG and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the colored fractions corresponding to the high molecular weight conjugate.
-
Protocol 2: Characterization - Calculating the Degree of Substitution (DOS)
-
Measure Absorbance:
-
Measure the absorbance of the purified ICG-protein conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of ICG, which is approximately 785 nm (A₇₈₅).
-
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the ICG's contribution to the absorbance at 280 nm. This is typically provided by the ICG vendor or can be determined experimentally (CF = A₂₈₀ of free ICG / A₇₈₅ of free ICG).
-
Corrected A₂₈₀ = A₂₈₀ - (A₇₈₅ x CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein x path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 203,000 M⁻¹cm⁻¹).
-
-
-
Calculate ICG Concentration:
-
ICG Concentration (M) = A₇₈₅ / (ε_ICG x path length)
-
ε_ICG is the molar extinction coefficient of ICG at ~785 nm (e.g., ~230,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOS:
-
DOS = ICG Concentration (M) / Protein Concentration (M)
-
Visual Guides
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low efficiency.
Caption: ICG-NHS ester reaction with a primary amine.
References
troubleshooting low ICG-amine labeling efficiency
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low ICG-amine labeling efficiency.
Troubleshooting Low this compound Labeling Efficiency
Low labeling efficiency can be frustrating and costly. This section provides a question-and-answer guide to diagnose and resolve common issues encountered during this compound conjugation reactions, particularly those involving N-hydroxysuccinimide (NHS) esters.
My final conjugate has a low fluorescence signal. What are the possible causes?
A weak fluorescent signal can stem from several factors, ranging from suboptimal reaction conditions to issues with the labeled protein itself. Here are the primary aspects to investigate:
-
Suboptimal Degree of Substitution (DOS): The ratio of ICG molecules to your protein is critical.
-
Under-labeling: Too few ICG molecules will naturally result in a weak signal.
-
Over-labeling: Excess dye molecules on a single protein can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence emission. For most antibodies, an optimal DOS is between 2 and 10.[1][2][3]
-
-
Protein Precipitation: Your protein may have precipitated during the labeling or purification process, leading to a loss of active, labeled material. This can sometimes occur if the protein is over-labeled, altering its solubility.[4]
-
Degraded Dye: Amine-reactive ICG derivatives are sensitive to moisture and light. If the dye has degraded, it will not react efficiently with your protein.
What could be inhibiting the labeling reaction itself?
If you suspect the conjugation reaction is inefficient, review the following critical parameters:
-
Incorrect Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.3 to 9.0.[1] At a lower pH, the primary amines on the protein will be protonated and thus unreactive. At a higher pH, the NHS ester will rapidly hydrolyze, reducing its availability to react with the protein.
-
Presence of Competing Amines: The buffer system or contaminants in your protein solution can compete with your target protein for the ICG-NHS ester.
-
Inappropriate Buffers: Buffers containing primary amines, such as Tris or glycine, will react with the ICG-NHS ester and must be avoided.
-
Contaminants: Ammonium salts or stabilizing proteins like bovine serum albumin (BSA) or gelatin will also compete for the dye.
-
-
Low Protein Concentration: The efficiency of the labeling reaction is significantly reduced at protein concentrations below 2 mg/mL.
Why is my Degree of Substitution (DOS) consistently low?
Low DOS is a direct indicator of poor labeling efficiency. The primary reasons are often related to the reaction setup and reagents:
-
Suboptimal Molar Ratio of Dye to Protein: While a molar excess of the dye is required, an inappropriate ratio can lead to poor results. It is often necessary to experimentally determine the optimal ratio for your specific protein.
-
Hydrolyzed/Degraded ICG-NHS Ester: ICG-NHS ester is moisture-sensitive. It should be dissolved in anhydrous DMSO immediately before use. Storing the dye in solution for extended periods can lead to hydrolysis and a significant loss of reactivity.
-
Impure Protein Sample: As mentioned, contaminants with primary amines will consume the reactive dye, lowering the amount available to label your target protein. Ensure your protein is thoroughly purified via dialysis or a desalting column before labeling.
Frequently Asked Questions (FAQs)
Q1: What is the ideal buffer for this compound labeling?
A1: An amine-free buffer with a pH between 8.3 and 9.0 is ideal. Commonly used buffers include 0.1 M sodium bicarbonate, 0.1 M sodium carbonate, or 0.1 M phosphate buffer adjusted to the correct pH. Avoid Tris and glycine buffers.
Q2: How should I prepare and store my ICG-NHS ester?
A2: Upon receipt, store the ICG-NHS ester at -20°C, protected from light and moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the dye in anhydrous DMSO to a concentration of 10-20 mM immediately before starting the labeling reaction. Any unused DMSO stock solution may be stored at -20°C for a short period (typically up to two weeks), but fresh preparations are always recommended for best results. Avoid repeated freeze-thaw cycles.
Q3: My protein is in a Tris buffer. What should I do?
A3: You must remove the Tris buffer before proceeding with the labeling reaction. The most common method is to exchange the buffer by dialysis against an appropriate labeling buffer (e.g., 1X PBS, pH 7.2-7.4) or by using a desalting spin column.
Q4: How do I remove unlabeled ICG dye after the reaction?
A4: Unconjugated dye can be removed based on size differences. Size exclusion chromatography (e.g., using a Sephadex G-25 column) or filtration tubes are effective methods for separating the labeled protein from the smaller, free dye molecules.
Q5: What is a typical molar ratio of dye to protein to start with?
A5: A good starting point for labeling antibodies is a 4:1 to 6:1 molar ratio of ICG to protein. However, the optimal ratio can vary depending on the specific protein and the desired DOS, so titration may be necessary. Some protocols suggest trying ratios from 5:1 up to 20:1.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful this compound labeling.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| pH | 8.3 - 9.0 | Optimizes reactivity of primary amines and minimizes NHS ester hydrolysis. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentration drives the reaction kinetics forward. |
| Buffer Composition | Amine-free (e.g., PBS, Carbonate, Borate) | Prevents competition for the reactive dye. |
| Reaction Time | 30 - 60 minutes | Sufficient time for conjugation without significant dye degradation. |
| Reaction Temperature | Room Temperature | Standard condition for NHS ester reactions. |
Table 2: Target Degree of Substitution (DOS) for Antibodies
| Parameter | Recommended Range | Consequence of Deviation |
| Optimal DOS | 2 - 10 | Balances signal strength with protein function. |
| Low DOS (<2) | < 2 | Weak fluorescence signal and reduced sensitivity. |
| High DOS (>10) | > 10 | Can lead to fluorescence quenching and reduced antibody binding affinity. |
Experimental Protocols
Protocol: Dialysis for Buffer Exchange
This protocol is for removing interfering amine-containing buffers (e.g., Tris) from a protein sample before labeling.
-
Prepare Dialysis Buffer: Prepare at least 1 liter of 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4. Chill to 4°C.
-
Hydrate Dialysis Tubing: Cut the appropriate length of dialysis tubing (with a molecular weight cut-off suitable for your protein, e.g., 10-14 kDa) and hydrate according to the manufacturer's instructions.
-
Load Sample: Load the protein solution into the dialysis tubing and securely close both ends with clips.
-
Perform Dialysis: Submerge the sealed tubing in a beaker containing the chilled PBS. The volume of the dialysis buffer should be at least 100 times the volume of the protein sample.
-
Stir: Place the beaker on a stir plate and stir gently at 4°C for 2-4 hours.
-
Change Buffer: Discard the buffer and replace it with fresh, chilled PBS. Continue to stir for another 2-4 hours or overnight.
-
Final Change: Perform a third buffer exchange for 2-4 hours to ensure complete removal of the original buffer components.
-
Recover Sample: Carefully remove the tubing from the buffer, and transfer the protein solution to a clean tube. Determine the final protein concentration.
Visualizations
Caption: Troubleshooting workflow for low ICG labeling efficiency.
Caption: Key factors in the ICG-NHS ester conjugation reaction.
References
Technical Support Center: ICG-Amine Aggregation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of ICG-amine in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and optimal performance of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
Problem: My this compound solution appears cloudy, has visible precipitates, or has a shifted absorption spectrum.
This indicates aggregation or precipitation of this compound. Follow these steps to diagnose and resolve the issue:
Caption: Troubleshooting flowchart for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it a problem?
A1: this compound aggregation is the process where individual this compound molecules clump together to form larger clusters, such as dimers and oligomers.[1] In aqueous solutions, these are often non-fluorescent H-aggregates.[2][3][4] Aggregation is problematic because it can lead to a loss of fluorescence, shifts in the absorption spectrum, and the formation of precipitates, all of which will negatively impact experimental results.[5]
Q2: What is the best solvent to prevent this compound aggregation?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. ICG and its derivatives, including this compound, tend to remain as monomers in organic solvents like DMSO and ethanol.
Q3: Can I use water to dissolve this compound?
A3: While this compound has some solubility in water (approximately 5 mg/mL with sonication and heating), it is much more prone to aggregation in aqueous solutions compared to organic solvents. If water must be used, it is recommended to prepare the solution fresh, use it immediately, and consider filtering it through a 0.22 µm filter.
Q4: How does concentration affect this compound aggregation?
A4: Higher concentrations of this compound, particularly in aqueous solutions, promote aggregation. In water, as the concentration of ICG increases, the formation of H-aggregates becomes more favorable. It is crucial to work with concentrations that are below the critical aggregation concentration for your specific solvent system.
Q5: What is the optimal pH for this compound solutions?
A5: ICG is most stable in a pH range of 8 to 10. It decomposes rapidly at a pH below 5 and above 11. Therefore, when diluting this compound into aqueous buffers, ensure the final pH of the solution is within this stable range.
Q6: How should I store my this compound solutions?
A6: this compound powder should be stored at -20°C, protected from light. Stock solutions prepared in anhydrous DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months. Always protect solutions from light.
Q7: My experiment requires an aqueous buffer. How can I minimize aggregation?
A7: When diluting a DMSO stock solution of this compound into an aqueous buffer, it is advisable to keep the final concentration of DMSO as high as your experiment allows, ideally above 10%. The final this compound concentration in the aqueous buffer should be kept as low as possible. Also, ensure the pH of the buffer is between 8 and 10. Prepare the final diluted solution immediately before use.
Quantitative Data Summary
The following table summarizes key quantitative data related to the solubility and stability of ICG and its amine derivatives.
| Parameter | Value | Solvent/Conditions | Source |
| This compound Solubility | 31.25 mg/mL (37.69 mM) | Anhydrous DMSO (with sonication) | |
| This compound Solubility | 5 mg/mL (6.03 mM) | Water (with sonication and heating to 60°C) | |
| ICG Solubility | ~10 mg/mL | DMSO, DMF | |
| ICG Solubility | ~1 mg/mL | Ethanol | |
| ICG Solubility | ~0.5 mg/mL | PBS (pH 7.2) | |
| Stable pH Range | 8 - 10 | Aqueous buffers | |
| Unstable pH Range | < 5 and > 11 | Aqueous buffers | |
| Recommended Stock Concentration | 10-20 mM | Anhydrous DMSO | |
| Recommended Storage (Powder) | -20°C for 3 years | Dessicated, protected from light | |
| Recommended Storage (DMSO Stock) | -20°C for 1 month; -80°C for 6 months | Aliquoted, protected from light |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
This protocol describes the recommended procedure for preparing a concentrated stock solution of this compound with minimal risk of aggregation.
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. Physiochemical studies of indocyanine green (ICG): absorbance/concentration relationship, pH tolerance and assay precision in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ICG-amine stability issues in aqueous buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of ICG-amine in aqueous buffers and to troubleshoot common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound and its conjugates?
A1: Proper storage is crucial to maintain the integrity of this compound and its conjugates. Upon receipt, this compound powder should be stored at -15°C or lower, protected from light and moisture. A reconstituted stock solution of this compound in anhydrous DMSO (10-20 mM) can be stored at -15°C for up to two weeks, though it is best to use it promptly after preparation.[1] Avoid repeated freeze-thaw cycles.
For this compound protein conjugates, they should be stored at a concentration greater than 0.5 mg/mL, ideally with a carrier protein like 0.1% bovine serum albumin (BSA). For short-term storage, the conjugate solution can be kept at 4°C for up to two months in the presence of a bacteriostatic agent like 2 mM sodium azide, with protection from light.[1] For long-term stability, it is recommended to lyophilize the conjugate or store it in single-use aliquots at -60°C or below.[1][2][3]
Q2: Which buffers should I use for this compound conjugation, and which should I avoid?
A2: For successful conjugation of this compound to proteins, it is critical to use a buffer with a slightly basic pH, typically between 8.5 and 9.0. This is because the amine-reactive groups of ICG derivatives react with non-protonated primary amines on the protein. Commonly recommended buffers include 0.1 M sodium bicarbonate or sodium carbonate buffer.
It is imperative to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the target protein for reaction with the this compound, significantly reducing the labeling efficiency. If your protein is in a Tris or glycine-containing buffer, it must be dialyzed against a non-amine-containing buffer like PBS (phosphate-buffered saline) at pH 7.2-7.4 before initiating the conjugation reaction.
Q3: What factors can affect the stability of this compound in aqueous solutions?
A3: The stability of ICG and its derivatives in aqueous solutions is influenced by several factors:
-
Light Exposure: ICG is susceptible to photodegradation. Solutions should be protected from light whenever possible.
-
Temperature: Higher temperatures accelerate the degradation of ICG. It is recommended to store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
-
Concentration: ICG is more stable at higher concentrations. In dilute solutions, it is more prone to degradation and aggregation.
-
pH: The pH of the buffer can influence the stability of ICG. While a basic pH is required for the conjugation reaction, prolonged exposure to very high pH may affect stability.
-
Aggregation: ICG molecules tend to aggregate in aqueous solutions (forming H- and J-aggregates), which can alter their spectral properties and reduce fluorescence.
Troubleshooting Guide
Issue 1: Low Degree of Substitution (DOS) or Poor Labeling Efficiency
Possible Causes:
-
Incorrect Buffer: The presence of primary amine-containing buffers (e.g., Tris, glycine) is a common cause of low labeling efficiency.
-
Incorrect pH: The pH of the reaction buffer should be within the optimal range of 8.5-9.0 to ensure the primary amines on the protein are deprotonated and available for reaction.
-
Low Protein Concentration: The efficiency of the conjugation reaction is significantly reduced at protein concentrations below 2 mg/mL. The recommended range is 2-10 mg/mL.
-
Presence of Impurities: Impurities in the protein solution, such as ammonium sulfate, sodium azide, or stabilizing proteins like BSA or gelatin, can interfere with the conjugation reaction.
-
Degraded this compound: The amine-reactive ICG may have degraded due to improper storage or prolonged exposure to moisture.
Solutions:
-
Buffer Exchange: If your protein is in an incompatible buffer, perform dialysis or use a spin column to exchange it into a recommended buffer like 0.1 M sodium carbonate, pH 8.5-9.0.
-
pH Adjustment: Verify the pH of your protein solution and adjust it to the optimal range using 1 M sodium bicarbonate if necessary.
-
Concentrate Protein: If your protein solution is too dilute, concentrate it to at least 2 mg/mL before starting the conjugation.
-
Purify Protein: Remove interfering substances by dialysis or other appropriate purification methods.
-
Use Fresh this compound: Prepare the this compound stock solution immediately before use.
Issue 2: Precipitation of the this compound Conjugate During Reaction or Purification
Possible Causes:
-
High Degree of Substitution (DOS): Over-labeling the protein with the hydrophobic ICG molecule can lead to a decrease in the overall solubility of the conjugate, causing it to precipitate.
-
Protein Aggregation: The protein itself may be prone to aggregation under the reaction conditions (e.g., pH, temperature). The addition of the ICG label can sometimes exacerbate this.
-
Solvent Incompatibility: A high concentration of organic solvent (like DMSO) from the this compound stock solution can cause some proteins to precipitate.
Solutions:
-
Optimize Dye-to-Protein Ratio: Experiment with lower molar ratios of this compound to protein to achieve a lower DOS. A typical starting point is a 10:1 molar ratio of dye to protein, which can be adjusted as needed.
-
Control Reaction Conditions: Ensure the reaction temperature and pH are optimal for your specific protein's stability.
-
Limit Organic Solvent: Keep the concentration of DMSO in the final reaction mixture below 10%.
-
Solubility Enhancers: In some cases, the addition of solubility-enhancing agents may be necessary, but their compatibility with the downstream application must be considered.
Issue 3: Low or No Fluorescence of the this compound Conjugate
Possible Causes:
-
Fluorescence Quenching: A very high DOS can lead to self-quenching of the ICG molecules on the protein surface, resulting in reduced fluorescence intensity.
-
Aggregation: Aggregation of the ICG-conjugate can also lead to fluorescence quenching.
-
Degradation: The ICG molecule may have degraded either before, during, or after the conjugation reaction.
-
Acidic pH: The fluorescence of some cyanine dyes can be pH-sensitive and may be reduced in acidic environments.
Solutions:
-
Optimize DOS: Aim for an optimal DOS, which for most antibodies is between 2 and 10. You may need to perform a titration of the dye-to-protein molar ratio to find the optimal labeling for your specific protein.
-
Check for Aggregation: Use techniques like dynamic light scattering (DLS) to check for aggregation. If aggregation is present, you may need to optimize the buffer conditions or the DOS.
-
Ensure Proper Storage and Handling: Protect the this compound and the final conjugate from light and high temperatures to prevent degradation.
-
Maintain Appropriate pH: For fluorescence measurements, ensure the buffer pH is in the neutral to slightly basic range.
Quantitative Data on ICG Stability
The stability of ICG is highly dependent on its environment. The following tables summarize the available quantitative data on ICG degradation under various conditions.
Table 1: Thermal Stability of Free ICG in Aqueous Solution
| Temperature (°C) | Degradation after 96 hours | Reference |
| 3 | 13% | |
| 22 | 25% | |
| 40 | 42% |
Table 2: Storage Stability of ICG-Protein Conjugates
| Storage Condition | Duration | Stability | Reference |
| 4°C with 2 mM sodium azide, protected from light | 2 months | No significant change | |
| ≤ -60°C | Long-term | Stable | |
| Lyophilized | Long-term | Stable |
Experimental Protocols
Protocol 1: General this compound Protein Conjugation
This protocol is a general guideline and may need to be optimized for your specific protein.
Materials:
-
Protein solution (2-10 mg/mL in 1X PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate solution, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
1X PBS, pH 7.2-7.4
Procedure:
-
Prepare Protein Solution:
-
If your protein is not in PBS, dialyze it against 1X PBS, pH 7.2-7.4.
-
For a 1 mL reaction, mix 900 µL of your protein solution with 100 µL of 1 M sodium bicarbonate solution to adjust the pH to 8.5-9.0.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM. Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the desired volume of the this compound stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light, with continuous stirring.
-
-
Purification:
-
Purify the conjugate from unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS, pH 7.2-7.4.
-
Load the reaction mixture onto the column and collect the fractions. The first colored fractions will contain the labeled protein.
-
-
Characterization:
-
Determine the Degree of Substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~785 nm (for ICG).
-
Protocol 2: Spectrophotometric Assessment of this compound Conjugate Stability
This protocol allows for the monitoring of the stability of your this compound conjugate over time.
Materials:
-
This compound conjugate solution in the desired buffer
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Initial Measurement:
-
Dilute a small aliquot of your this compound conjugate in the buffer of interest to a concentration that gives an absorbance reading at ~785 nm within the linear range of your spectrophotometer (typically 0.1-1.0 AU).
-
Record the full absorbance spectrum (e.g., from 500 nm to 900 nm). Note the absorbance maximum at ~785 nm (A_initial).
-
-
Incubation:
-
Store the stock solution of your conjugate under the desired conditions (e.g., 4°C, room temperature, 37°C), protected from light.
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 3, 7, 14 days), take an aliquot of the stored conjugate and dilute it in the same way as in step 1.
-
Record the absorbance spectrum and the absorbance maximum at ~785 nm (A_t).
-
-
Data Analysis:
-
Calculate the percentage of remaining intact conjugate at each time point using the formula: % Remaining = (A_t / A_initial) * 100
-
Plot the % Remaining versus time to visualize the stability of your conjugate under the tested conditions.
-
Visualizations
Caption: Workflow for this compound protein conjugation.
Caption: Major degradation pathways of ICG in aqueous solution.
References
Technical Support Center: ICG-Amine Photostability and Bleaching Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of ICG-amine and strategies to prevent photobleaching during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to photostability?
A1: this compound is a derivative of Indocyanine Green (ICG), a cyanine dye, that has been functionalized with a primary amine group (-NH2).[1] This amine group allows for covalent conjugation to molecules with carboxyl groups or aldehydes.[1] The core of this compound's structure, like ICG, consists of a polymethine chain, which is responsible for its near-infrared (NIR) absorption and fluorescence properties.[2] However, this conjugated double bond system is also susceptible to photochemical degradation, leading to photobleaching.[3]
Q2: What is photobleaching and why is it a problem for this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[3] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal during imaging experiments. The primary cause of photobleaching involves the fluorophore entering an excited triplet state, where it can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These highly reactive species can then attack the polymethine chain of the this compound molecule, breaking the conjugated system and rendering it non-fluorescent. This is problematic as it can lead to a poor signal-to-noise ratio, limit the duration of imaging experiments, and complicate the quantitative analysis of fluorescence intensity.
Q3: What are the main factors that contribute to this compound photobleaching?
A3: Several factors can accelerate the photobleaching of this compound:
-
Excitation Light Intensity: Higher intensity light sources increase the rate at which this compound molecules are excited, leading to a faster rate of photobleaching.
-
Exposure Time: Prolonged exposure to excitation light increases the cumulative damage to the fluorophore.
-
Oxygen Concentration: The presence of molecular oxygen is a key factor in the photobleaching pathway for many fluorophores, including ICG, as it leads to the formation of damaging reactive oxygen species.
-
Solvent and Microenvironment: The polarity of the solvent and the local chemical environment can influence the photostability of ICG. For instance, aggregation of ICG molecules in aqueous solutions can affect their photophysical properties and susceptibility to bleaching.
-
Temperature: Increased temperature can enhance the rate of chemical reactions, potentially accelerating the degradation of the dye.
Q4: How can I prevent or minimize the photobleaching of my this compound conjugates?
A4: Several strategies can be employed to reduce photobleaching:
-
Use Antifade Reagents: Incorporating commercial or homemade antifade reagents into your mounting medium or imaging buffer is one of the most effective methods. These reagents work by scavenging reactive oxygen species. Common antifade agents include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Optimize Imaging Parameters:
-
Reduce Excitation Power: Use the lowest possible laser power or illumination intensity that provides a detectable signal.
-
Minimize Exposure Time: Keep exposure times as short as possible.
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light.
-
-
Control the Chemical Environment:
-
Oxygen Scavengers: For in vitro experiments, using oxygen-scavenging systems in the imaging buffer can reduce the formation of ROS.
-
Solvent Choice: The choice of solvent can impact ICG stability. In some cases, organic solvents or encapsulation in micelles can improve photostability compared to aqueous solutions.
-
-
Proper Sample Preparation and Storage: Protect your this compound stock solutions and labeled samples from light by storing them in the dark and at low temperatures (e.g., -20°C or -80°C) as recommended by the supplier.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging. | High excitation light intensity. | Reduce the laser power or illumination intensity. Use a neutral density filter if available. |
| Prolonged exposure time. | Decrease the image acquisition time. Use a more sensitive detector if necessary. | |
| Presence of oxygen. | For fixed samples, use an antifade mounting medium containing an oxygen scavenger. For live-cell imaging, consider specialized imaging buffers with oxygen scavenging systems. | |
| Suboptimal storage of this compound or conjugate. | Ensure this compound and its conjugates are stored protected from light and at the recommended temperature. Prepare fresh working solutions. | |
| High background fluorescence. | Autofluorescence from the sample or mounting medium. | Use a mounting medium with low background fluorescence. Include an unstained control to assess autofluorescence. |
| Non-specific binding of the this compound conjugate. | Optimize your staining protocol, including blocking steps and antibody/probe concentrations. | |
| Inconsistent fluorescence intensity between samples. | Variation in sample preparation. | Standardize your staining and mounting protocols. |
| Differences in imaging parameters. | Use the same imaging settings (laser power, exposure time, detector gain) for all comparable experiments. | |
| Photobleaching of some samples more than others. | Image all samples promptly after preparation and minimize light exposure before acquisition. Consider creating a photobleaching correction curve if quantitative comparisons are critical. |
Quantitative Data on ICG Photostability
The following tables summarize quantitative data on ICG photobleaching under various conditions. While specific data for this compound is limited, the data for ICG provides a strong indication of the expected behavior.
Table 1: Effect of Environment on ICG Photostability
| ICG Formulation | Illumination Conditions | Remaining Fluorescence/Absorbance | Reference |
| Free ICG in water | 808 nm laser (2.8 W) for 10 min | ~5% of initial emission | |
| ICG in micelles | 808 nm laser (2.8 W) for 10 min | ~15% of initial emission | |
| ICG with IR-1061 in micelles | 808 nm laser (2.8 W) for 10 min | ~90% of initial emission | |
| ICG in aqueous solution (aerobic) | 10 minutes irradiation | 90.0% - 92.7% reduction in absorbance | |
| ICG in aqueous solution (anaerobic) | 10 minutes irradiation | 10.5% - 10.7% reduction in absorbance | |
| ICG with 1% BSA | 10 minutes irradiation | 92.2% - 92.5% reduction in absorbance |
Table 2: Efficacy of Stabilizers on ICG Fluorescence
| Stabilizer/Condition | Observation | Reference |
| Encapsulation in micelles | 3-fold increased quantum yield and high aqueous stability (over 4 weeks) compared to free aqueous ICG. | |
| Binding to Bovine Serum Albumin (BSA) | Enhanced photobleaching due to stabilization of monomeric ICG, which is more photoreactive than aggregates. | |
| Encapsulation with IR-1061 | Significantly increased photostability, retaining almost 90% of initial fluorescence after 10 minutes of irradiation. |
Experimental Protocols
Protocol 1: General Assessment of this compound Photostability
This protocol provides a basic framework for quantifying the photobleaching rate of this compound or its conjugates.
Materials:
-
This compound or this compound conjugate solution of known concentration.
-
Phosphate-buffered saline (PBS) or other appropriate buffer.
-
Fluorometer or fluorescence microscope with a camera capable of time-lapse imaging.
-
Quartz cuvette (for fluorometer) or microscope slides and coverslips.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound or its conjugate in the desired buffer at a working concentration (e.g., 1-10 µM).
-
For microscope-based measurements, mount a drop of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths appropriate for ICG (e.g., Excitation ~780 nm, Emission ~810 nm).
-
Set the excitation light source to a constant intensity that will be used for all experiments.
-
For time-lapse microscopy, set the acquisition parameters (exposure time, interval between images, total duration).
-
-
Data Acquisition:
-
Fluorometer:
-
Place the cuvette in the fluorometer.
-
Record the initial fluorescence intensity (F_initial).
-
Continuously illuminate the sample with the excitation light and record the fluorescence intensity at regular intervals over a set period.
-
-
Fluorescence Microscope:
-
Focus on the sample.
-
Begin the time-lapse acquisition, continuously illuminating the region of interest.
-
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point (F_t) to the initial intensity (F_initial): Normalized Intensity = F_t / F_initial.
-
Plot the normalized intensity as a function of time.
-
The rate of decay of the fluorescence signal represents the photobleaching rate. This can be fitted to an exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Protocol 2: Using a Commercial Antifade Mounting Medium
This protocol describes the general steps for using a commercial antifade reagent with fixed, this compound labeled samples for microscopy.
Materials:
-
Fixed cells or tissue sections stained with an this compound conjugate.
-
Phosphate-buffered saline (PBS) or other appropriate wash buffer.
-
Commercial antifade mounting medium (e.g., containing n-propyl gallate).
-
Microscope slides and coverslips.
Procedure:
-
Final Wash: After the final wash step of your staining protocol, carefully remove as much of the wash buffer as possible from the slide without disturbing the sample.
-
Apply Antifade Medium: Place a single drop of the antifade mounting medium directly onto the sample.
-
Mount Coverslip: Gently lower a coverslip onto the drop of mounting medium, trying to avoid the formation of air bubbles.
-
Curing/Sealing (if applicable): Some antifade mounting media require a curing period at room temperature in the dark. Refer to the manufacturer's instructions. For long-term storage or to prevent the coverslip from moving, you can seal the edges of the coverslip with nail polish.
-
Imaging: The sample is now ready for fluorescence microscopy. The antifade reagent will help to reduce the rate of photobleaching during image acquisition.
Visualizations
Caption: Simplified signaling pathway of this compound photobleaching.
Caption: Experimental workflow for assessing this compound photostability.
References
improving signal-to-noise ratio in ICG-amine imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Indocyanine Green (ICG)-amine imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is ICG-amine and how is it used?
A1: Indocyanine Green (ICG) is a cyanine dye with peak spectral absorption and emission in the near-infrared (NIR) range (~800 nm and ~830 nm, respectively)[1][2][3]. This region of the spectrum allows for deep tissue penetration with reduced autofluorescence compared to visible light, making it ideal for in vivo imaging[1][4]. The "amine" functional group in this compound allows it to be conjugated to molecules containing carbonyl groups, such as aldehydes or carboxylic acids. This enables researchers to label specific proteins, nanoparticles, or other molecules of interest for targeted NIR fluorescence imaging.
Q2: What are the critical factors influencing the signal and noise in ICG imaging?
A2: Several factors can impact the fluorescence intensity and background noise. These can be broadly categorized into dye-related factors, experimental parameters, and imaging system settings.
-
Dye & Conjugate Properties:
-
Concentration: ICG fluorescence is highly concentration-dependent. At high concentrations, self-quenching can occur, which reduces the fluorescence signal. The optimal concentration often lies within a narrow range.
-
Degree of Substitution (DOS): When conjugating ICG to a protein, the DOS (the number of dye molecules per protein) is critical. A low DOS results in a weak signal, while a very high DOS (e.g., >6-10) can also lead to reduced fluorescence due to quenching.
-
Stability & Storage: ICG is sensitive to light and should be stored at ≤ –15°C, protected from light and moisture. Reconstituted solutions should be used promptly, as extended storage can reduce dye activity.
-
-
Experimental & Biological Factors:
-
Solvent: The choice of solvent can affect ICG's aggregation state and fluorescence performance. Aggregation in aqueous solutions can shift its absorption and emission spectra. ICG is typically dissolved in anhydrous DMSO for labeling protocols.
-
Non-Specific Binding: ICG can bind non-specifically to tissues and proteins, leading to high background fluorescence. This can be caused by inappropriate dye concentration, insufficient washing, or ionic and hydrophobic interactions.
-
Tissue Properties: Factors like obesity or inflammation can thicken tissue, which may decrease the detected signal intensity.
-
-
Imaging System & Settings:
-
Excitation Light & Filters: The system must be able to block excitation light from reaching the detector to avoid contamination of the emission signal.
-
Detector Settings: For electron-multiplying charge-coupled device (EMCCD) cameras, optimizing the gain can maximize the signal-to-noise ratio.
-
Imaging Geometry: The distance and angle between the camera and the target tissue can significantly influence the measured signal intensity.
-
Troubleshooting Guides
Problem 1: Weak or Non-Existent ICG Signal
A weak or absent ICG signal can stem from several factors, from dye preparation to imaging parameters. Follow this troubleshooting workflow to identify and resolve the issue.
Problem 2: High Background Fluorescence / Low Signal-to-Noise Ratio (SNR)
High background can obscure the specific ICG signal, leading to poor contrast and difficulty in identifying the target. The following steps can help minimize background noise.
Data & Protocols
Quantitative Data Summary
The following tables provide key quantitative parameters for working with ICG and its conjugates.
Table 1: ICG Spectral & Physicochemical Properties
| Parameter | Value | Reference(s) |
|---|---|---|
| Peak Excitation Wavelength | ~780-805 nm | ,, |
| Peak Emission Wavelength | ~814-830 nm | ,, |
| Solvent for Stock Solution | Anhydrous DMSO | |
| Recommended Stock Concentration | 10-20 mM | |
| Storage Temperature (Powder) | ≤ -15°C |
| Storage (Reconstituted DMSO Stock) | ≤ -15°C for < 2 weeks | |
Table 2: Key Parameters for ICG-Protein Conjugation
| Parameter | Recommended Value / Condition | Reference(s) |
|---|---|---|
| Protein Buffer | 1X PBS, pH 7.2-7.4 | |
| Reaction Buffer pH | 8.0 - 9.0 | , |
| Protein Concentration | 2 - 10 mg/mL | , |
| Optimal Degree of Substitution (DOS) | 2 - 10 moles of ICG per mole of antibody | , |
| Interfering Substances | Tris, glycine, sodium azide, ammonium salts |, |
Experimental Protocol: this compound Conjugation and Imaging
This protocol provides a general framework for labeling a target molecule (e.g., a protein with a carboxylic acid group) with this compound and subsequent imaging. Optimization will be required for specific applications.
1. Reagent Preparation
-
Target Molecule Solution: Prepare your target molecule in an appropriate buffer (e.g., MES buffer for EDC/NHS chemistry) free of extraneous amines. Ensure the concentration is suitable for conjugation.
-
This compound Stock Solution: Dissolve this compound powder in anhydrous DMSO to a concentration of 10 mM. This should be done immediately before use to minimize degradation.
2. Activation of Carboxyl Groups (if applicable)
-
This step is for conjugating this compound to a carboxyl group on a target protein.
-
Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to your target molecule solution to activate the carboxyl groups, forming an amine-reactive NHS ester.
-
Incubate for the recommended time (typically 15-30 minutes at room temperature).
3. Conjugation Reaction
-
Add the this compound stock solution to the activated target molecule solution. The molar ratio of this compound to the target molecule will need to be optimized; a starting point of a 10:1 molar excess of dye is common.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
4. Purification of the Conjugate
-
Remove unreacted, free this compound from the conjugate solution. This is crucial for reducing non-specific background signal.
-
Use a desalting or gel filtration column (e.g., Sephadex G-25) to separate the larger conjugate from the smaller, free dye molecules.
-
Collect the fractions containing the labeled conjugate.
5. Characterization (Optional but Recommended)
-
Determine the Degree of Substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for ICG). This helps ensure consistency between batches.
6. Imaging
-
Sample Preparation: Incubate cells or tissue with the purified this compound conjugate at an optimized concentration and for an optimized duration.
-
Washing: Perform thorough washing steps with an appropriate buffer (e.g., PBS) to remove any unbound conjugate.
-
Image Acquisition:
-
Use an imaging system equipped with the appropriate NIR laser or light source (e.g., ~780 nm) and emission filter (e.g., >810 nm long-pass).
-
Minimize exposure to excitation light to prevent photobleaching.
-
Adjust camera settings (exposure time, gain) and physical setup (distance to sample) to maximize the signal-to-noise ratio.
-
Visualization of Key Concepts
References
Technical Support Center: ICG-Amine Labeling of Small Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the Indocyanine Green (ICG)-amine labeling of small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting ICG-NHS ester with a primary amine on my small molecule?
A1: The optimal pH for conjugating N-hydroxysuccinimide (NHS) esters to primary amines is between 7.2 and 8.5.[1][2] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic and react with the NHS ester. A pH below 7.2 can lead to the protonation of the amine, rendering it unreactive.[1] Conversely, a pH above 8.5 significantly increases the rate of hydrolysis of the ICG-NHS ester, which becomes a competing reaction and reduces the conjugation yield.[1][2] For many applications, a pH of 8.3-8.5 is considered ideal.
Q2: Which buffers are compatible with ICG-NHS ester reactions, and which should I avoid?
A2: It is crucial to use amine-free buffers for your conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your small molecule for reaction with the ICG-NHS ester, leading to significantly lower yields.
Compatible Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Borate buffer
-
HEPES buffer
Incompatible Buffers:
-
Tris-buffered saline (TBS)
-
Glycine buffers
If your small molecule is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.
Q3: How should I prepare and store my ICG-NHS ester stock solution?
A3: ICG-NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is highly recommended to dissolve the ICG-NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the conjugation reaction. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions to maintain the reactivity of the NHS ester.
Q4: I am observing low fluorescence from my purified ICG-small molecule conjugate. What could be the cause?
A4: Low fluorescence, or quenching, is a common issue with ICG. Several factors can contribute to this:
-
Self-Quenching: ICG molecules have a tendency to self-quench at high concentrations or when in close proximity to each other. If your small molecule has multiple amine sites and becomes heavily labeled with ICG, the ICG molecules may be close enough to cause quenching.
-
Aggregation: ICG and its conjugates can form aggregates in aqueous solutions, which leads to a decrease in fluorescence.
-
Environmental Effects: The fluorescence quantum yield of ICG is highly dependent on its local environment. Binding to some molecules can enhance fluorescence, while interaction with others can quench it.
-
Degradation: ICG is unstable in aqueous solutions and can degrade over time, especially when exposed to light and elevated temperatures. This degradation leads to a loss of fluorescence.
Q5: How can I determine the dye-to-molecule ratio of my ICG-small molecule conjugate?
A5: The dye-to-molecule ratio can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the small molecule, if it has a chromophore) and at the maximum absorbance wavelength of ICG (around 780-800 nm). The following formula can be used:
Dye-to-Molecule Ratio = (A_max_dye / ε_dye) / [(A_280_protein - (A_max_dye * CF_280)) / ε_molecule]
Where:
-
A_max_dye is the absorbance of the conjugate at the wavelength of maximum absorbance for ICG.
-
ε_dye is the molar extinction coefficient of ICG at that wavelength.
-
A_280_protein is the absorbance of the conjugate at 280 nm.
-
CF_280 is the correction factor for the absorbance of ICG at 280 nm (A_280_dye / A_max_dye).
-
ε_molecule is the molar extinction coefficient of the small molecule at 280 nm.
Troubleshooting Guide
This guide addresses common problems encountered during the ICG-amine labeling of small molecules and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of ICG-NHS ester: The NHS ester has been deactivated by moisture. | Store ICG-NHS ester in a desiccated environment. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect reaction pH: The pH of the reaction buffer is too low (amines are protonated) or too high (NHS ester hydrolysis is rapid). | Verify the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. | |
| Presence of competing primary amines: The buffer or sample contains molecules with primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer. If necessary, perform a buffer exchange of your small molecule solution before the reaction. | |
| Steric hindrance: The amine group on the small molecule is sterically hindered, preventing the bulky ICG molecule from accessing it. | Consider using an ICG-NHS ester with a longer spacer arm (e.g., a PEG linker) to reduce steric hindrance. | |
| Low reactant concentrations: Dilute solutions can favor the hydrolysis of the NHS ester over the conjugation reaction. | If possible, increase the concentration of your small molecule and/or the molar excess of the ICG-NHS ester. | |
| Poor Solubility of Reactants or Conjugate | Hydrophobicity of ICG: ICG is a hydrophobic molecule and can cause solubility issues for the conjugate, especially if the small molecule is also hydrophobic. | Consider using a PEGylated version of the ICG-NHS ester to increase the hydrophilicity of the final conjugate. Perform the reaction in a solvent system that can accommodate both the ICG and the small molecule. |
| Multiple Peaks or Broad Peak in HPLC Purification | Formation of aggregates: The ICG-labeled small molecule is aggregating. | Optimize the purification method. Consider using a mobile phase with a higher organic content or additives to disrupt aggregates. Non-covalent binding of ICG to the small molecule can also contribute to this. |
| Incomplete reaction: The peak may represent a mixture of unlabeled, mono-labeled, and multi-labeled small molecules. | Optimize the reaction conditions (e.g., molar ratio of ICG-NHS to small molecule, reaction time) to drive the reaction to completion or to favor a specific degree of labeling. | |
| Fluorescence Quenching of the Final Conjugate | High degree of labeling: Multiple ICG molecules on a single small molecule are in close proximity, leading to self-quenching. | Reduce the molar ratio of ICG-NHS ester to the small molecule during the conjugation reaction to favor a lower degree of labeling. |
| Aggregation of the conjugate: Aggregates can bring ICG molecules close together, causing quenching. | Ensure the final conjugate is fully solubilized in a suitable buffer. The addition of a small amount of non-ionic surfactant may help to reduce aggregation. | |
| Instability of the Conjugate Over Time | Degradation of ICG: The ICG moiety is degrading, leading to a loss of fluorescence and potential changes in the conjugate's properties. | Store the purified conjugate protected from light at a low temperature (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. The stability of the conjugate in biological media should be assessed if it is intended for in vivo use. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to this compound labeling. Note that optimal conditions can vary depending on the specific small molecule and ICG derivative used.
Table 1: Recommended Reaction Parameters for ICG-NHS Ester Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of NHS ester hydrolysis. |
| Buffer | Phosphate, Bicarbonate, or Borate | Must be free of primary amines. |
| Solvent for ICG-NHS Ester | Anhydrous DMSO or DMF | Minimizes premature hydrolysis of the NHS ester. |
| Molar Ratio (ICG-NHS : Amine) | 5:1 to 20:1 | A molar excess of the NHS ester is often required to drive the reaction. |
| Reaction Time | 1 - 4 hours | Can be optimized based on reaction progress monitored by HPLC. |
| Temperature | Room Temperature or 4°C | Lower temperatures can reduce the rate of NHS ester hydrolysis but may require longer reaction times. |
Table 2: Photophysical Properties of Indocyanine Green (ICG)
| Property | Value | Reference |
| Maximum Absorption (λ_abs) | ~780 nm | |
| Maximum Emission (λ_em) | ~810 nm | |
| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.009 - 0.14 | |
| A280 Correction Factor | ~0.07 |
Table 3: Example Conjugation Yields for ICG-sOSu with an Antibody (Panitumumab)
| Molar Ratio of ICG-sOSu to Antibody | Yield of Desired Conjugate |
| 5:1 | 72% |
| 10:1 | 53% |
| 20:1 | 19% |
| (Data adapted from a study on antibody labeling and may not be directly representative of small molecule labeling, but illustrates the trend of decreasing yield with increasing dye ratio due to aggregation.) |
Experimental Protocols
Protocol 1: ICG-NHS Ester Conjugation to an Amine-Containing Small Molecule
This protocol provides a general procedure for labeling a small molecule containing a primary amine with an ICG-NHS ester.
-
Prepare the Small Molecule Solution:
-
Dissolve the amine-containing small molecule in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.
-
If the small molecule is not soluble in aqueous buffer, it can be dissolved in an organic solvent such as DMF or DMSO first, and then the reaction buffer can be added. Ensure the final concentration of the organic solvent does not significantly impact the reaction.
-
-
Prepare the ICG-NHS Ester Solution:
-
Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Slowly add the desired molar excess of the ICG-NHS ester solution to the small molecule solution with gentle stirring.
-
Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Purify the ICG-small molecule conjugate from unreacted ICG and other byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Purification of ICG-Small Molecule Conjugate by RP-HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient from a low percentage of Mobile Phase B to a high percentage of Mobile Phase B to elute the conjugate. The exact gradient will need to be optimized based on the hydrophobicity of the small molecule and the conjugate.
-
Detection: Monitor the elution profile at both 280 nm (for the small molecule, if applicable) and the absorbance maximum of ICG (~780 nm).
-
Fraction Collection: Collect the fractions corresponding to the desired conjugate peak.
-
Solvent Removal: Remove the solvent from the collected fractions by lyophilization or rotary evaporation.
Protocol 3: Characterization of the ICG-Small Molecule Conjugate
-
UV-Vis Spectroscopy:
-
Dissolve the purified conjugate in a suitable solvent (e.g., PBS or methanol).
-
Measure the absorbance spectrum from 250 nm to 900 nm.
-
Determine the dye-to-molecule ratio as described in the FAQ section.
-
-
Mass Spectrometry:
-
Confirm the successful conjugation and determine the molecular weight of the conjugate using mass spectrometry (e.g., ESI-MS).
-
-
NMR Spectroscopy:
-
For a detailed structural confirmation of the conjugate, particularly the site of conjugation, NMR spectroscopy can be employed.
-
Visualizations
Caption: Experimental workflow for this compound labeling of small molecules.
Caption: Troubleshooting logic for low this compound conjugation yield.
References
effect of pH on ICG-amine conjugation efficiency
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Indocyanine Green (ICG) to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an ICG-NHS ester to a primary amine? A1: The optimal pH for the reaction between an ICG N-hydroxysuccinimide (NHS) ester and a primary amine is between 8.3 and 8.5.[1][2][3][4] This pH range provides a crucial balance, ensuring the target amine is sufficiently reactive while minimizing the premature breakdown of the ICG-NHS ester.[4]
Q2: How does pH influence the conjugation efficiency? A2: The pH is a critical parameter because it governs two competing reactions:
-
Amine Reactivity: The reaction requires a deprotonated primary amine (-NH2) to act as a nucleophile. At acidic pH (below the amine's pKa), the group is protonated (-NH3+), making it non-reactive and halting the conjugation. As the pH increases into the alkaline range, more of the amine groups become deprotonated and available for reaction.
-
NHS Ester Hydrolysis: The ICG-NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis reaction increases significantly with rising pH. Therefore, at very high pH, the ICG-NHS ester may degrade faster than it can react with the target amine, leading to a low yield.
Q3: Which buffers are recommended for the conjugation reaction? A3: It is essential to use buffers that do not contain primary amines. Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, HEPES, or borate buffers, all adjusted to the optimal pH range of 8.3-8.5.
Q4: Are there any buffers I should avoid? A4: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer molecules will compete with your target molecule for the ICG-NHS ester, significantly reducing the conjugation efficiency of your desired product.
Q5: What is the effect of pH on the stability of the ICG dye itself? A5: Indocyanine green is most stable in a pH range of 8-10. The dye can decompose rapidly (in less than an hour) in solutions with a pH below 5 or above 11. Therefore, maintaining the reaction and storage pH within a suitable range is important not only for the conjugation reaction but for the integrity of the dye itself.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | Verify the pH of your reaction buffer is between 8.3 and 8.5. At a large scale, the hydrolysis of the NHS ester can acidify the mixture; consider monitoring the pH or using a more concentrated buffer. |
| Use of Amine-Containing Buffers | Ensure your buffer (e.g., phosphate, bicarbonate, borate) is free of primary amines like Tris or glycine. If your protein is stored in such a buffer, it must be dialyzed against a suitable reaction buffer like PBS before starting the conjugation. |
| Hydrolyzed ICG-NHS Ester | Prepare the ICG-NHS ester solution in anhydrous DMSO or DMF immediately before use. NHS esters are sensitive to moisture and will hydrolyze over time. Aqueous solutions of the ester should be used immediately after preparation. |
| Low Protein Concentration | Optimal labeling efficiency is typically achieved with a protein concentration of 2-10 mg/mL. Conjugation efficiency can be significantly reduced at concentrations below 2 mg/mL. |
| Impurities in Protein Solution | Low-purity antibodies or proteins stabilized with gelatin or BSA will not label well due to competing amine groups. Remove additives like sodium azide, which can interfere with the reaction. |
Quantitative Data: pH vs. NHS Ester Stability
The efficiency of the conjugation reaction is a trade-off between the rate of the desired amine reaction and the rate of the competing hydrolysis reaction. The half-life of the NHS ester is highly dependent on pH and temperature.
| pH | Temperature | Half-life of NHS Ester | Impact on Conjugation |
| 7.0 | 0°C | 4 - 5 hours | Stable, but the reaction with the amine is slow due to protonation. |
| 8.3 - 8.5 | 4°C - RT | Optimal Range | This is the recommended range for an optimal balance between amine reactivity and ester stability. |
| 8.6 | 4°C | ~10 minutes | Very rapid hydrolysis. The reaction must proceed quickly, but the risk of low yield due to ester degradation is high. |
Visualizing the Process
The pH Effect on Conjugation
Caption: The relationship between pH, amine reactivity, and NHS ester hydrolysis.
Standard ICG-Amine Conjugation Workflow
Caption: A typical experimental workflow for this compound conjugation.
Experimental Protocol: General Protein Labeling with ICG-NHS Ester
This protocol provides a general procedure for conjugating an ICG-NHS ester to a protein. Optimization may be required for specific applications.
1. Materials
-
Protein of interest (purified, in an amine-free buffer like PBS)
-
ICG-NHS Ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, adjusted to pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification equipment (e.g., desalting column for gel filtration or dialysis cassettes).
2. Procedure
-
Prepare the Protein Solution:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Ensure the final pH of the protein solution is between 8.3 and 8.5.
-
-
Prepare the ICG-NHS Ester Solution:
-
Immediately before starting the reaction, dissolve the ICG-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).
-
Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvent and do not store the ester in solution for extended periods.
-
-
Perform the Conjugation Reaction:
-
Add the calculated amount of ICG-NHS ester stock solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted ICG-NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted ICG and quenching buffer byproducts from the labeled protein.
-
The most common method is gel filtration using a desalting column (e.g., Sephadex G-25). Dialysis against a suitable storage buffer (e.g., PBS) is also an effective alternative.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~785 nm (for ICG).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA, aliquoting, and storing at -20°C or -80°C.
-
References
Technical Support Center: Purification of ICG-Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unconjugated ICG-amine from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
Issue 1: Low Yield of Purified Conjugate
| Possible Cause | Recommended Solution |
| Protein Precipitation during Conjugation or Purification | Optimize the dye-to-protein ratio; a high ratio can increase hydrophobicity and lead to aggregation.[1] Ensure the concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound is minimal in the final reaction volume (ideally <10%).[1] |
| Protein Aggregation | Purify the protein sample before conjugation to remove existing aggregates. Consider adding stabilizing agents to your buffers, such as non-ionic detergents or glycerol.[2] Maintain a low protein concentration during the purification process.[2] |
| Adsorption to Purification Media | For chromatography, select a column matrix with low non-specific binding. Pre-condition the column by running it with a blocking agent like bovine serum albumin (BSA) if compatible with your downstream application. For dialysis, ensure the membrane material is compatible with your protein. |
| Loss During Filtration/Concentration Steps | Use low protein-binding membrane filters for any concentration or buffer exchange steps. Ensure the molecular weight cut-off (MWCO) of any ultrafiltration device is significantly smaller than your protein conjugate. |
Issue 2: Incomplete Removal of Free this compound
| Possible Cause | Recommended Solution |
| Inadequate Separation by Size-Exclusion Chromatography (SEC) | Ensure the chosen SEC resin has an appropriate fractionation range to effectively separate the large conjugate from the small, free dye.[3] Increase the column length or run the purification a second time. Consider reducing the flow rate to improve resolution. |
| Inefficient Dialysis | Increase the volume of the dialysis buffer (dialysate) to at least 200-500 times the sample volume. Increase the frequency of buffer changes to maintain a high concentration gradient. Ensure adequate stirring of the dialysate to facilitate diffusion. |
| Free Dye Sticking to the Conjugate or Purification Media | For chromatography, adding a small amount of a competing amine, like triethylamine, to the mobile phase can sometimes help prevent basic amines from sticking to silica-based columns. Consider using a different purification method, such as reverse-phase chromatography, which separates based on hydrophobicity. |
| Overloading of Purification System | Do not exceed the recommended sample volume or concentration for the chosen purification column or device. Overloading can lead to co-elution of the free dye with the conjugate. |
Issue 3: Altered Biological Activity of the Conjugate
| Possible Cause | Recommended Solution |
| Modification of Critical Amino Acid Residues | If the amine-reactive ICG has modified lysine residues essential for the protein's function, consider using a different conjugation chemistry that targets other functional groups (e.g., thiols on cysteine residues). |
| Denaturation During Purification | Avoid harsh elution conditions, such as extreme pH or high concentrations of organic solvents, especially in reverse-phase chromatography. Perform all purification steps at a temperature that maintains the stability of your protein (e.g., 4°C). |
| Aggregation of the Final Product | Analyze the purified conjugate for aggregates using techniques like size-exclusion chromatography. If aggregates are present, attempt to remove them by an additional SEC step. Store the final conjugate in an appropriate buffer containing stabilizing agents if necessary. |
Frequently Asked Questions (FAQs)
Q1: Which is the best method to remove unconjugated this compound?
The best method depends on several factors including the size of your biomolecule, the required purity, sample volume, and available equipment.
-
Size-Exclusion Chromatography (SEC) is often the preferred method for purifying proteins and antibodies as it is gentle and effective at separating molecules based on size.
-
Dialysis is a simple and cost-effective method for buffer exchange and removing small molecules, but it is a slower process.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers high resolution and is particularly well-suited for purifying smaller molecules like peptides.
Q2: How can I quantify the amount of free this compound remaining in my sample?
You can assess the purity of your conjugate and the removal of free dye using a few methods:
-
Spectrophotometry: Measure the absorbance of your sample at the protein's maximum absorbance (typically 280 nm) and the ICG dye's maximum absorbance (around 780-800 nm). A high absorbance at the dye's wavelength in later fractions of a chromatography run can indicate the presence of free dye.
-
SDS-PAGE: When imaged with a near-infrared (NIR) imager, the labeled protein will appear as a fluorescent band at its corresponding molecular weight. Free dye will typically run at the bottom of the gel.
-
High-Performance Liquid Chromatography (HPLC): Analytical SEC or RP-HPLC can be used to separate and quantify the conjugated protein from the free dye.
Q3: What is a typical protein recovery I can expect from these purification methods?
-
Size-Exclusion Chromatography (SEC): Protein recovery is often greater than 95%.
-
Dialysis: While generally associated with high recovery, some sample loss can occur during handling, especially with smaller volumes.
-
Reverse-Phase HPLC (RP-HPLC): Recovery can be high (>94% in some reported cases), but it is dependent on the specific protein and the elution conditions used.
Q4: Can the free this compound interfere with my downstream applications?
Yes, the presence of unconjugated this compound can lead to high background signals in fluorescence-based assays and imaging, potentially leading to false-positive results or misinterpretation of data. Therefore, its thorough removal is crucial for accurate and reliable experimental outcomes.
Comparison of Purification Methods
| Parameter | Size-Exclusion Chromatography (SEC) | Dialysis | Reverse-Phase HPLC (RP-HPLC) |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane based on a concentration gradient. | Separation based on hydrophobicity. |
| Typical Protein Recovery | > 95% | High, but potential for handling loss. | > 94% (variable) |
| Efficiency of Free Dye Removal | High | High, but dependent on buffer volume and changes. | Very High |
| Speed | Fast (minutes to a few hours) | Slow (hours to days) | Fast (minutes per run) |
| Resolution | Good | Not applicable for separation of species within the sample | Very High |
| Sample Volume | Scalable (µL to L) | Wide range, but can be inefficient for very small volumes. | Typically smaller volumes (µL to mL) |
| Gentleness | Very gentle, preserves protein structure. | Very gentle | Can be denaturing due to organic solvents and acidic pH. |
| Best Suited For | Proteins, antibodies, large biomolecules. | Buffer exchange, desalting of various sample sizes. | Peptides, small proteins, high-purity applications. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Removal of Unconjugated this compound
This protocol is a general guideline for using a gravity-flow or FPLC system.
Materials:
-
Size-exclusion chromatography column packed with a resin appropriate for the size of your conjugate (e.g., Sephadex G-25 or similar).
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Fraction collection tubes.
-
Spectrophotometer.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the Equilibration/Elution Buffer. Ensure the column is packed evenly and there are no air bubbles.
-
Sample Preparation: Centrifuge your reaction mixture at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates.
-
Sample Loading: Carefully load the supernatant from the centrifuged reaction mixture onto the top of the column. Avoid disturbing the resin bed. The sample volume should typically be between 1-5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the Equilibration/Elution Buffer. The larger this compound conjugate will travel faster through the column and elute first. The smaller, unconjugated this compound will be retained longer in the porous beads of the resin and elute later.
-
Fraction Collection: Start collecting fractions immediately after the void volume has passed. The conjugate will typically appear as the first colored band, while the free dye will be a more intense, slower-moving band.
-
Analysis: Measure the absorbance of each fraction at both 280 nm (for protein) and ~780-800 nm (for ICG). Pool the fractions that contain the purified conjugate (high A280 and corresponding A780-800) and are free of the unconjugated dye (low A280 and high A780-800).
Protocol 2: Dialysis for Removal of Unconjugated this compound
Materials:
-
Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) significantly lower than your conjugate (e.g., 10-20 kDa MWCO for an antibody conjugate).
-
Dialysis Buffer (Dialysate), e.g., PBS, pH 7.4.
-
Large beaker or container.
-
Stir plate and stir bar.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes. Securely close the tubing or cassette.
-
Dialysis Setup: Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold (4°C) Dialysis Buffer (at least 200 times the sample volume). Place a stir bar in the beaker and stir gently on a stir plate.
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours. Discard the dialysate and replace it with fresh, cold Dialysis Buffer.
-
Overnight Dialysis: Repeat the buffer change at least two more times. For the final change, allow the dialysis to proceed overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the purified conjugate from the tubing/cassette.
Protocol 3: Reverse-Phase HPLC (RP-HPLC) for Removal of Unconjugated this compound
This is a general protocol suitable for peptides and small, robust proteins.
Materials:
-
RP-HPLC system with a UV-Vis or PDA detector.
-
C18 or C8 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Collection tubes.
Procedure:
-
System and Column Equilibration: Equilibrate the HPLC system and the reverse-phase column with Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA to ensure the this compound and any peptides/proteins are protonated. Centrifuge the sample to remove any particulates.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound components using a gradient of increasing Mobile Phase B. A typical gradient might be 5-95% Mobile Phase B over 30-60 minutes. The more hydrophobic molecules will be retained longer and elute at higher concentrations of acetonitrile. The unconjugated this compound is generally more hydrophobic than the peptide/protein and will elute later.
-
Fraction Collection: Collect fractions corresponding to the peaks detected by the UV-Vis detector. Monitor at both ~220 nm (for peptide bonds) and ~780-800 nm (for ICG).
-
Analysis and Pooling: Analyze the collected fractions to identify those containing the pure conjugate. Pool the desired fractions and remove the solvent, typically by lyophilization.
Visualizations
Caption: Experimental workflow for removing unconjugated this compound.
Caption: Troubleshooting decision tree for this compound conjugate purification.
References
Validation & Comparative
A Comparative Guide to ICG-Amine and ICG-NHS-Ester for Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, is a valuable tool for in vivo imaging due to its deep tissue penetration and low autofluorescence. Covalent labeling of antibodies with ICG enables targeted imaging of specific cell populations or tissues. The choice of reactive chemistry for this conjugation is critical, influencing the efficiency of labeling, the stability of the resulting conjugate, and the preservation of antibody function. This guide provides an objective comparison of two common reactive forms of ICG: ICG-amine and ICG-N-hydroxysuccinimide (NHS)-ester, for antibody labeling, supported by established chemical principles and available experimental data.
At a Glance: this compound vs. ICG-NHS-Ester
| Feature | This compound | ICG-NHS-Ester |
| Target Functional Group | Carboxyl groups (-COOH) on aspartic and glutamic acid residues and the C-terminus. | Primary amines (-NH2) on lysine residues and the N-terminus. |
| Reaction Chemistry | Two-step reaction involving activation of antibody carboxyl groups with EDC/NHS, followed by reaction with the amine group of ICG. | One-step direct reaction between the NHS-ester and primary amines on the antibody. |
| Bond Formed | Stable amide bond. | Stable amide bond. |
| Reaction pH | Activation step: pH 4.5-6.0; Conjugation step: pH 7.2-8.0. | pH 7.2-8.5. |
| Control over Labeling Site | Potentially more site-specific, targeting less abundant carboxyl groups, which may be located away from the antigen-binding sites. | Less site-specific, targeting abundant lysine residues distributed across the antibody surface, with a risk of modifying the antigen-binding site.[1] |
| Potential for Aggregation | The multi-step process and use of EDC can potentially lead to protein cross-linking and aggregation if not optimized.[2][3] | The hydrophobic nature of ICG can lead to aggregation of the antibody-dye conjugate, especially at higher dye-to-antibody ratios.[4][5] |
| Purity of Final Conjugate | May require purification to remove EDC, NHS, and unreacted this compound. | Requires purification to remove unreacted ICG-NHS-ester and non-covalently bound dye. |
Signaling Pathways and Experimental Workflows
To visualize the chemical reactions and experimental processes, refer to the following diagrams:
References
- 1. 抗体標識化および固定化部位 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to ICG-Amine and Other Near-Infrared Dyes for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Indocyanine Green (ICG)-amine with other commonly used near-infrared (NIR) dyes in biomedical research. The selection of an appropriate fluorescent probe is critical for the success of applications ranging from in vivo imaging to targeted drug delivery. This document aims to facilitate this selection by presenting key performance data, detailed experimental protocols, and visualizations of relevant biological and experimental processes.
Introduction to Near-Infrared (NIR) Dyes
NIR dyes are invaluable tools in modern biomedical research, offering significant advantages for in vivo imaging due to deeper tissue penetration and lower autofluorescence compared to fluorophores in the visible spectrum.[1] The NIR window, typically considered to be between 700 and 1700 nm, allows for highly sensitive and specific detection in complex biological systems.[2] Common classes of NIR dyes include cyanines (such as ICG and its derivatives), phthalocyanines, and squaraines.[1]
ICG-amine is a derivative of Indocyanine Green (ICG), a cyanine dye approved by the U.S. Food and Drug Administration (FDA) for clinical use.[2][3] The introduction of an amine functional group enhances its water solubility and provides a reactive site for conjugation to various biomolecules, such as antibodies and peptides, making it a versatile tool for targeted applications.
Quantitative Comparison of NIR Dye Properties
The performance of a NIR dye is determined by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a particular wavelength, while the quantum yield quantifies the efficiency of converting absorbed photons into emitted fluorescent light. A higher quantum yield results in a brighter signal.
Below is a summary of the key photophysical properties for this compound and other selected NIR dyes. It is important to note that these values, particularly the quantum yield, can be highly dependent on the solvent and local molecular environment.
| Dye | Class | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | Cyanine | ~789 | ~814 | ~230,000 | Not explicitly stated, but expected to be similar to ICG. | Amine-functional for conjugation, good water solubility and biocompatibility. |
| Indocyanine Green (ICG) | Cyanine | ~780-787 | ~810-815 | ~223,000 | ~0.012 - 0.14 (highly solvent dependent) | FDA-approved, well-established for clinical and preclinical imaging. |
| IR-820 | Cyanine | ~820 (in Methanol) | ~822-823 (in Methanol) | Not specified | Lower than ICG | Improved photostability compared to ICG. |
| IRDye® 800CW | Cyanine | ~774 | ~789 | ~240,000 | ~0.09 - 0.12 (in PBS, Water) | High brightness and good photostability. |
| Methylene Blue | Thiazine | ~670-700 | ~690-930 (pH-dependent) | Not specified | Low | FDA-approved, exhibits NIR-II fluorescence under acidic conditions. |
| Cy7 | Cyanine | ~750 | ~776 | ~250,000 | Variable, generally lower than Alexa Fluor dyes. | Widely used, but with lower photostability and higher tendency for aggregation. |
Experimental Protocols
Accurate and reproducible comparison of NIR dyes requires standardized experimental protocols. The following sections detail methodologies for assessing key performance indicators.
Protocol 1: Determination of Molar Extinction Coefficient
Objective: To determine the molar extinction coefficient (ε) of a NIR dye.
Materials:
-
NIR dye of interest
-
High-purity solvent (e.g., DMSO, water, PBS)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the NIR dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Absorbance Measurement:
-
Set the spectrophotometer to scan across the NIR range.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot a graph of absorbance at λmax versus concentration (in mol/L).
-
According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length in cm), the slope of the linear portion of the graph is equal to the molar extinction coefficient (ε).
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ) of a NIR dye relative to a standard.
Materials:
-
NIR dye of interest (sample)
-
A NIR dye with a known quantum yield (standard, e.g., ICG in DMSO)
-
High-purity solvent
-
Spectrofluorometer with NIR detection capabilities
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution of the sample and the standard.
-
The excitation wavelength should be the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample / n_std)² where Φ_std is the quantum yield of the standard, Slope is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Protocol 3: Assessment of Photostability
Objective: To compare the photostability of different NIR dyes.
Materials:
-
NIR dyes to be compared
-
Solvent (e.g., PBS)
-
Fluorescence microscope or a custom irradiation setup with a controlled light source (e.g., laser) and a power meter.
-
96-well plate or microscope slides
Procedure:
-
Sample Preparation: Prepare solutions of the NIR dyes at the same concentration in the chosen solvent.
-
Irradiation:
-
Place the dye solutions in the wells of a 96-well plate or as droplets on a microscope slide.
-
Continuously irradiate the samples with a light source at the excitation wavelength of the dyes. The power density of the light source should be kept constant for all samples.
-
-
Fluorescence Monitoring:
-
At regular time intervals, measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) as a function of irradiation time for each dye.
-
The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate indicates higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure of photostability.
-
Visualization of Key Concepts
In Vivo NIR Imaging Workflow
The following diagram illustrates a typical workflow for in vivo near-infrared fluorescence imaging in a preclinical setting.
Caption: A typical workflow for preclinical in vivo NIR fluorescence imaging.
Mechanism of NIR Dye Accumulation in Tumors
The accumulation of NIR dyes in tumor tissues can occur through two primary mechanisms: passive targeting via the Enhanced Permeability and Retention (EPR) effect and active targeting through specific molecular interactions.
Caption: Passive and active targeting mechanisms for NIR dye accumulation in tumors.
Conclusion
The choice of a near-infrared dye is a critical decision in biomedical research that directly impacts the quality and reliability of experimental data. This compound offers the key advantage of a reactive amine group for straightforward conjugation to targeting moieties, combined with the well-established biocompatibility of its parent molecule, ICG. When selecting a dye, researchers must consider the specific requirements of their application. For studies demanding high brightness, dyes with high molar extinction coefficients and quantum yields, such as IRDye® 800CW, are excellent choices. In experiments requiring long-term imaging or high-intensity illumination, photostability is paramount, and dyes like IR-820 may offer an advantage over the less stable ICG. This guide provides the foundational data and protocols to enable an informed decision, ensuring the selection of the most appropriate NIR dye for your research needs.
References
- 1. Assembly-enhanced indocyanine green nanoparticles for fluorescence imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01604A [pubs.rsc.org]
- 2. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Purity: A Comparative Guide to the Validation of ICG-Amine Conjugates by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of Indocyanine Green (ICG)-amine conjugates is a critical step in the development of targeted near-infrared (NIR) imaging agents and therapeutic constructs. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this validation. This guide provides a detailed comparison of HPLC methods with other alternatives, supported by experimental data and protocols to aid in the selection of the most appropriate analytical strategy.
The conjugation of ICG, an FDA-approved NIR fluorescent dye, to amine-containing molecules such as antibodies, peptides, or small molecule ligands, is a widely used strategy to create targeted agents for diagnostics and therapy. However, the conjugation process can result in a heterogeneous mixture containing the desired conjugate, unconjugated ICG, and potentially high molecular weight aggregates. The presence of these impurities can significantly impact the efficacy, safety, and imaging quality of the final product. Therefore, robust analytical methods are required to accurately determine the purity of the ICG-amine conjugate.
The Power of Separation: HPLC for Purity Assessment
HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound conjugates, two primary modes of HPLC are commonly employed: Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC).
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute first, followed by the monomeric conjugate, and finally smaller molecules like unconjugated ICG. This makes SEC an excellent tool for quantifying the presence of high molecular weight aggregates, a critical quality attribute for protein-based conjugates.
Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The nonpolar stationary phase retains hydrophobic molecules more strongly. In the context of this compound conjugates, RP-HPLC is effective in separating the more hydrophobic ICG-containing species from the unconjugated amine-containing molecule and can also resolve different species based on the degree of labeling (dye-to-protein ratio).
A highly sensitive alternative is Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) . This method offers the separation power of UHPLC with the mass-resolving capability of MS, allowing for precise identification and quantification of the conjugate and its impurities.
A Comparative Look: HPLC vs. Alternative Methods
While HPLC is a gold standard, other techniques are also utilized for the characterization of this compound conjugates. The following table summarizes a comparison of these methods.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Size-Exclusion HPLC (SE-HPLC) | Separation by size | Purity, presence of aggregates, molecular weight estimation | Excellent for quantifying aggregates, relatively simple method development | May not separate species with similar sizes but different dye-to-protein ratios, potential for non-specific interactions with the column |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Purity, separation of species with different dye-to-protein ratios, quantification of free dye | High resolution, can separate closely related species | Can be denaturing for proteins, more complex method development |
| UHPLC-MS/MS | Separation by hydrophobicity coupled with mass detection | Purity, precise mass confirmation, high sensitivity | Highest sensitivity and specificity, provides molecular weight information | Higher cost and complexity of instrumentation and data analysis |
| Spectrophotometry (UV-Vis) | Measurement of light absorbance | Dye-to-protein ratio, confirmation of conjugation | Rapid and simple, requires minimal sample | Cannot separate conjugate from free dye or aggregates, prone to interference from impurities that absorb at similar wavelengths[1] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separation by molecular weight under denaturing conditions | Molecular weight estimation, visualization of conjugation | Simple, widely available | Low resolution, not quantitative, provides limited information on aggregation |
Experimental Protocols: A Closer Look at Methodology
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound conjugates.
Protocol 1: Size-Exclusion HPLC (SE-HPLC) for ICG-Antibody Conjugate Purity
This protocol is adapted from a study on an ICG-panitumumab conjugate and is suitable for assessing the purity and aggregation of ICG-antibody conjugates[2][3].
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A suitable size-exclusion column, for example, a Bio-Sil SEC-250 column (300 x 7.8 mm).
-
Mobile Phase: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and 780-800 nm (for ICG).
-
Sample Preparation: Dilute the ICG-antibody conjugate in the mobile phase to a suitable concentration.
-
Analysis: Inject the sample and monitor the elution profile. The main peak corresponds to the monomeric conjugate. Earlier eluting peaks indicate aggregates, while later eluting peaks may correspond to fragments or free dye. The purity is calculated by integrating the peak areas. In one study, SE-HPLC analysis of an ICG-sOSu-panitumumab conjugation reaction revealed yields of the desired conjugate ranging from 19% to 72%, with the remainder being high molecular weight aggregates[2].
Protocol 2: Reverse-Phase HPLC (RP-HPLC-UV) for ICG Purity
This protocol is based on a method for the determination of ICG in human plasma and can be adapted for the analysis of this compound conjugates, particularly for quantifying free ICG[2].
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column, for example, an XBridge™ BEH C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1 M acetate buffer (pH 3.0) and acetonitrile. A typical starting condition could be 55:45 (v/v) buffer:acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV absorbance at a wavelength near the maximum absorbance of ICG, typically around 780 nm.
-
Sample Preparation: The sample is dissolved in the initial mobile phase.
-
Analysis: A gradient elution is often necessary to separate the unconjugated ICG, the conjugate, and other impurities. The retention time of free ICG can be determined by injecting a standard. A study using a similar method reported a limit of detection (LOD) of 0.025 μg/mL and a limit of quantification (LOQ) of 0.080 μg/mL for ICG in plasma.
Protocol 3: UHPLC-MS/MS for High-Sensitivity ICG Quantification
This protocol is based on a validated method for the quantification of ICG in biological matrices and represents a high-sensitivity approach.
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer.
-
Column: A high-resolution reverse-phase column, such as a Waters Acquity UPLC® HSS T3 Column (1.8 μm, 2.1 × 100 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for UHPLC.
-
Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode. For ICG, the precursor ion to product ion transition is typically m/z 753.3 → 330.2.
-
Analysis: This method provides exceptional sensitivity and specificity, allowing for the detection of trace-level impurities. A validated UHPLC-MS/MS method for ICG showed linearity over a concentration range of 50–1,500 ng/ml.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Workflow for HPLC-based purity validation of this compound conjugates.
Logical Pathway for Method Selection
The choice of analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for this compound conjugate validation.
Conclusion
The validation of this compound conjugate purity is a multi-faceted process that requires careful consideration of the analytical strategy. HPLC, in its various forms, offers a powerful and versatile platform for the comprehensive characterization of these important bioconjugates. While SE-HPLC is indispensable for the assessment of aggregation, RP-HPLC provides high-resolution separation of different conjugate species and free dye. For ultimate sensitivity and specificity, UHPLC-MS/MS is the method of choice. The selection of the most appropriate method will depend on the specific goals of the analysis, the nature of the conjugate, and the resources available. By employing the detailed protocols and comparative information provided in this guide, researchers can confidently select and implement the most suitable analytical methods to ensure the quality and purity of their this compound conjugates, paving the way for successful preclinical and clinical applications.
References
Navigating the Labeling Landscape: A Guide to Determining the Degree of Labeling for ICG-Amine Conjugates
For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled conjugates is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methods for determining the Degree of Labeling (DOL) of Indocyanine Green (ICG)-amine conjugates, alongside a look at alternative fluorescent dyes. Detailed experimental protocols, data-driven comparisons, and clear visual workflows are presented to empower researchers in making informed decisions for their specific applications.
The Degree of Labeling (DOL), also referred to as the Degree of Substitution (DOS), represents the average number of dye molecules covalently bound to a single protein or other biomolecule.[1][2] Achieving an optimal DOL is a critical step in the development of fluorescent probes, as it directly impacts the brightness, stability, and functionality of the conjugate.[1][3] While a higher DOL might seem desirable for a stronger signal, it can lead to fluorescence quenching and potentially interfere with the biological activity of the labeled molecule.[1] Conversely, a low DOL may result in insufficient signal for detection.
This guide will focus on the widely used near-infrared (NIR) dye, ICG-amine, and provide a comparative analysis with other popular amine-reactive fluorescent dyes.
Comparison of Amine-Reactive Fluorescent Dyes
The choice of a fluorescent dye is a critical first step in any labeling experiment. The ideal dye should possess high molar absorptivity, good quantum yield, and photostability, and its spectral properties should be compatible with the available instrumentation. The following table provides a comparison of this compound with other commonly used amine-reactive fluorescent dyes.
| Dye Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Correction Factor (CF) at 280 nm |
| Indocyanine Green (ICG) | ICG-Sulfo-OSu | ~785 | ~810 | ~230,000 | 0.073 |
| Alexa Fluor | Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.03 |
| Alexa Fluor | Alexa Fluor 750 | ~749 | ~775 | ~290,000 | 0.06 |
| Cyanine (Cy) | Cy5 | ~649 | ~670 | ~250,000 | 0.05 |
| Cyanine (Cy) | Cy7 | ~750 | ~773 | ~250,000 | 0.04 |
Note: Molar extinction coefficients and correction factors can vary slightly depending on the specific derivative of the dye and the buffer conditions. It is always recommended to refer to the manufacturer's specifications for the specific dye lot being used.
Methods for Determining the Degree of Labeling
Several methods are available for determining the DOL of fluorescently labeled conjugates. The most common and accessible method is UV-Vis spectrophotometry. However, other techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) can also be employed, offering different levels of precision and information.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of the conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the dye. The DOL is calculated using the Beer-Lambert law. | Simple, rapid, and widely accessible equipment. | Requires accurate molar extinction coefficients for both the protein and the dye. Can be less accurate for complex mixtures or if the dye's absorbance spectrum overlaps significantly with the protein's. Requires removal of all unbound dye. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact conjugate. The mass difference between the labeled and unlabeled protein is used to determine the number of attached dye molecules. | Provides a direct and accurate measurement of the DOL and can identify the distribution of different labeled species. | Requires specialized and expensive equipment. Data analysis can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Separates the labeled conjugate from the unlabeled protein and free dye based on properties like size or hydrophobicity. The peak areas can be used to quantify the different species. | Can provide information on the purity of the conjugate and separate different labeled species. | Can be time-consuming and requires method development for optimal separation. |
Experimental Protocol: Spectrophotometric Determination of DOL for this compound Conjugates
This protocol outlines the steps for determining the DOL of an this compound conjugate using a UV-Vis spectrophotometer.
Materials:
-
This compound labeled protein conjugate
-
Purification buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Purification of the Conjugate: It is crucial to remove all non-covalently bound this compound from the conjugate solution. This can be achieved by methods such as dialysis, gel filtration (e.g., Sephadex G-25), or tangential flow filtration. The choice of method will depend on the sample volume and the properties of the protein.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance in the UV-Vis range (e.g., 250-900 nm).
-
Blank the spectrophotometer with the purification buffer.
-
Measure the absorbance of the purified conjugate solution. If the absorbance at the dye's maximum absorption wavelength (A_max) is greater than 2.0, dilute the sample with the purification buffer and re-measure. Record the dilution factor.
-
Record the absorbance at 280 nm (A₂₈₀) and the maximum absorbance of the ICG dye, which is typically around 785 nm (A_max).
-
-
Calculation of Degree of Labeling (DOL):
The DOL is calculated using the following formula:
Where:
-
A_max: Absorbance of the conjugate at the maximum absorption wavelength of the ICG dye (~785 nm).
-
ε_dye: Molar extinction coefficient of the ICG dye at its λmax (for ICG-Sulfo-OSu, this is approximately 230,000 M⁻¹cm⁻¹).
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
CF: Correction factor for the dye's absorbance at 280 nm (for ICG-Sulfo-OSu, this is approximately 0.073). This factor is necessary because the dye also absorbs light at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm. This value is specific to the protein being labeled. For example, the molar extinction coefficient of IgG is approximately 203,000 M⁻¹cm⁻¹.
-
Workflow for DOL Determination
The following diagram illustrates the general workflow for determining the DOL of a fluorescent dye conjugate.
Caption: General workflow for determining the Degree of Labeling (DOL).
Signaling Pathway and Logical Relationships
For clarity in experimental design and data interpretation, understanding the logical flow of the DOL determination process is crucial. The following diagram illustrates the relationship between the key parameters and the final calculated DOL.
Caption: Logical relationship of parameters for DOL calculation.
By following the protocols and utilizing the comparative data presented in this guide, researchers can confidently and accurately determine the DOL of their this compound conjugates, leading to more reliable and reproducible results in their downstream applications.
References
A Comparative Guide to ICG-Amine and Alternative Near-Infrared (NIR) Dyes for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable near-infrared (NIR) fluorescent dye is a critical step in the development of targeted imaging agents and diagnostics. Indocyanine green (ICG) and its derivatives, such as ICG-amine, are widely utilized due to their clinical approval and favorable tissue penetration in the NIR window (700-900 nm). However, a range of alternative dyes have been developed with potentially superior photophysical properties. This guide provides an objective, data-driven comparison of this compound with other common amine-reactive NIR fluorophores to facilitate informed decision-making in your research.
Performance Comparison of Amine-Reactive NIR Dyes
The following table summarizes the key photophysical properties of ICG-NHS ester (a functional equivalent of this compound for labeling primary amines) and two common alternatives: a cyanine dye (Cy7-NHS ester) and a highly photostable dye (Alexa Fluor 790-NHS ester). It is important to note that these values can be influenced by the solvent, conjugation to biomolecules, and the local microenvironment.
| Property | ICG-NHS Ester | Cy7-NHS Ester | Alexa Fluor 790-NHS Ester |
| Excitation Maximum (λex) | ~785 nm[1] | ~750 nm | ~784 nm[2] |
| Emission Maximum (λem) | ~810 nm[3] | ~773 nm | ~814 nm[2] |
| Molar Extinction Coefficient (ε) | ~230,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹ | ~260,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φf) | ~0.01 - 0.13 (solvent dependent) | ~0.30 | Generally high for Alexa Fluor family |
| Photostability | Moderate | Lower than Alexa Fluor dyes | High |
| Molecular Weight | ~950 g/mol | Varies | ~1750 g/mol |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | N-hydroxysuccinimidyl (NHS) ester | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines | Primary amines | Primary amines |
Key Observations:
-
Brightness: While molar extinction coefficients are comparable, the quantum yield of Cy7 is notably higher than that of ICG, suggesting potentially brighter conjugates. Alexa Fluor dyes are also renowned for their high quantum yields.
-
Photostability: Alexa Fluor 790 is significantly more photostable than both ICG and Cy7, making it a superior choice for applications requiring prolonged or intense light exposure, such as live-cell imaging and time-lapse studies.
-
Spectral Similarity: All three dyes operate within the NIR-I window, making them suitable for deep-tissue in vivo imaging with reduced autofluorescence.
Experimental Protocols
To ensure accurate and reproducible comparisons between different NIR dyes, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments.
Protocol for Antibody Labeling with Amine-Reactive Dyes
This protocol describes the conjugation of an amine-reactive NIR dye (e.g., ICG-NHS ester, Cy7-NHS ester, or Alexa Fluor 790-NHS ester) to a primary amine on an antibody.
Materials:
-
Antibody to be labeled (in a buffer free of primary amines, such as PBS)
-
Amine-reactive NIR dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the dissolved dye solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching solution to the reaction mixture and incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
-
Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a NIR dye relative to a standard with a known quantum yield.
Materials:
-
NIR dye solution of unknown quantum yield
-
Standard NIR dye solution with a known quantum yield (e.g., IR-125 in ethanol, Φf = 0.132)
-
Solvent (must be the same for the sample and the standard)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Protocol for Assessing Photostability
This protocol outlines a method for comparing the photostability of different NIR dye-biomolecule conjugates.
Materials:
-
Labeled biomolecule solutions of the dyes to be compared, at the same concentration.
-
Fluorescence microscope with a suitable NIR laser and detector.
-
Image analysis software.
Procedure:
-
Prepare a sample of the labeled biomolecules for microscopy.
-
Acquire an initial image (t=0) using a fixed set of imaging parameters (laser power, exposure time, etc.).
-
Continuously illuminate a region of interest (ROI) with the excitation laser.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for a defined period.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the photostability of the dye. A slower decay rate signifies higher photostability.
Experimental Workflow Visualization
The following diagrams illustrate common experimental workflows where this compound labeled biomolecules are utilized.
Caption: Workflow for labeling an antibody with an amine-reactive ICG-NHS ester.
Caption: Workflow for sentinel lymph node mapping using an ICG-labeled tracer.
Conclusion
The choice between this compound and its alternatives depends on the specific requirements of the application. ICG remains a valuable tool, particularly due to its established clinical use. However, for preclinical research demanding higher brightness and photostability, alternatives like Cy7 and Alexa Fluor 790 may offer significant advantages. By carefully considering the photophysical properties and employing standardized experimental protocols, researchers can select the optimal NIR dye to achieve high-quality, reproducible data in their studies.
References
A Comparative Guide to In Vitro Cell-Based Assays for ICG-Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG), a near-infrared fluorescent dye, and its amine-reactive derivatives are increasingly utilized in the development of targeted therapies and imaging agents. Conjugation of ICG to biomolecules such as antibodies, peptides, or nanoparticles allows for specific delivery to target cells. A critical step in the development of these conjugates is the comprehensive in vitro evaluation of their efficacy, specificity, and mechanism of action. This guide provides a comparative overview of key in vitro cell-based assays for characterizing ICG-amine conjugates, complete with experimental data, detailed protocols, and workflow diagrams to aid in experimental design and data interpretation.
Data Summary: Performance of this compound Conjugates in Vitro
The following tables summarize quantitative data from various studies on this compound conjugates, providing a comparative look at their binding affinities and cytotoxic effects under different conditions.
Table 1: Binding Affinity and Immunoreactivity of ICG-Antibody Conjugates
| Conjugate | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| ICG-sOSu-panitumumab (1) | HER1 | A431 | Competition Assay | 0.67 ± 0.07 | [1][2] |
| ICG-sOSu-panitumumab (2) | HER1 | A431 | Competition Assay | 0.82 ± 0.08 | [1][2] |
| ICG-sOSu-panitumumab (3) | HER1 | A431 | Competition Assay | 0.53 ± 0.13 | [1] |
| Native panitumumab | HER1 | A431 | Competition Assay | 0.67 ± 0.07 |
ICG-sOSu-panitumumab conjugates 1, 2, and 3 were synthesized with increasing dye-to-antibody molar ratios. The data indicates that the conjugation of ICG did not significantly impair the binding affinity of the antibody to its target.
Table 2: Cytotoxicity and Phototoxicity of ICG Conjugates
| Conjugate/Compound | Cell Line | Assay Type | Condition | Cell Viability (%) | Concentration | Reference |
| ICG-Gemcitabine | HuH-7 | MTT Assay | No Light | Superior cytotoxicity to Gemcitabine at lower concentrations | Not Specified | |
| ICG-Doxorubicin | Not Specified | MTT Assay | No Light | Impaired cytotoxic effect | Not Specified | |
| NLS-TuBB-9-ICG (1:0.6) | HeLa | Viability Assay | With Light | 29.2 ± 5.8 | 15 µg/ml | |
| NLS-TuBB-9-ICG (1:1.8) | HeLa | Viability Assay | With Light | 13.7 ± 3.1 | 15 µg/ml | |
| NLS-TuBB-9-ICG (1:5.2) | HeLa | Viability Assay | With Light | 22.4 ± 2.6 | 15 µg/ml | |
| ICG | ARPE-19 | Mitochondrial Dehydrogenase Assay | 3 min exposure, no light | 26.1 | 5.0 mg/ml | |
| ICG | ARPE-19 | Mitochondrial Dehydrogenase Assay | 3 min exposure, no light | 92.8 | 0.5 mg/ml | |
| ICG | ARPE-19 | Mitochondrial Dehydrogenase Assay | 1 min exposure, no light | 102 | 0.5 mg/ml | |
| ICG-conjugated GeNPs | 4T1 | Cell Viability Assay | With Light | 32 | 300 µg/mL |
The phototoxicity data highlights the importance of light activation for the therapeutic effect of certain ICG conjugates. The ratio of ICG to the conjugated molecule can significantly impact efficacy.
Key In Vitro Assays for this compound Conjugates
A panel of in vitro assays is essential to characterize the biological activity of this compound conjugates. These assays typically fall into three categories: cellular uptake and localization, cytotoxicity and phototoxicity, and binding affinity.
Cellular Uptake and Localization Assays
These assays are crucial for confirming that the this compound conjugate can enter the target cells and localize to the desired subcellular compartment.
Experimental Protocol: Cellular Uptake and Localization by Fluorescence Microscopy and Flow Cytometry
-
Cell Culture: Plate target cells (e.g., HeLa, OVCAR-5, sarcoma cell lines) in appropriate culture vessels (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.
-
Incubation with ICG Conjugate: Treat the cells with the this compound conjugate at various concentrations (e.g., 25 µM) and for different incubation times (e.g., 15 min, 30 min, 24 hours).
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Fluorescence Microscopy:
-
For live-cell imaging, directly observe the cells under a fluorescence microscope equipped with a near-infrared filter set.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100 if necessary, and mount with a suitable mounting medium.
-
To determine subcellular localization, co-stain with organelle-specific fluorescent dyes (e.g., LysoTracker for lysosomes).
-
-
Flow Cytometry:
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS containing a viability dye (to exclude dead cells from the analysis).
-
Analyze the cell suspension using a flow cytometer with appropriate laser excitation and emission filters for ICG.
-
Quantify the mean fluorescence intensity to determine the level of cellular uptake.
-
Cytotoxicity and Phototoxicity Assays
These assays determine the intrinsic toxicity of the this compound conjugate and its enhanced cytotoxic effect upon light activation (phototoxicity), a key mechanism for photodynamic therapy (PDT).
Experimental Protocol: MTT Assay for Cytotoxicity and Phototoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10^4 cells/mL and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound conjugate. For comparison, include wells with the unconjugated drug or ICG alone, as well as untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours).
-
Phototoxicity Assessment (Irradiation):
-
For the phototoxicity groups, expose the cells to a light source with a wavelength corresponding to the absorbance of ICG (e.g., 690 nm or 808 nm).
-
The control and non-phototoxicity groups should be kept in the dark.
-
-
MTT Addition: After incubation (and irradiation for phototoxicity groups), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Binding Affinity Assays
For this compound conjugates that target a specific cell surface receptor (e.g., antibody-drug conjugates), it is crucial to verify that the conjugation process does not compromise the binding affinity of the targeting moiety.
Experimental Protocol: Competitive Binding Assay
-
Cell Preparation: Prepare a suspension of target cells expressing the receptor of interest.
-
Competition Reaction: In a series of tubes, incubate a fixed concentration of a labeled ligand (e.g., the unconjugated antibody labeled with a radioactive isotope or a different fluorophore) with increasing concentrations of the unlabeled this compound conjugate.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 1-2 hours at 4°C).
-
Separation: Separate the bound from the free labeled ligand. This can be achieved by centrifugation and washing the cell pellet or by filtration through a glass fiber filter.
-
Quantification: Measure the amount of bound labeled ligand in each tube.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of the this compound conjugate. Calculate the IC50 value, which is the concentration of the conjugate that inhibits 50% of the binding of the labeled ligand. This value is an indicator of the binding affinity of the conjugate.
Signaling Pathways of this compound Conjugates
Understanding the cellular pathways that this compound conjugates interact with is fundamental to their rational design and optimization.
Cellular Uptake: Clathrin-Mediated Endocytosis
A primary mechanism for the cellular uptake of ICG and its conjugates is clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form vesicles containing the ICG conjugate. These vesicles then traffic within the cell, often fusing with lysosomes.
Mechanism of Action: Photodynamic Therapy (PDT)
Upon irradiation with near-infrared light, ICG can act as a photosensitizer, generating reactive oxygen species (ROS) that induce cellular damage. This can trigger programmed cell death pathways, such as apoptosis and ferroptosis, leading to the elimination of target cells.
References
A Comparative Analysis of ICG-amine and Cy7-amine for Research and Drug Development
In the landscape of near-infrared (NIR) fluorescent probes, Indocyanine Green (ICG) and Cyanine7 (Cy7) derivatives are prominent tools for researchers in life sciences and professionals in drug development. This guide provides an objective, data-driven comparison of ICG-amine and Cy7-amine, focusing on their performance characteristics and supported by experimental data to inform the selection process for specific applications.
Photophysical and Physicochemical Properties: A Tabulated Comparison
The selection of a fluorescent probe is critically dependent on its photophysical and physicochemical properties. The following table summarizes the key quantitative data for this compound and Cy7-amine, compiled from various sources. It is important to note that the properties of ICG are highly sensitive to its environment, such as the solvent and binding to plasma proteins.
| Property | This compound | Cy7-amine |
| Maximum Excitation (λex) | ~780-800 nm (highly solvent dependent)[1][2][3] | ~750 nm[4] |
| Maximum Emission (λem) | ~810-830 nm (highly solvent dependent) | ~773 nm |
| Molar Extinction Coefficient (ε) | ~150,000 - 223,000 M⁻¹cm⁻¹ (for ICG in blood/plasma) | ~199,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | Low, varies significantly with solvent and protein binding (e.g., ~0.012 in blood, ~0.14 in DMSO) | ~0.3 |
| Solubility | Water-soluble; also soluble in organic solvents like DMSO and DMF | Good solubility in water and organic solvents like DMSO and DMF |
| Reactivity | Primary amine for conjugation with carboxylic acids, aldehydes, or activated esters (e.g., NHS esters) | Primary amine for conjugation with activated esters and other reactive molecules |
| In Vivo Clearance | Primarily hepatic | Expected to be primarily renal for hydrophilic derivatives |
| Photostability | Prone to photobleaching and degradation in aqueous solutions | Generally considered to have good photostability, though some studies show susceptibility to photobleaching |
Delving Deeper: A Head-to-Head Comparison
Fluorescence Properties: Cy7-amine exhibits a significantly higher fluorescence quantum yield compared to this compound, suggesting that for applications requiring bright signals, Cy7-amine may be the superior choice. The photophysical properties of ICG are notoriously dependent on its environment. For instance, its quantum yield is low in aqueous solutions but can increase upon binding to proteins like albumin. This variability can be a challenge for quantitative imaging applications.
Photostability: A critical consideration for fluorescence imaging is the photostability of the dye. ICG is well-documented to be susceptible to photobleaching, which can limit its use in long-term imaging studies. While Cy7 is often marketed as having good photostability, it is also susceptible to photodegradation under continuous irradiation. Encapsulation or the use of stabilizing agents can enhance the photostability of ICG.
Biocompatibility and In Vivo Behavior: ICG is an FDA-approved dye for clinical use, highlighting its excellent biocompatibility. This compound is also reported to have good biocompatibility. Both dyes, with their amine functional groups, are designed for conjugation to biomolecules. The in vivo clearance of ICG is primarily through the liver. The clearance of Cy7-amine can be modulated by its chemical modifications, with more hydrophilic derivatives generally showing increased renal clearance.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are representative protocols for the conjugation of amine-functionalized dyes to proteins.
Protocol 1: Protein Labeling via Carbodiimide Chemistry (EDC/NHS)
This protocol describes the conjugation of an amine-containing dye (this compound or Cy7-amine) to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid).
Materials:
-
This compound or Cy7-amine
-
Protein to be labeled (in amine-free buffer, e.g., MES or PBS, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer with 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound or Cy7-amine in anhydrous DMSO to a concentration of 10 mg/mL.
-
Activate Carboxyl Groups: a. Add a 100-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution. b. Incubate for 15 minutes at room temperature with gentle stirring.
-
Conjugation Reaction: a. Add the desired volume of the dye stock solution to the activated protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended. b. Incubate the reaction for 2 hours at room temperature, protected from light.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Separate the dye-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored fraction will be the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the respective absorption maximum of the dye.
Visualizing the Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Cyanine 7 amine (A270183) | Antibodies.com [antibodies.com]
A Comparative Guide to the Stability of ICG-Amine Conjugates
Indocyanine green (ICG) is a near-infrared (NIR) cyanine dye widely utilized in medical diagnostics and increasingly in the development of targeted therapeutic and diagnostic agents. Its utility is often expanded by conjugating it to biomolecules, such as proteins, antibodies, and peptides, through amine-reactive derivatives. However, a significant limitation of ICG is its inherent instability in aqueous solutions, which can compromise the efficacy and reproducibility of experimental results. This guide provides an objective comparison of the stability of ICG-amine conjugates over time, supported by experimental data, and explores alternatives.
Factors Influencing ICG and this compound Conjugate Stability
The stability of ICG is compromised by several factors, including its tendency to aggregate, degrade in aqueous solutions, and sensitivity to light and heat.[1][2] These physicochemical transformations can lead to a shift in its maximum absorption wavelength, fluorescence quenching, and a decrease in emission intensity.[1]
-
Aqueous Instability: ICG is prone to degradation in aqueous solutions through the saturation of double bonds in its conjugated chain.[1] This degradation follows first-order kinetics and is accelerated at lower concentrations.[1] When diluted in water and stored at 4°C in the dark, free ICG can lose 20% of its fluorescence intensity within three days.
-
Photodegradation: Exposure to light, especially high-intensity sources, causes photobleaching. This process involves the electronic excitation of ICG molecules, which can lead to the formation of destructive radical species.
-
Thermal Degradation: Elevated temperatures increase the likelihood of molecular agitation, which can also lead to radical formation and degradation. Storing ICG at 40°C can lead to a 42% degradation of ICG monomers over 96 hours.
-
pH Sensitivity: ICG is unstable at pH levels below 5 and above 11, where it rapidly decomposes. It remains relatively stable for up to 48 hours in a pH range of 8-10.
Conjugation to molecules or encapsulation within nanoparticles can significantly enhance ICG's stability by shielding it from these environmental factors. For instance, entrapment in polymeric nanoparticles has been shown to increase the half-life of ICG from 16.8 hours to 72.2 hours in aqueous media. Similarly, conjugation to gold nanoclusters enhances photochemical stability by inhibiting the formation of reactive singlet oxygen.
Data Presentation: Stability of ICG and its Conjugates
The following tables summarize quantitative data on the stability of ICG under various conditions.
Table 1: Stability of Free ICG in Aqueous Solution
| Condition | ICG Concentration | Parameter Measured | Stability Result | Reference |
|---|---|---|---|---|
| 4°C, in the dark | Not specified | Fluorescence Intensity | 20% loss over 3 days | |
| Room Temp, light exposure | 0.1 mg/mL | Absorbance at 780 nm | >65% loss after 6 days | |
| 3°C | 50 µg/mL | Monomer Degradation | 13% degradation after 96 hours | |
| 22°C (Room Temp) | 50 µg/mL | Monomer Degradation | 25% degradation after 96 hours | |
| 40°C | 50 µg/mL | Monomer Degradation | 42% degradation after 96 hours |
| 37°C, whole blood, light | Not specified | Not specified | Stable for 5 hours | |
Table 2: Comparative Stability of Free ICG vs. ICG Formulations
| ICG Formulation | Condition | Stability Half-life (t½) | Improvement vs. Free ICG | Reference |
|---|---|---|---|---|
| Free ICG | Aqueous Media | 16.8 ± 1.5 h | N/A | |
| ICG in Nanoparticles | Aqueous Media | 72.2 ± 6.1 h | ~4.3x longer | |
| Free ICG | Room Light Exposure | 14.4 ± 2.4 h | N/A | |
| ICG in Nanoparticles | Room Light Exposure | 73.7 ± 7.5 h | ~5.1x longer | |
| Free ICG | 42°C | 10.1 ± 0.6 h | N/A |
| ICG in Nanoparticles | 42°C | 62.4 ± 1.7 h | ~6.2x longer | |
Alternatives to Standard this compound Conjugation
While amine-reactive ICG derivatives using N-hydroxysuccinimide (NHS) esters are common, the stability of the final conjugate can be influenced by both the dye and the linker chemistry. Researchers should consider alternatives that may offer enhanced stability.
Table 3: Comparison of Amine-Reactive Chemistries
| Reagent Class | Example Reagent | Bond Formed | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Succinimidyl Esters | ICG-NHS, ICG-Sulfo-OSu | Amide | Well-established chemistry, readily available. | Prone to hydrolysis in aqueous solutions. |
| Fluorinated Phenyl Esters | TFP Esters, STP Esters | Amide | Increased stability against hydrolysis compared to NHS esters. | Can be more expensive. |
| Isothiocyanates | ICG-ITC | Thiourea | Reacts readily with primary amines. | The resulting thiourea bond can deteriorate over time. |
| Sulfonyl Chlorides | ICG-Sulfonyl Chloride | Sulfonamide | Forms very stable sulfonamide bonds. | More reactive and difficult to work with; can react with water. |
For applications demanding high stability, TFP or STP esters present a superior alternative to NHS esters due to their reduced susceptibility to hydrolysis, providing greater control over the conjugation reaction.
Experimental Protocols
Protocol 1: Spectrophotometric and Fluorometric Stability Assessment
This protocol details a method to assess the stability of this compound conjugates in solution over time by monitoring changes in absorbance and fluorescence.
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of free ICG (unconjugated) at the same molar concentration to serve as a control.
-
Dilute the samples to a working concentration (e.g., 0.1 mg/mL) in the desired aqueous medium (e.g., 5% dextrose or PBS).
-
-
Incubation:
-
Aliquot the samples into separate, protected microcentrifuge tubes for each time point and condition to be tested.
-
Thermal Stability: Incubate sets of samples at different temperatures (e.g., 4°C, 22°C, 37°C) in the dark.
-
Photostability: Expose sets of samples to a controlled light source (e.g., broadband light or fluorescent room light) at a constant temperature. Keep a parallel set in the dark as a control.
-
Aqueous Stability: Keep samples at room temperature in the dark.
-
-
Data Acquisition:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 10 days), remove an aliquot from each condition.
-
Absorbance Measurement: Record the absorbance spectrum of each sample using a spectrophotometer over a range of 550-950 nm. The peak absorbance for ICG monomers is typically around 780 nm.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrometer at an excitation wavelength of ~775 nm and an emission wavelength of ~805 nm.
-
-
Data Analysis:
-
Normalize the absorbance and fluorescence values at each time point to the initial value at day 0 (set to 100%).
-
Plot the percentage of remaining absorbance or fluorescence versus time for each condition.
-
Calculate the degradation kinetics, which often follows a first-order model, to determine the half-life (t½) of the conjugate under each condition.
-
Protocol 2: HPLC-Based Degradation Analysis
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent ICG conjugate from its degradation products.
-
Sample Preparation and Incubation:
-
Prepare and incubate samples as described in Protocol 1.
-
-
HPLC Analysis:
-
At each time point, inject a small volume of the sample into an HPLC system.
-
Use a reverse-phase column (e.g., C18 or Phenyl column) suitable for separating hydrophobic molecules.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) with a suitable ion-pairing agent if necessary.
-
Monitor the elution profile using both a UV-Vis detector (at ~780 nm) and a fluorescence detector.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound conjugate based on its retention time from the t=0 sample.
-
Observe the appearance of new peaks over time, which correspond to degradation products.
-
Calculate the percentage of the remaining intact conjugate at each time point by integrating the area under the corresponding peak and normalizing it to the total peak area or the initial peak area.
-
Mandatory Visualizations
References
- 1. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced photo-stability, thermal-stability and aqueous-stability of indocyanine green in polymeric nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ICG-Amine for Advanced Imaging Modalities
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG)-amine is a near-infrared (NIR) fluorescent dye and photoacoustic contrast agent that offers significant advantages for in vivo imaging. Its amine functional group allows for straightforward conjugation to targeting moieties such as antibodies, making it a versatile tool for a range of research and preclinical applications. This guide provides an objective comparison of ICG-amine's performance with other common NIR dyes, supported by experimental data and detailed protocols, to aid in the selection of the optimal imaging agent for your specific needs.
Performance in Fluorescence Imaging
This compound operates within the NIR window (typically 700-900 nm), a region where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deeper tissue penetration and higher signal-to-background ratios compared to dyes in the visible spectrum.
Quantitative Comparison of NIR Fluorophores
The selection of a fluorescent dye is critical for achieving sensitive and quantifiable results. The following table summarizes the key photophysical properties of this compound and compares it with two other widely used NIR dyes, IRDye 800CW and Cy7.
| Property | This compound | IRDye 800CW | Cy7 |
| Excitation Maximum (λex) | ~789 nm[1] | ~774-783 nm | ~750 nm |
| Emission Maximum (λem) | ~814 nm[1] | ~792-802 nm | ~764-773 nm |
| Molar Extinction Coefficient (ε) | ~147,000 M⁻¹cm⁻¹ (in PBS for ICG)[2] | ~240,000 M⁻¹cm⁻¹ | ~199,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.027 (for ICG in PBS)[3] | ~0.08-0.12 | ~0.3 |
| Molecular Weight | ~1001.08 g/mol | ~1166 g/mol | ~780 g/mol |
| Reactive Group | Amine | NHS Ester | NHS Ester |
| Reactivity | Carboxylic acids, aldehydes | Primary amines | Primary amines |
| Solubility | Improved water solubility | High water solubility | Lower water solubility |
| Photostability | Moderate; encapsulation can improve it | High | Lower |
Performance in Photoacoustic Imaging
Photoacoustic (PA) imaging is a hybrid modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. This compound's strong absorption in the NIR region makes it an effective photoacoustic contrast agent. Upon laser excitation, the dye undergoes thermoelastic expansion, generating an ultrasound signal that can be detected to create high-resolution images of deep tissues.
Quantitative Comparison of Photoacoustic Signal Generation
The efficiency of photoacoustic signal generation is a critical parameter for in vivo applications. The table below compares the photoacoustic performance of this compound with its parent compound, ICG.
| Property | This compound | ICG |
| Peak Absorption for PA | ~800 nm | ~800 nm |
| In Vivo Signal Enhancement | Enhanced signal due to improved stability and targeting potential | Provides ~33% enhancement at 20 min post-injection |
| Photostability | Improved when encapsulated or conjugated | Prone to photobleaching |
| Tumor-to-Background Ratio | Potentially higher due to targeted delivery | SBR of ~2.06 at 6 hours post-injection (0.75 mg/kg) |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for antibody conjugation and in vivo imaging with this compound.
Protocol 1: Antibody Labeling with this compound
This protocol describes the conjugation of this compound to a monoclonal antibody for targeted fluorescence imaging.
Materials:
-
This compound
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody: Dissolve the mAb in PBS at a concentration of 2-10 mg/mL.
-
Activate this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. In a separate tube, dissolve EDC and NHS in DMSO to a concentration of 100 mM each. Mix the this compound, EDC, and NHS solutions at a molar ratio of 1:2:2 and incubate for 15 minutes at room temperature to activate the carboxylic acid groups on a modified this compound if necessary, or directly use an NHS-ester derivative of ICG. For this compound, direct conjugation to a carboxylated antibody can be performed using EDC/NHS chemistry.
-
Conjugation Reaction: Adjust the pH of the antibody solution to 8.5 with the Reaction Buffer. Add the activated this compound solution to the antibody solution at a molar ratio of 10:1 (dye:antibody).
-
Incubation: Gently mix the reaction mixture and incubate for 2 hours at room temperature, protected from light.
-
Purification: Purify the this compound-mAb conjugate from unconjugated dye and other reagents using a Sephadex G-25 column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for this compound).
Protocol 2: In Vivo Fluorescence Imaging in a Mouse Tumor Model
This protocol outlines the procedure for in vivo fluorescence imaging of tumors in mice using an this compound-antibody conjugate.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound-antibody conjugate in sterile PBS
-
In vivo fluorescence imaging system with appropriate laser and emission filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Agent Administration: Inject the this compound-antibody conjugate intravenously (i.v.) via the tail vein. A typical dose is 1-2 mg/kg body weight.
-
Image Acquisition: Place the mouse in the imaging chamber. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor-to-background contrast. Use an excitation wavelength of ~780 nm and an emission filter centered at ~830 nm.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and adjacent normal tissue to calculate the tumor-to-background ratio (TBR).
Protocol 3: In Vivo Photoacoustic Imaging in a Mouse Tumor Model
This protocol details the use of this compound for photoacoustic tumor imaging in mice.
Materials:
-
Tumor-bearing mice
-
This compound conjugate in sterile PBS
-
Photoacoustic imaging system with a tunable NIR laser
-
Ultrasound gel
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse as described for fluorescence imaging.
-
Agent Administration: Inject the this compound conjugate intravenously (i.v.) via the tail vein. A dose of 1-5 mg/kg body weight is typically used.
-
Image Acquisition: Apply ultrasound gel to the tumor area. Position the photoacoustic transducer over the tumor. Acquire photoacoustic images before and at multiple time points after injection (e.g., 15 min, 1h, 4h, 24h). Use an excitation wavelength of ~800 nm.
-
Data Analysis: Analyze the photoacoustic signal intensity within the tumor region and compare it to the pre-injection baseline and surrounding tissue.
Mandatory Visualizations
Signaling Pathway: Cellular Uptake of this compound Conjugate
The primary mechanism for the cellular uptake of this compound conjugated to a targeting ligand, such as an antibody, is through receptor-mediated endocytosis, specifically via the clathrin-mediated pathway.
Caption: Cellular uptake of an this compound-antibody conjugate via clathrin-mediated endocytosis.
Experimental Workflow: Targeted In Vivo Imaging
The following diagram illustrates a typical workflow for a targeted in vivo imaging experiment using an this compound conjugate.
Caption: Workflow for targeted in vivo imaging with an this compound conjugate.
References
Safety Operating Guide
Proper Disposal of ICG-Amine: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals utilizing ICG-amine, a derivative of Indocyanine Green (ICG), must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As a fluorescent dye and chemical reagent, this compound waste is categorized as hazardous chemical waste and requires specific handling and disposal procedures. This guide provides essential, step-by-step instructions for the proper management of this compound waste streams in a laboratory setting.
Operational Plan: Safe Handling and Use
Prior to disposal, safe handling during experimentation is paramount. The following operational procedures are recommended when working with this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of aerosols or dust.[1][3]
-
Solvent Considerations: this compound is often dissolved in dimethyl sulfoxide (DMSO).[4] Solutions containing DMSO must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedures
All materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this waste be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Collect all this compound waste, including unused or expired solutions, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE (e.g., gloves), in a designated, leak-proof hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use a sturdy, chemically resistant container for waste collection. Plastic is often preferred.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include any other hazard information required by your institution and local regulations. If the this compound is in a solvent like DMSO, this should also be indicated on the label.
-
-
Waste Storage:
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the sealed container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Empty Container Disposal:
-
Thoroughly empty all original this compound containers.
-
The first rinse of the container with a solvent must be collected and disposed of as hazardous waste.
-
After the initial rinse is collected, the container can be rinsed thoroughly again and air-dried before being disposed of or recycled according to your institution's guidelines for empty chemical containers.
-
-
Arranging for Final Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period (e.g., up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
The EHS department will arrange for the final disposal, which may involve methods such as controlled incineration at a licensed chemical destruction plant.
-
This compound Hazard Profile
The following table summarizes the key characteristics and hazards of Indocyanine Green (ICG), which are relevant for its amine derivatives and necessitate its disposal as hazardous waste.
| Characteristic | Description | Citation |
| Physical State | Dark green solid/powder. | |
| Solubility | Soluble in DMSO. Unstable in aqueous solutions. | |
| Health Hazards | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | |
| Environmental Hazards | Water hazard class 1: slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course, or sewage system. | |
| Disposal Classification | Hazardous Chemical Waste. |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process for experiments involving this compound and the subsequent waste disposal workflow.
References
Personal protective equipment for handling ICG-amine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the proper handling and disposal of ICG-amine, a near-infrared fluorescent probe. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
The primary defense against potential exposure to this compound is the consistent and correct use of Personal Protective Equipment. As a powdered substance, this compound can cause skin, eye, and respiratory irritation[1][2][3][4]. The following PPE is mandatory when handling this compound in its solid form and when working with its solutions.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must conform to EN 166 (EU) or be NIOSH (US) approved, with side-shields to protect against dust particles and splashes[1]. |
| Face Shield | To be worn in conjunction with safety goggles, particularly when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required for handling this compound. Gloves must be inspected before use and changed immediately if contaminated. For extended handling, consider double-gloving. |
| Respiratory Protection | Air-Purifying Respirator (APR) | When handling the powder outside of a certified chemical fume hood, a NIOSH-approved half-mask or full-face APR with P100 filters is necessary to prevent inhalation of dust particles. |
| Protective Clothing | Laboratory Coat | A full-length lab coat must be worn to protect skin and personal clothing from contamination. |
| Closed-toe Shoes | Required at all times within the laboratory to protect feet from spills. |
Hazard Identification and First Aid
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). In case of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial to minimize exposure and ensure a safe working environment when handling this compound.
Workflow for Safe Handling of this compound Powder
Caption: Logical workflow for the safe handling of this compound powder.
Storage and Disposal
Proper storage and disposal are critical for safety and to maintain the integrity of this compound.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from light and moisture.
-
For long-term storage, keep at <-15°C.
-
Reconstituted DMSO stock solutions can be stored at <-15°C for up to two weeks.
Disposal:
-
Dispose of this compound and its container as hazardous waste in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains.
-
Contaminated packaging should be handled in the same way as the substance itself.
-
Spills should be cleaned up mechanically, avoiding dust formation, and placed in appropriate containers for disposal.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult the most recent Safety Data Sheet (SDS) for comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
